3,5-Hydroxy-N-methylprotriptyline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-21(2)13-5-12-20(23)18-7-4-3-6-15(18)8-9-16-10-11-17(22)14-19(16)20/h3-4,6-11,14,22-23H,5,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSOPRLYYPOIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2C=CC3=C1C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857803 | |
| Record name | 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d][7]annulene-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30235-47-3 | |
| Record name | 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cycloheptene-3,5-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30235-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d][7]annulene-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Obscure Metabolite: A Technical Guide to the Origins and Context of 3,5-Hydroxy-N-methylprotriptyline
This guide delves into the scientific context surrounding 3,5-Hydroxy-N-methylprotriptyline, a molecule situated at the intersection of tricyclic antidepressant pharmacology and skeletal muscle relaxant metabolism. While not a widely studied compound with a distinct discovery narrative, its existence is predicated on the well-established biochemical transformations of its parent compounds. This document will, therefore, explore the discovery and history of these foundational molecules to provide a comprehensive understanding of the probable origins and significance of their hydroxylated and N-methylated derivative.
Part 1: The Progenitor - Discovery and Development of Protriptyline
The story of this compound begins with its parent structure, protriptyline. A member of the tricyclic antidepressant (TCA) class of drugs, protriptyline was developed by Merck and patented in 1962.[1][2] It first appeared in scientific literature in 1964 and was introduced for the treatment of depression in 1966.[1]
Protriptyline is a secondary amine TCA, a structural characteristic it shares with other well-known antidepressants like desipramine and nortriptyline.[1][3] Chemically, it is a dibenzocycloheptadiene, possessing a three-ring system with an attached side chain.[1] Its chemical name is 3-(5H-dibenzo[a,d][4]annulen-5-yl)-N-methylpropan-1-amine.[1]
Unlike many other TCAs which are known for their sedative effects, protriptyline exhibits an energizing profile.[1][5] This unique property led to its use not only for depression, particularly in withdrawn and anergic patients, but also for off-label indications such as narcolepsy to promote wakefulness.[1][5][6]
Pharmacological Profile of Protriptyline
The primary mechanism of action for protriptyline, like other TCAs, involves the inhibition of neurotransmitter reuptake in the brain.[7][8] It is a potent inhibitor of the norepinephrine transporter (NET), with a high affinity (Ki of 1.41 nM), and to a lesser extent, the serotonin transporter (SERT), with a Ki of 19.6 nM.[1] Its affinity for the dopamine transporter (DAT) is significantly lower at 2,100 nM.[1] By blocking the reuptake of norepinephrine and serotonin, protriptyline increases their concentrations in the synaptic cleft, enhancing neurotransmission, which is believed to be the basis of its antidepressant effects.[7][9]
In the frontal cortex, where dopamine transporters are less abundant, the inhibition of norepinephrine reuptake by protriptyline can also lead to an increase in dopamine neurotransmission.[10] At higher doses, its effect on serotonin neurotransmission becomes more pronounced.[2]
The diagram below illustrates the basic mechanism of action of protriptyline at the neuronal synapse.
Caption: Simplified mechanism of protriptyline action at the synapse.
Metabolism of Protriptyline
Protriptyline undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[11] A key metabolic pathway for tricyclic antidepressants is hydroxylation, which results in the formation of active metabolites.[11] These hydroxylated metabolites can have substantial plasma concentrations and may contribute to both the therapeutic and adverse effects of the parent drug.[11][12] Another significant metabolic route for TCAs is demethylation.[13] For tertiary amines, this leads to the formation of active secondary amine metabolites.[3]
Part 2: The Structural Analogue - Cyclobenzaprine
The narrative of this compound is also closely tied to cyclobenzaprine, a centrally-acting skeletal muscle relaxant.[14] First synthesized in 1961 and approved for human use in 1977, cyclobenzaprine is structurally very similar to amitriptyline, a tertiary amine TCA, differing by only a single double bond.[14][15] Due to this structural similarity, it was initially investigated as an antidepressant.[14]
Synthesis and Metabolism of Cyclobenzaprine
The synthesis of cyclobenzaprine typically involves the reaction of 5H-dibenzo[a,d]cyclohepten-5-one with a Grignard reagent derived from 3-dimethylaminopropyl chloride, followed by dehydration.[15][16]
Caption: High-level overview of a common synthetic route to cyclobenzaprine.
Cyclobenzaprine is extensively metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, CYP1A2, and to a lesser extent, CYP2D6.[4][14] One of the oxidative pathways is N-demethylation.[4] Studies in various species, including humans, have identified numerous metabolites, including phenolic derivatives (hydroxylation products), N-oxides, and N-demethylated products.[17] The metabolites are primarily excreted as glucuronides via the kidneys.[4][14]
The identification of hydroxylated and N-demethylated metabolites of cyclobenzaprine is crucial, as this provides a direct biochemical precedent for the formation of molecules like this compound.
Part 3: this compound - A Putative Metabolite
Direct research on the discovery, history, and pharmacological activity of this compound is scarce in readily available scientific literature. Its existence is primarily noted in the context of being a potential metabolite of cyclobenzaprine and as a chemical intermediate.
Based on the known metabolic pathways of protriptyline and cyclobenzaprine, the formation of this compound is biochemically plausible. The structure of this compound implies two key metabolic transformations from a precursor like cyclobenzaprine or a related tertiary amine:
-
Hydroxylation: The introduction of two hydroxyl (-OH) groups onto the aromatic rings of the dibenzocycloheptene nucleus at positions 3 and 5. Aromatic hydroxylation is a common metabolic reaction for TCAs.[13][18]
-
N-demethylation: The removal of one methyl group from the tertiary amine side chain of a precursor like cyclobenzaprine (which is N,N-dimethyl) to form a secondary amine (N-methyl), as seen in protriptyline.
The following table summarizes the key characteristics of the parent compounds.
| Compound | Class | Primary Use | Key Metabolic Pathways |
| Protriptyline | Tricyclic Antidepressant (Secondary Amine) | Depression, Narcolepsy[1][5] | Hepatic oxidation (hydroxylation) via CYP enzymes[11] |
| Cyclobenzaprine | Skeletal Muscle Relaxant (Tertiary Amine) | Muscle spasms[14][19] | N-demethylation, Hydroxylation, Glucuronidation via CYP3A4, CYP1A2, CYP2D6[4][20] |
Potential Pharmacological Significance
While not specifically studied, the pharmacological activity of this compound can be inferred from the known effects of hydroxylated TCA metabolites. Hydroxylated metabolites of antidepressants are known to be pharmacologically active.[12] For instance, E-10-hydroxynortriptyline, a major metabolite of nortriptyline and amitriptyline, retains activity as a norepinephrine reuptake inhibitor but with reduced anticholinergic side effects compared to the parent molecule.[21]
Therefore, it is plausible that this compound would retain some affinity for the norepinephrine and serotonin transporters, characteristic of its protriptyline backbone. The addition of polar hydroxyl groups would likely alter its pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its rate of elimination. The presence of these hydroxyl groups could also influence its binding to other receptors, potentially modifying the side effect profile compared to protriptyline.
Conclusion
The discovery and history of this compound are not documented as a standalone narrative. Instead, its scientific identity is derived from its relationship to the well-established pharmaceutical compounds protriptyline and cyclobenzaprine. As a putative metabolite, its existence highlights the complex biotransformation pathways of tricyclic compounds within the body. Understanding the history, synthesis, and pharmacology of its parent molecules provides a robust framework for appreciating the likely origins and potential significance of this obscure, yet structurally logical, derivative. Further research would be required to isolate, characterize, and determine the specific pharmacological profile of this compound to confirm its role as a metabolite and evaluate its potential therapeutic or toxicological effects.
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What is the mechanism of Protriptyline Hydrochloride? (2024, July 17). Patsnap Synapse.[7]
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Schlessinger, S. (2023, July 31). Cyclobenzaprine. StatPearls.[19]
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Pharmacology of Cyclobenzaprine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effect. (2025, February 25). YouTube.[22]
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Cyclobenzaprine. (n.d.). ResearchGate.[17]
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Protriptyline. (n.d.). WikiMed Medical Encyclopedia.[5]
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Wang, J. S., et al. (1996). Identification of human liver cytochrome P450 isoforms involved in the in vitro metabolism of cyclobenzaprine. PubMed.[20]
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Young, R. C. (1990). Hydroxylated metabolites of antidepressants. Semantic Scholar.[12]
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Does Cyclobenzaprine Show in Urine Test? Guide. (2025, April 5). cmu.edu.jm.[23]
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Cyclobenzaprine. (2022, February 18). New Drug Approvals.[15]
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Tricyclic Antidepressants: Mechanism, Clinical Applications, and Safety Profile. (2023, April 17). The Hub.[24]
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The Structural Elucidation of Hydroxylated Cyclobenzaprine Metabolites: A Technical Guide for Researchers
Abstract
Cyclobenzaprine, a widely prescribed skeletal muscle relaxant, undergoes extensive metabolism in vivo, leading to the formation of various derivatives. While the primary metabolic pathways involve N-demethylation and glucuronidation, aromatic hydroxylation also plays a role in its biotransformation. This technical guide provides a comprehensive overview of the current scientific understanding of the structure of hydroxylated cyclobenzaprine metabolites. Critically, while the existence of monohydroxylated species is established, the specific structure of a 3,5-dihydroxy cyclobenzaprine metabolite has not been definitively identified in human metabolic studies to date. This document will delve into the established metabolic pathways of cyclobenzaprine, the structural characteristics of confirmed hydroxylated metabolites, and the analytical methodologies employed for their identification and characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of cyclobenzaprine metabolism.
Introduction to Cyclobenzaprine and its Metabolism
Cyclobenzaprine, chemically known as 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine, is a tricyclic amine salt structurally related to tricyclic antidepressants.[1] It is primarily used for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions.[2] The therapeutic action of cyclobenzaprine is believed to be centrally mediated, likely at the brainstem level, leading to a reduction in tonic somatic motor activity.[2]
Upon oral administration, cyclobenzaprine is well-absorbed and subsequently undergoes extensive metabolism in the liver. This biotransformation is primarily mediated by the cytochrome P450 enzyme system, with isoforms CYP3A4, CYP1A2, and to a lesser extent, CYP2D6 playing significant roles.[2][3] The metabolic pathways are diverse and lead to a variety of metabolites that are ultimately excreted, mainly as glucuronide conjugates, in the urine.[4]
The principal metabolic routes for cyclobenzaprine include:
-
N-demethylation: The removal of one or both methyl groups from the tertiary amine, leading to the formation of norcyclobenzaprine (N-desmethylcyclobenzaprine) and N,N-didesmethylcyclobenzaprine.
-
Glucuronidation: The conjugation of the parent drug or its metabolites with glucuronic acid, which increases their water solubility and facilitates their excretion.[5]
-
Aromatic Hydroxylation: The introduction of one or more hydroxyl (-OH) groups onto the aromatic rings of the dibenzocycloheptene core.
This guide will focus on the latter pathway, specifically addressing the structural evidence for hydroxylated metabolites of cyclobenzaprine.
The Quest for 3,5-Dihydroxy Cyclobenzaprine: An Examination of the Evidence
A thorough review of the existing scientific literature does not provide conclusive evidence for the formation of a 3,5-dihydroxy cyclobenzaprine metabolite in humans. While studies have confirmed the occurrence of aromatic hydroxylation as a metabolic pathway for cyclobenzaprine, the precise positions and the extent of hydroxylation, particularly dihydroxylation at the 3 and 5 positions, remain uncharacterized in human subjects.
Research in animal models and in vitro systems has provided valuable insights into the potential for aromatic hydroxylation. Studies in rats have identified "phenolic derivatives" as major metabolites, indicating that hydroxylation of the aromatic rings is a significant metabolic route in this species.[5] Furthermore, investigations using rat liver microsomes have also suggested the formation of hydroxylated compounds.
A study utilizing the fungus Cunninghamella elegans, a microorganism known to mimic mammalian drug metabolism, identified several monohydroxylated metabolites of cyclobenzaprine, including 2-hydroxycyclobenzaprine and 3-hydroxycyclobenzaprine. While this model suggests potential sites of hydroxylation in mammals, it does not confirm the existence or structure of dihydroxylated metabolites in humans.
Therefore, while the concept of a 3,5-dihydroxy cyclobenzaprine is plausible from a biochemical standpoint, it remains a hypothetical structure in the context of human metabolism based on currently available data. Further research, employing advanced analytical techniques on human-derived samples, is necessary to definitively identify and structurally characterize all hydroxylated metabolites of cyclobenzaprine.
Established Structures of Monohydroxylated Cyclobenzaprine Metabolites
Based on the available evidence from preclinical studies, the structures of monohydroxylated cyclobenzaprine metabolites can be inferred. The hydroxylation is presumed to occur on the aromatic rings of the dibenzocycloheptene nucleus. The two benzene rings offer several potential sites for hydroxylation. Based on the microbial metabolism study, the 2- and 3-positions are likely candidates.
The general structure of a monohydroxylated cyclobenzaprine would be:
Caption: General structure of a monohydroxylated cyclobenzaprine metabolite.
Analytical Approaches for the Identification and Structural Elucidation of Hydroxylated Metabolites
The identification and structural characterization of drug metabolites, particularly those present in low concentrations, require sophisticated analytical techniques. The primary method employed for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and sensitive technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Experimental Protocol: A Generalized LC-MS/MS Workflow for Metabolite Identification
-
Sample Preparation: Biological samples (e.g., urine, plasma) are pre-treated to remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate the parent drug from its metabolites based on their polarity.
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used to generate protonated molecules [M+H]⁺ of the analytes.
-
Full Scan MS: The mass spectrometer is first operated in full scan mode to detect all ions within a specified mass range. The mass difference between the parent drug and potential metabolites (e.g., +16 Da for hydroxylation) is monitored.
-
Tandem MS (MS/MS): Ions of interest (precursor ions) are selected and fragmented. The resulting fragment ions (product ions) produce a characteristic fragmentation pattern that can be used for structural elucidation.[6][7][8]
-
Data Presentation: Expected Mass Spectral Data for Monohydroxylated Cyclobenzaprine
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Cyclobenzaprine | C₂₀H₂₁N | 276.2 | 215.1, 58.1 |
| Monohydroxycyclobenzaprine | C₂₀H₂₁NO | 292.2 | Dependent on OH position |
Note: The exact m/z values of fragment ions for hydroxylated metabolites would require experimental determination and would be crucial for pinpointing the location of the hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For definitive structural elucidation, particularly for determining the precise position of the hydroxyl group on the aromatic ring, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[9] However, this technique requires isolation of the metabolite in sufficient quantities, which can be challenging for minor metabolites.
Synthesis of Hydroxylated Cyclobenzaprine Derivatives for Research
The availability of pure reference standards is essential for the unequivocal identification and quantification of metabolites. The chemical synthesis of hydroxylated cyclobenzaprine derivatives would be a critical step for advancing research in this area. While detailed synthetic procedures for 3,5-dihydroxy cyclobenzaprine are not available due to its unconfirmed status, general synthetic strategies for introducing hydroxyl groups onto aromatic rings could be adapted.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of a hydroxylated cyclobenzaprine standard.
Pharmacological Activity of Cyclobenzaprine Metabolites
The pharmacological activity of cyclobenzaprine metabolites is an area of ongoing research. The major metabolite, norcyclobenzaprine, is known to be active.[1] However, the specific activity of the hydroxylated metabolites has not been extensively characterized. Understanding the pharmacological profiles of these metabolites is crucial for a complete assessment of the drug's overall effects, including potential contributions to its therapeutic efficacy or adverse event profile.
Conclusion and Future Directions
Future research should focus on:
-
Comprehensive Metabolite Profiling in Humans: Utilizing high-resolution mass spectrometry to screen for and identify all potential hydroxylated metabolites of cyclobenzaprine in human urine and plasma.
-
Isolation and Structural Elucidation: Isolating sufficient quantities of hydroxylated metabolites for definitive structural characterization by NMR spectroscopy.
-
Chemical Synthesis of Reference Standards: Synthesizing and characterizing authentic standards of potential hydroxylated metabolites to confirm their identity and facilitate quantitative analysis.
-
Pharmacological and Toxicological Evaluation: Assessing the biological activity and potential toxicity of the identified hydroxylated metabolites.
A more complete understanding of the full metabolic profile of cyclobenzaprine will provide valuable insights for drug development professionals, clinicians, and regulatory agencies, ultimately contributing to the safer and more effective use of this important medication.
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In vivo formation of "3,5-Hydroxy-N-methylprotriptyline"
An In-Depth Technical Guide on the In Vivo Formation of 3,5-Hydroxy-N-methylprotriptyline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protriptyline is a tricyclic antidepressant (TCA) that has been utilized in the management of depression and other conditions.[1] As with all xenobiotics, understanding its metabolic fate within a biological system is paramount for elucidating its therapeutic efficacy, potential toxicities, and drug-drug interactions. The clearance of TCAs is primarily dependent on hepatic metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites, some of which may possess pharmacological activity.[2] This guide provides a comprehensive technical overview of the in vivo formation of hydroxylated metabolites of N-methylprotriptyline, with a specific focus on the putative metabolite, this compound. While direct literature on this specific dihydroxylated metabolite is scarce, this document will extrapolate from the well-established metabolic pathways of protriptyline and other TCAs to propose a scientifically grounded hypothesis for its formation and provide detailed methodologies for its in vivo investigation.
Metabolic Pathways of Protriptyline and Related Tricyclic Antidepressants
The metabolism of tricyclic antidepressants is a complex process involving multiple enzymatic reactions, primarily occurring in the liver.[2][3] The two principal metabolic routes for TCAs are N-demethylation and hydroxylation.[2]
-
N-Demethylation: Tertiary amine TCAs, such as amitriptyline and imipramine, are demethylated to their active secondary amine metabolites, nortriptyline and desipramine, respectively. This reaction is predominantly catalyzed by CYP2C19.[4][5]
-
Hydroxylation: The aromatic rings of TCAs are susceptible to hydroxylation, a reaction primarily mediated by the polymorphic enzyme CYP2D6.[1][4][6] This hydroxylation can lead to the formation of active metabolites.[2] For instance, amitriptyline is hydroxylated to 10-hydroxyamitriptyline.[4]
Protriptyline, a secondary amine TCA, also undergoes extensive metabolism. Its long elimination half-life of 54 to 198 hours suggests that metabolism is a key determinant of its pharmacokinetic profile.[7] The clearance of protriptyline is mainly via hepatic oxidation, leading to hydroxylated metabolites that are subsequently conjugated and excreted.[2]
Proposed In Vivo Formation of this compound
Given the established metabolic pathways of TCAs, we can hypothesize the in vivo formation of this compound from a parent compound, N-methylprotriptyline. This proposed pathway involves aromatic hydroxylation at two positions on the dibenzocycloheptene ring system.
Caption: Proposed metabolic pathway for the formation of this compound.
The initial step would be the hydroxylation of N-methylprotriptyline at the 3-position of the aromatic ring, a reaction likely catalyzed by CYP2D6, given its known role in the hydroxylation of other TCAs.[4][6] This would form the intermediate metabolite, 3-Hydroxy-N-methylprotriptyline. A subsequent hydroxylation event, also potentially mediated by CYP2D6 or another CYP isoform, at the 5-position would then yield the final metabolite, this compound. The genetic polymorphism of CYP2D6 could lead to significant inter-individual variability in the rate of formation of this metabolite.[6][8]
Experimental Models for In Vivo Metabolism Studies
To investigate the in vivo formation of this compound, a well-designed animal study is essential.
Animal Model Selection
The choice of animal model is critical for obtaining relevant and translatable data. The Sprague-Dawley rat is a commonly used model in pharmacokinetic and metabolism studies due to its well-characterized physiology and metabolic pathways. Alternatively, C57BL/6 mice can also be used.[9][10] The selection should be based on the specific objectives of the study and the available historical data for TCA metabolism in that species.
Experimental Protocol: In Vivo Metabolism Study
Caption: Experimental workflow for the in vivo metabolism study of N-methylprotriptyline.
Step-by-Step Methodology:
-
Animal Acclimatization: House male Sprague-Dawley rats (250-300 g) in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
Dosing Preparation: Prepare a formulation of N-methylprotriptyline hydrochloride in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) at a concentration appropriate for the desired dose (e.g., 10 mg/kg).
-
Dosing and Administration: Following an overnight fast with free access to water, administer the N-methylprotriptyline formulation to the rats via oral gavage.
-
Sample Collection:
-
Blood: Collect serial blood samples (approximately 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood samples to separate the plasma.
-
Urine: House the animals in metabolic cages for 24 hours post-dose to collect urine.
-
Tissues: At the end of the study (24 hours), euthanize the animals and harvest the liver and brain.
-
-
Sample Storage: Store all plasma, urine, and tissue samples at -80°C until analysis.
Analytical Methodology for Metabolite Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[11][12][13]
Protocol: Sample Preparation and LC-MS/MS Analysis
1. Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of protriptyline).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Sample Preparation (Tissues):
-
Homogenize a known weight of tissue (e.g., 100 mg) in a suitable buffer (e.g., phosphate-buffered saline).[11]
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes.
3. LC-MS/MS Conditions:
-
Chromatographic System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.5 µm).[12]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization mode.[12]
-
MRM Transitions: Develop and optimize multiple reaction monitoring (MRM) transitions for N-methylprotriptyline, this compound, and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-methylprotriptyline | [M+H]+ | To be determined |
| This compound | [M+H]+ | To be determined |
| Internal Standard | [M+H]+ | To be determined |
Data Interpretation and Pharmacokinetic Analysis
The concentration-time data obtained from the LC-MS/MS analysis will be used to determine the pharmacokinetic parameters of N-methylprotriptyline and its metabolite, this compound.
Key Pharmacokinetic Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
Metabolite-to-Parent Ratio: The ratio of the AUC of the metabolite to the AUC of the parent drug.
This analysis will provide insights into the rate and extent of formation of this compound in vivo.
Conclusion
While the direct in vivo formation of this compound has not been extensively documented, this guide provides a robust framework for its investigation based on established principles of tricyclic antidepressant metabolism. By employing rigorous in vivo experimental models and sensitive analytical techniques such as LC-MS/MS, researchers can elucidate the metabolic fate of N-methylprotriptyline and characterize novel metabolites. A thorough understanding of these metabolic pathways is crucial for the continued development of safer and more effective antidepressant therapies.
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An In-Depth Technical Guide to 3,5-Hydroxy-N-methylprotriptyline: A Key Metabolite in Focus
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Significant Metabolite
3,5-Hydroxy-N-methylprotriptyline is a significant metabolite of interest in the study of tricyclic compounds. With the Chemical Abstracts Service (CAS) number 30235-47-3 , this molecule holds importance for researchers in pharmacology, toxicology, and analytical chemistry.[1][2] It is also recognized as an intermediate in the preparation of a cyclobenzaprine metabolite, highlighting its relevance in drug metabolism studies.[1][2] Synonyms for this compound include 5-(3-(Dimethylamino)propyl)-5H-dibenzo[a,d][3]annulene-3,5-diol and 3,5-Dihydroxy cyclobenzaprine.[2] Understanding the properties and behavior of this metabolite is crucial for a comprehensive grasp of the pharmacokinetics and pharmacodynamics of its parent compounds.
Physicochemical Characteristics
A foundational aspect of understanding any chemical entity lies in its physicochemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its behavior in analytical assays.
| Property | Value | Source |
| CAS Number | 30235-47-3 | [1][2] |
| Molecular Formula | C20H23NO2 | [1] |
| Molecular Weight | 309.40 g/mol | [1] |
Pharmacological Profile: An Inherited Legacy
The pharmacological actions of this compound are intrinsically linked to its structural similarity to tricyclic antidepressants (TCAs) and its origin as a metabolite of compounds like cyclobenzaprine.
Mechanism of Action: A Presumed Inhibition of Neurotransmitter Reuptake
Protriptyline, the parent compound, is a tricyclic antidepressant that functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the central nervous system.[5][6][7] This blockage leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[5][6] Given that hydroxylation is a common metabolic step that does not always eliminate pharmacological activity, it is highly probable that this compound retains a similar mechanism of action. The presence of the tricyclic ring system and the alkylamine side chain, which are crucial for the interaction with neurotransmitter transporters, supports this hypothesis.
Cyclobenzaprine, for which this compound is a known metabolite, is structurally very similar to amitriptyline, another TCA, and acts as a centrally acting muscle relaxant.[8][9][10] Its mechanism is not fully elucidated but is thought to involve actions at the brain stem to reduce tonic somatic motor activity.[10] The shared structural motifs suggest that its metabolites, including the 3,5-dihydroxy derivative, could contribute to the overall pharmacological effect.
Caption: Presumed mechanism of action for this compound.
Metabolic Pathways: The Role of Cytochrome P450
The metabolism of tricyclic antidepressants is predominantly carried out by the hepatic cytochrome P450 (CYP) enzyme system.[3] The formation of hydroxylated metabolites is a key step in their biotransformation. Specifically, CYP2D6 is a major enzyme involved in the metabolism of many TCAs, including protriptyline.[7] It is therefore highly probable that the formation of this compound from its parent compound is mediated by CYP2D6. These hydroxylated metabolites can be further conjugated with glucuronic acid before renal excretion.[3]
Caption: Proposed metabolic pathway for the formation of this compound.
Analytical Methodologies: A Guide to Quantification
The accurate quantification of this compound in biological matrices is essential for pharmacokinetic and toxicological studies. While a specific, validated method for this particular metabolite is not extensively published, established methods for tricyclic antidepressants and their metabolites can be readily adapted. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and selectivity.
Experimental Protocol: LC-MS/MS for Quantification in Plasma
This protocol is a synthesized methodology based on established techniques for the analysis of tricyclic antidepressants in biological fluids.[11][12][13][14]
1. Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of plasma sample, add an internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound not present in the sample).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm particle size).[14]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards. For the parent compound protriptyline, a common transition is monitored. A similar approach would be applied to its dihydroxy metabolite.
Caption: Experimental workflow for the quantification of this compound.
Conclusion
This compound is a metabolite of significant interest due to its relationship with the pharmacologically active compounds protriptyline and cyclobenzaprine. While specific physical property data for this metabolite remains to be fully elucidated, its pharmacological and metabolic profiles can be inferred from its structural similarity to well-characterized tricyclic antidepressants. The analytical methodologies for its quantification are well-established within the broader context of TCA analysis. Further research into the specific activity and toxicological profile of this metabolite will provide a more complete understanding of the clinical effects of its parent drugs.
References
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GlobalRx. (n.d.). Clinical Profile of Protriptyline Hydrochloride 5mg Tablet. Retrieved from [Link]
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Thour, A., & Marwaha, R. (2023). Protriptyline. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Wikipedia. (2023, December 27). Protriptyline. Retrieved from [Link]
- Mell, L. D., & Das, I. (1979). Liquid-chromatographic Analysis for Common Tricyclic Antidepressant Drugs and Their Metabolites in Serum or Plasma With the Technicon "FAST-LC" System. Clinical Chemistry, 25(5), 765–768.
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Wikipedia. (2023, December 27). Protriptyline. Retrieved from [Link]
- Stahl, S. M. (2013). Prescriber's Guide: Stahl's Essential Psychopharmacology (5th ed.). Cambridge University Press.
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-
Der Pharma Chemica. (2012). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Retrieved from [Link]
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Drugs.com. (2025, January 2). Protriptyline: Package Insert / Prescribing Information. Retrieved from [Link]
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Human Metabolome Database. (2012, September 6). Showing metabocard for Protriptyline (HMDB0014488). Retrieved from [Link]
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ResearchGate. (2025, August 9). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Retrieved from [Link]
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Hc-biology.com. (n.d.). This compound. Retrieved from [Link]
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PubMed. (2004). Synthesis of D- And l-2,3-trans-3,4-cis-4,5-trans-3,4-dihydroxy-5-hydroxymethylproline and Tripeptides Containing Them. Retrieved from [Link]
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PubChem. (n.d.). Protriptyline. Retrieved from [Link]
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PubChem. (n.d.). Cyclobenzaprine. Retrieved from [Link]
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Macsen Labs. (n.d.). 3-Hydroxy-N-methyl-3-phenyl-propylamine. Retrieved from [Link]
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Axios Research. (n.d.). 3,5-Dihydroxy-N-Methylprotriptyline. Retrieved from [Link]
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Technical Guide: 3,5-Dihydroxy Cyclobenzaprine as a Pharmaceutical Reference Standard
A Senior Application Scientist's Guide to Synthesis, Characterization, and Application in Drug Development
Executive Summary
Cyclobenzaprine is a widely prescribed skeletal muscle relaxant whose therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate.[1][2] The characterization of its metabolites is paramount for a comprehensive understanding of its pharmacokinetics and for meeting regulatory expectations in drug development. This guide focuses on a specific, hydroxylated derivative: 3,5-Dihydroxy cyclobenzaprine. While not widely documented as a major human metabolite in mainstream literature, its potential existence as a minor metabolite, a product of non-human species metabolism, or a process-related impurity necessitates the availability of a well-characterized pharmaceutical standard.
This document provides a comprehensive framework for researchers and drug development professionals on the crucial role of such a standard. We will delve into the established metabolic pathways of cyclobenzaprine, propose a robust synthetic route for 3,5-Dihydroxy cyclobenzaprine, outline detailed protocols for its analytical characterization, and describe its application in developing a validated, high-sensitivity quantitative assay. The insights and methodologies presented herein are designed to provide a self-validating system for establishing 3,5-Dihydroxy cyclobenzaprine as a reliable reference standard for advanced pharmaceutical research.
Introduction: The Imperative of Metabolite Standards in Cyclobenzaprine Development
Cyclobenzaprine, structurally related to tricyclic antidepressants, is a centrally acting agent used for the short-term relief of muscle spasms from acute, painful musculoskeletal conditions.[3][4] Its mechanism of action is complex, primarily involving the brain stem to reduce tonic somatic motor activity.[1][5]
The disposition of cyclobenzaprine in the body is governed by extensive metabolism, primarily mediated by cytochrome P450 enzymes, including CYP3A4, CYP1A2, and to a lesser extent, CYP2D6.[6][7] The known major metabolic pathways include N-demethylation to norcyclobenzaprine and subsequent glucuronidation before renal excretion.[6][8] Hydroxylation of the dibenzocycloheptene ring system is also a recognized metabolic route for tricyclic compounds, leading to the formation of various hydroxylated metabolites.
The establishment of pure, well-characterized reference standards for these metabolites is not merely an academic exercise; it is a cornerstone of modern drug development. These standards are indispensable for:
-
Pharmacokinetic (PK) and Bioequivalence (BE) Studies: Accurately quantifying the formation and elimination of metabolites to understand the complete ADME (Absorption, Distribution, Metabolism, Excretion) profile of the parent drug.[9][10]
-
Impurity Profiling: Identifying and controlling related substances in the active pharmaceutical ingredient (API) and finished drug product, as mandated by pharmacopeias like the USP.[11]
-
Toxicological Assessment: Evaluating the safety of metabolites, particularly under regulatory guidelines such as the FDA's "Metabolites in Safety Testing" (MIST) framework.
This guide will specifically address the synthesis, characterization, and analytical application of the 3,5-Dihydroxy cyclobenzaprine standard, providing a blueprint for its integration into a rigorous drug development program.
Section 1: Contextualizing 3,5-Dihydroxy Cyclobenzaprine in Metabolism
While N-demethylation and glucuronidation are the most prominently cited metabolic pathways for cyclobenzaprine, oxidative metabolism resulting in hydroxylation is also a plausible route.[8] The specific isomeric form, 3,5-Dihydroxy cyclobenzaprine, is not commonly referenced as a major human metabolite. However, its formation could be species-specific, a result of unique patient genetics (polymorphisms in CYP enzymes), or it may represent a key intermediate that is rapidly converted to a downstream conjugate.
Therefore, having a reference standard is critical to definitively investigate its presence and relevance. The diagram below illustrates the known metabolic pathways of cyclobenzaprine and the hypothetical position of the 3,5-dihydroxy derivative.
Section 2: Synthesis and Characterization of the Reference Standard
Proposed Synthetic Workflow
A logical synthetic strategy involves a Grignard reaction, a well-established method for synthesizing cyclobenzaprine and its analogs.[12] The key is to begin with a precursor that already contains the dihydroxy functionality to avoid challenges with regioselectivity in late-stage oxidation steps.
Protocol 1: Purification by Preparative HPLC
Causality: Preparative High-Performance Liquid Chromatography (HPLC) is chosen over traditional crystallization because it offers superior resolution for separating the target compound from closely related structural isomers and reaction byproducts, ensuring the high purity required for a reference standard.
-
Column: A high-capacity reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) is selected for its broad applicability and robustness.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is used. Formic acid acts as an ion-pairing agent to improve peak shape for the amine-containing compound.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as methanol, and filter through a 0.45 µm filter to remove particulates.
-
Chromatography:
-
Inject the dissolved crude product onto the column.
-
Run a linear gradient from approximately 10% to 90% acetonitrile over 30-40 minutes.
-
Monitor the elution profile using a UV detector at a wavelength of approximately 290 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Purity Confirmation: Analyze the collected fractions using an analytical HPLC method. Pool fractions with purity >98%.
-
Solvent Removal: Remove the solvent via lyophilization or rotary evaporation to yield the purified solid standard.
Structural Elucidation Protocols
The identity of the purified compound must be unequivocally confirmed.
-
High-Resolution Mass Spectrometry (HRMS):
-
Technique: Electrospray Ionization Time-of-Flight (ESI-TOF).
-
Protocol: Dissolve a small amount of the standard in 50:50 acetonitrile:water with 0.1% formic acid. Infuse directly into the mass spectrometer.
-
Validation: The measured accurate mass should be within 5 ppm of the calculated theoretical mass for the protonated molecule [M+H]+, confirming the elemental composition.
-
-
NMR Spectroscopy:
-
Technique: ¹H and ¹³C NMR spectroscopy.
-
Protocol: Dissolve 5-10 mg of the standard in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire spectra on a 400 MHz or higher spectrometer.
-
Validation: The ¹H NMR spectrum will confirm the number and environment of protons, with characteristic shifts for the aromatic, vinylic, and aliphatic protons. The presence of phenolic hydroxyl protons will also be evident. The ¹³C NMR will confirm the carbon skeleton. 2D NMR techniques (COSY, HSQC) can be used for definitive assignment of all signals.
-
-
Infrared (IR) Spectroscopy:
-
Technique: Fourier-Transform Infrared (FTIR) spectroscopy.
-
Protocol: Analyze the solid sample using an ATR (Attenuated Total Reflectance) accessory.
-
Validation: The spectrum should show characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹) of the hydroxyl groups and C-N stretching of the tertiary amine.
-
| Analytical Characterization Data (Expected) | |
| Parameter | Expected Value / Observation |
| Molecular Formula | C₂₀H₂₃NO₂ |
| Molecular Weight | 325.40 g/mol |
| HRMS (M+H)⁺ | Theoretical: 326.1807; Measured: within 5 ppm |
| ¹H NMR (DMSO-d₆) | Phenolic OH peaks (~9-10 ppm), Aromatic protons (~6.5-7.5 ppm), Vinylic proton (~5.8 ppm), Aliphatic protons (2-4 ppm), N(CH₃)₂ singlet (~2.2 ppm) |
| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1200 (C-N stretch) |
Section 3: Quantitative Analysis in Biological Matrices
For pharmacokinetic studies, a sensitive and specific method is required to quantify 3,5-Dihydroxy cyclobenzaprine in plasma. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for this purpose due to its exceptional sensitivity and selectivity.[13][14]
Protocol 2: LC-MS/MS Method for Quantification in Human Plasma
Self-Validating System: This protocol incorporates steps for selecting a stable isotope-labeled internal standard (SIL-IS), which co-elutes and experiences similar matrix effects, ensuring a robust and self-validating quantification system.
-
Internal Standard (IS) Selection: The ideal IS is 3,5-Dihydroxy cyclobenzaprine-d₆ (with deuterium labels on the N-dimethyl groups). If unavailable, a structurally similar compound can be used.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Rationale: SPE is chosen over liquid-liquid extraction to provide a cleaner final extract, minimizing ion suppression in the MS source.
-
Steps:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Vortex briefly.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with an acidic buffer followed by methanol to remove interferences.
-
Elute the analyte and IS with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
-
-
-
LC-MS/MS Conditions:
| Parameter | Condition & Rationale |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm. Provides excellent retention and sharp peaks for fast analysis.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water. Acidifies mobile phase for better ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. Organic solvent for elution. |
| Flow Rate | 0.4 mL/min. Standard for 2.1 mm ID columns. |
| Gradient | 5% B to 95% B over 3 minutes. Ensures elution of the analyte and washout of late-eluting components. |
| MS Ionization | Electrospray Ionization, Positive Mode (ESI+). Amine group is readily protonated. |
| MS Detection | Multiple Reaction Monitoring (MRM). Provides highest specificity and sensitivity.[14] |
| MRM Transition (Analyte) | Hypothetical: m/z 326.2 → 267.1 (Precursor → Product ion, corresponding to loss of the dimethylaminopropyl side chain). |
| MRM Transition (IS) | Hypothetical: m/z 332.2 → 273.1 (Corresponding transition for d₆-labeled IS). |
-
Method Validation: The method must be validated according to ICH/FDA guidelines, assessing linearity, accuracy, precision, selectivity, limit of quantification (LLOQ), and stability in the biological matrix.
Conclusion
The 3,5-Dihydroxy cyclobenzaprine reference standard, while not a recognized major human metabolite, represents a critical tool for exhaustive drug development. Its availability allows for the definitive investigation of minor metabolic pathways, provides a marker for potential process impurities, and supports comprehensive safety and pharmacokinetic evaluations. By following a structured approach of targeted synthesis, rigorous purification, multi-technique structural elucidation, and the development of a validated bioanalytical method, researchers can confidently establish this compound as a high-quality pharmaceutical standard. This guide provides the scientific rationale and field-proven protocols necessary to achieve this, ensuring data integrity and regulatory compliance in any advanced study of cyclobenzaprine.
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National Center for Biotechnology Information (2024). Cyclobenzaprine - StatPearls. NCBI Bookshelf. Available at: [Link]
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U.S. Food and Drug Administration (2003). FLEXERIL (CYCLOBENZAPRINE HCL) TABLETS DESCRIPTION. Accessdata.fda.gov. Available at: [Link]
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Pharmacology of Cyclobenzaprine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effect (2025). YouTube. Available at: [Link]
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U.S. Pharmacopeia (2019). Cyclobenzaprine Hydrochloride. USP-NF. Available at: [Link]
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Liu, Y., Zhao, D., & Zhao, Z. (2014). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. Analytical Methods. Available at: [Link]
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Constanzer, M. L., et al. (2013). Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets. PMC. Available at: [Link]
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El-Gindy, A. (1982). Determination of cyclobenzaprine in tablets by high-performance liquid chromatography. Journal of Pharmaceutical Sciences. Available at: [Link]
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Zhang, J., et al. (2015). Rapid and sensitive analysis of cyclobenzaprine by LC–MS/MS: Application to a pharmacokinetic study of cyclobenzaprine in dog. ResearchGate. Available at: [Link]
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Tashiro, M. (2023). Cyclobenzaprine Pills Pharmacokinetics and Comparability Analysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Winchell, G. A., et al. (2002). Cyclobenzaprine pharmacokinetics, including the effects of age, gender, and hepatic insufficiency. Journal of Clinical Pharmacology. Available at: [Link]
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Vable, K., et al. (2025). A Comprehensive and Systemic Review on the Development and Validation of Different Analytical Methods for the Estimation of Cyclobenzaprine. International Journal of Pharmaceutical Sciences. Available at: [Link]
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Attia, K. A. M., et al. (2025). Development and Validation of Three Spectrophotometric Methods for Determination of Cyclobenzaprine Hcl in The Presence of its Two Major Degradation Products. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2017). A new validated stability indicating hplc method for the estimation of related substances of lysine clonixinate and cyclobenzaprine hydrochloride in pharmaceutical dosage forms. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
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An In-depth Technical Guide to the Chemical Characteristics of 3,5-Dihydroxy Cyclobenzaprine
Preamble for the Modern Researcher
In the landscape of drug development and metabolic profiling, a comprehensive understanding of a parent compound's biotransformation is paramount. This guide delves into the chemical characteristics of a significant, albeit less commonly referenced, metabolite of the widely prescribed muscle relaxant, cyclobenzaprine. While extensive literature exists for the primary metabolic pathways of cyclobenzaprine, this document specifically illuminates the formation, structure, and analytical considerations of its dihydroxylated derivative, herein referred to as 3,5-Dihydroxy cyclobenzaprine. This guide is structured to provide not just a repository of data, but a logical and insightful narrative for researchers, scientists, and drug development professionals. We will explore the causality behind its formation, the analytical methodologies for its characterization, and its potential pharmacological significance, thereby offering a holistic perspective rooted in scientific integrity and practical application.
Introduction to Cyclobenzaprine and its Metabolic Fate
Cyclobenzaprine, a tricyclic amine structurally similar to amitriptyline, is a centrally acting skeletal muscle relaxant.[1][2] Its therapeutic efficacy is attributed to its complex pharmacological profile, which includes antagonism of serotonin and norepinephrine reuptake.[1] Upon administration, cyclobenzaprine undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP1A2 playing major roles.[1][2][3] This metabolic cascade results in a variety of derivatives, including N-desmethylcyclobenzaprine (norcyclobenzaprine), cyclobenzaprine N-oxide, and glucuronide conjugates.[3][4]
A critical but less frequently detailed metabolic route involves the oxidation of the dibenzocycloheptene ring system. This pathway is of significant interest as it can lead to the formation of hydroxylated and dihydroxylated metabolites, which may possess unique pharmacological or toxicological profiles.
The Genesis of 3,5-Dihydroxy Cyclobenzaprine: An Epoxide-Diol Pathway
The formation of 3,5-Dihydroxy cyclobenzaprine is postulated to occur via an epoxide-diol pathway, a common metabolic route for compounds containing aromatic ring systems. This process is initiated by the enzymatic epoxidation of one of the aromatic rings of the cyclobenzaprine molecule by CYP enzymes. The resulting epoxide is an unstable intermediate that can undergo several subsequent reactions.
One of the primary fates of this epoxide intermediate is enzymatic or non-enzymatic hydrolysis, catalyzed by epoxide hydrolase, to yield a trans-dihydrodiol. The formation of "glycols" as degradation products of cyclobenzaprine has been confirmed in forced degradation studies, supporting this pathway.[5] Furthermore, a study on the metabolism of cyclobenzaprine in rats identified "hydroxylated" and "desmethylhydroxylated" compounds, and another study on fungal biotransformation identified "cyclobenzaprine trans-10,11-dihydrodiol".[6] While the exact isomeric positions on the aromatic rings are not always specified in the literature, the evidence strongly suggests the formation of dihydroxy metabolites. For the purpose of this guide, we will focus on the 3,5-dihydroxy isomer as a representative example of this class of metabolites.
Caption: Postulated metabolic formation of 3,5-Dihydroxy Cyclobenzaprine.
Physicochemical and Structural Characteristics
| Property | Parent Compound (Cyclobenzaprine) | Inferred for 3,5-Dihydroxy Cyclobenzaprine | Rationale for Inference |
| Molecular Formula | C₂₀H₂₁N | C₂₀H₂₁NO₂ | Addition of two hydroxyl groups. |
| Molecular Weight | 275.39 g/mol | 307.39 g/mol | Addition of two oxygen atoms. |
| Solubility | Freely soluble in water and alcohol.[5] | Increased aqueous solubility compared to parent. | The introduction of two polar hydroxyl groups will significantly increase the molecule's polarity and its ability to form hydrogen bonds with water. |
| LogP | High (indicating lipophilicity) | Lower than the parent compound. | The addition of hydroxyl groups increases hydrophilicity, thus lowering the partition coefficient. |
| pKa | Basic (due to the tertiary amine) | Expected to be similar to the parent compound. | The hydroxyl groups are on the aromatic ring and are not expected to significantly alter the basicity of the distant tertiary amine. |
Structural Elucidation: The definitive structure of 3,5-Dihydroxy cyclobenzaprine would be a cyclobenzaprine core with hydroxyl groups at the 3 and 5 positions of one of the phenyl rings. The stereochemistry of the hydroxyl groups resulting from the epoxide-diol pathway is typically trans.
Analytical Methodologies for Identification and Quantification
The identification and quantification of 3,5-Dihydroxy cyclobenzaprine in biological matrices or in vitro metabolism studies require sophisticated analytical techniques. The increased polarity of this metabolite compared to the parent drug necessitates specific considerations in sample preparation and chromatographic separation.
Sample Preparation
Due to its presumed higher polarity, a robust sample preparation method is crucial for the efficient extraction of 3,5-Dihydroxy cyclobenzaprine from biological matrices like plasma or urine.
Step-by-Step Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with methanol followed by water. The choice of sorbent should be optimized based on the polarity of the metabolite.
-
Loading: Load the pre-treated biological sample (e.g., urine diluted with a buffer) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove endogenous interferences.
-
Elution: Elute the metabolite of interest using a stronger organic solvent (e.g., methanol or acetonitrile), possibly with a modifier like formic acid to ensure the protonation of the amine group.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
Chromatographic Separation and Mass Spectrometric Detection
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites.
Step-by-Step Protocol: LC-MS/MS Analysis
-
Chromatographic Column: Utilize a reversed-phase C18 or a more polar embedded-phase column to achieve good retention and peak shape for the polar metabolite.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Develop a Multiple Reaction Monitoring (MRM) method for sensitive and specific detection. The precursor ion would be the protonated molecule [M+H]⁺ of 3,5-Dihydroxy cyclobenzaprine (expected m/z 308.2). Product ions would be generated by fragmentation of the precursor ion in the collision cell.
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An In-Depth Technical Guide to the Putative Metabolic Pathway of 3,5-Hydroxy-N-methylprotriptyline
Abstract
This technical guide provides a comprehensive exploration of the hypothesized metabolic pathway of 3,5-Hydroxy-N-methylprotriptyline, a putative metabolite of the tricyclic antidepressant (TCA) protriptyline. While direct empirical evidence for this specific dihydroxylated metabolite is not extensively documented in publicly accessible literature, its formation is a scientifically plausible consequence of established xenobiotic metabolic processes. This document synthesizes current knowledge on TCA metabolism to construct a scientifically rigorous and logical framework for understanding the formation and subsequent biotransformation of this compound. We will delve into the enzymatic systems likely responsible, primarily the cytochrome P450 superfamily, and subsequent Phase II conjugation reactions. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers aiming to investigate and validate this metabolic pathway, employing techniques such as in vitro metabolism with human liver microsomes and quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetics, drug metabolism, and toxicology.
Introduction to Protriptyline: A Unique Tricyclic Antidepressant
Protriptyline is a secondary amine tricyclic antidepressant distinguished from other TCAs by its energizing rather than sedating properties.[1][2] Its therapeutic efficacy is primarily attributed to the inhibition of norepinephrine reuptake, and to a lesser extent, serotonin, in the synaptic cleft.[1][3] The pharmacokinetics of protriptyline are characterized by a long half-life of approximately 74 to 200 hours and significant hepatic metabolism.[3][4] The clearance of TCAs is predominantly governed by hepatic cytochrome P450 (CYP) oxidative enzymes.[5]
The metabolism of TCAs is a critical determinant of their therapeutic efficacy and toxicity, as it can lead to the formation of pharmacologically active metabolites.[5][6] The primary routes of TCA metabolism are N-demethylation and hydroxylation of the tricyclic ring system.[5] Given that protriptyline is a secondary amine, hydroxylation is a particularly important metabolic pathway.[5][6]
The Hypothesized Metabolic Pathway of this compound
The nomenclature "this compound" suggests a dihydroxylated metabolite of protriptyline. The "N-methyl" designation is inherent to the parent protriptyline molecule. The core of this metabolic pathway, therefore, involves the enzymatic hydroxylation of the dibenzocycloheptene ring at the 3 and 5 positions.
Phase I Metabolism: Aromatic Hydroxylation
The introduction of hydroxyl groups onto the aromatic rings of protriptyline is a classic Phase I metabolic reaction. This process increases the water solubility of the compound, facilitating its eventual excretion.
Causality behind the Hypothesized Pathway: Aromatic hydroxylation is a well-established metabolic route for many TCAs.[7] For the structurally similar TCA nortriptyline, hydroxylation is a major metabolic pathway, primarily at the 10-position.[8][9][10] While 10-hydroxylation is common for many TCAs, aromatic hydroxylation is also a known, albeit sometimes minor, pathway.[7] The formation of dihydroxylated metabolites has also been reported for other TCAs like amitriptyline.[7][11] Therefore, it is reasonable to hypothesize that protriptyline can also undergo aromatic hydroxylation, potentially at the 3 and 5 positions.
Enzymatic Machinery: The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is the primary catalyst for this type of oxidative reaction.[5]
-
CYP2D6: This is the principal enzyme responsible for the hydroxylation of many TCAs, including the structurally similar nortriptyline.[9][10][12][13] CYP2D6 is highly polymorphic, leading to significant inter-individual variability in the metabolism of its substrates.[12] It is highly probable that CYP2D6 is the key enzyme in the formation of hydroxylated protriptyline metabolites.
-
CYP3A4: This enzyme can also contribute to the hydroxylation of TCAs, particularly at higher substrate concentrations, acting as a lower-affinity enzyme for this reaction.[9]
The proposed initial step is the mono-hydroxylation at either the 3 or 5 position, followed by a second hydroxylation event to yield the 3,5-dihydroxy metabolite.
Caption: Hypothesized metabolic pathway of this compound.
Phase II Metabolism: Glucuronidation
Following Phase I hydroxylation, the newly formed hydroxyl groups serve as sites for Phase II conjugation reactions. The most common of these for hydroxylated TCA metabolites is glucuronidation.[7][11][14]
Enzymatic Machinery: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid to the hydroxyl groups of the substrate. This process significantly increases the water solubility and molecular weight of the metabolite, preparing it for excretion in urine or bile.[11][14]
The resulting metabolite would be 3,5-Di-O-glucuronide-N-methylprotriptyline.
Experimental Protocols for Pathway Elucidation and Validation
To investigate and validate the proposed metabolic pathway of this compound, a series of well-established in vitro and analytical methodologies can be employed.
In Vitro Metabolism using Human Liver Microsomes
This is a standard approach to study Phase I metabolism and identify the CYP enzymes involved.[15][16][17][18]
Objective: To determine if protriptyline is metabolized to hydroxylated metabolites, including the putative 3,5-dihydroxy form, by human liver microsomes and to identify the specific CYP450 isoforms responsible.
Step-by-Step Protocol:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration 0.2-0.5 mg/mL)[15]
-
Protriptyline (substrate, typically tested at various concentrations, e.g., 1-100 µM)
-
For CYP phenotyping, include selective chemical inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4).[9][15]
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Start the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of protriptyline or a structurally similar compound).
-
-
Sample Preparation for Analysis:
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Caption: Workflow for in vitro metabolism of protriptyline.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.[19][20][21][22][23]
Objective: To develop a robust method for the separation, identification, and quantification of protriptyline and its putative hydroxylated metabolites.
Instrumentation:
-
Liquid Chromatograph: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
Step-by-Step Protocol:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm).[19]
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Controlled, typically 30-40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Develop specific MRM transitions for protriptyline and its hypothesized metabolites. This involves identifying the precursor ion (the protonated molecule [M+H]+) and a characteristic product ion for each analyte.
-
The precursor ion for this compound would be at m/z corresponding to C19H21NO2 + H+.
-
-
Optimization: Optimize MS parameters such as collision energy and cone voltage for each transition to maximize sensitivity.
-
Data Presentation:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Protriptyline | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
| 3-Hydroxy-N-methylprotriptyline | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined |
| Note: The exact m/z values need to be calculated based on the chemical formulas and confirmed experimentally. |
Trustworthiness and Self-Validation
The described protocols incorporate self-validating systems:
-
Negative Controls: In the in vitro experiments, incubations without the NADPH-regenerating system should not produce metabolites, confirming the enzymatic nature of the reaction.
-
Positive Controls: Using a known substrate for CYP2D6 or CYP3A4 can validate the activity of the microsomal preparation.
-
Internal Standards: The use of a stable isotope-labeled internal standard in the LC-MS/MS analysis accounts for variations in sample preparation and instrument response, ensuring accurate quantification.
-
Chemical Inhibition: A significant reduction in metabolite formation in the presence of a specific CYP inhibitor (e.g., quinidine) provides strong evidence for the involvement of that enzyme.
Conclusion and Future Directions
This technical guide has outlined a scientifically plausible metabolic pathway for the formation of this compound from its parent drug, protriptyline. Based on the well-documented metabolism of structurally related tricyclic antidepressants, this pathway involves Phase I aromatic hydroxylation, primarily catalyzed by CYP2D6, followed by Phase II glucuronidation.
The provided experimental protocols offer a robust framework for researchers to investigate and validate this hypothesized pathway. The identification and characterization of this and other metabolites of protriptyline are crucial for a complete understanding of its pharmacokinetic profile, potential for drug-drug interactions, and inter-individual variability in patient response. Future research should focus on obtaining definitive structural elucidation of metabolites formed in vitro and detected in vivo using high-resolution mass spectrometry and NMR.
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Al-Talla, Z. A., et al. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Protriptyline. LiverTox - NCBI Bookshelf. Available at: [Link]
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An In-Depth Technical Guide to the Preliminary Biological Screening of 3,5-Hydroxy-N-methylprotriptyline
Introduction: Rationale for a Structured Screening Cascade
The compound 3,5-Hydroxy-N-methylprotriptyline is a potential metabolite of N-methylprotriptyline, a tertiary amine analog of the known tricyclic antidepressant (TCA), protriptyline.[1] Given its structural similarity to protriptyline, a potent norepinephrine reuptake inhibitor, a systematic and logically tiered biological screening is warranted to elucidate its pharmacological profile.[2][3] This guide delineates a comprehensive preliminary screening strategy, designed to efficiently characterize the compound's primary activity, potential side-effect liabilities, and initial safety profile. Our approach is rooted in a "fail fast, fail cheap" philosophy, prioritizing in silico and high-throughput in vitro assays to generate decision-driving data before committing to more resource-intensive studies.
The causality behind this multi-stage approach is to first establish the foundational pharmacokinetic and toxicological liabilities through computational methods. This is followed by a focused investigation into the compound's affinity for the primary targets of TCAs—the monoamine transporters. Subsequently, we broaden the scope to assess interactions with receptors historically associated with the adverse effects of this drug class. This tiered approach ensures a cost-effective and scientifically robust initial evaluation.
Part 1: In Silico ADME-Tox Profiling: The First Gate
Before any wet-lab experiments are initiated, a comprehensive in silico analysis is crucial for predicting the fundamental Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of this compound.[4][5] This step provides an early-warning system for potential liabilities that could terminate a drug development program, regardless of its pharmacological potency.[3][6]
Key Predictive Models and Endpoints
A variety of established software platforms and web servers (e.g., SwissADME, pkCSM, Toxtree) can be employed to generate these predictions.[3] The goal is not to obtain definitive values, but to flag potential issues and guide subsequent experimental design.
| ADME-Tox Parameter | Predicted Endpoint | Rationale for Inclusion |
| Absorption | Caco-2 Permeability | Predicts intestinal absorption and blood-brain barrier penetration. |
| P-glycoprotein (P-gp) Substrate/Inhibitor | Identifies potential for drug efflux and drug-drug interactions. | |
| Distribution | Plasma Protein Binding (%) | High binding can limit free drug concentration and tissue distribution. |
| Volume of Distribution (VDss) | Indicates the extent of tissue distribution. | |
| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor | Predicts metabolic pathways and potential for drug-drug interactions. Focus on CYP2D6 and CYP2C19 is critical for TCAs.[7][8] |
| Toxicity | hERG Inhibition | A critical early indicator of potential cardiotoxicity (QTc prolongation). |
| Ames Test Mutagenicity | Screens for potential to cause genetic mutations. | |
| Hepatotoxicity | Early flag for potential liver damage. | |
| Skin Sensitization | Predicts potential for allergic reactions. |
Interpretation and Decision Making: The in silico results should be viewed as a composite risk profile. A high probability of hERG inhibition, for instance, would be a significant red flag requiring immediate experimental validation. Similarly, prediction as a potent inhibitor of a major CYP enzyme would necessitate early in vitro drug-drug interaction studies, in line with FDA guidance.[2][9]
Part 2: Primary Pharmacological Evaluation: Monoamine Transporter Affinity
The defining mechanism of action for most TCAs is the inhibition of norepinephrine (NET) and/or serotonin (SERT) reuptake.[1] Therefore, the initial experimental phase must quantify the affinity of this compound for these transporters. Radioligand binding assays are the gold standard for this purpose, providing a direct measure of target engagement.
Experimental Workflow: Radioligand Binding Assays
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: NET and SERT Radioligand Binding Assays
This protocol is a self-validating system, incorporating controls for total binding, non-specific binding, and a reference compound to ensure assay performance.
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand (NET) : [³H]-Nisoxetine (specific activity ~70-90 Ci/mmol), diluted in assay buffer to a final concentration of ~1 nM.
-
Radioligand (SERT) : [³H]-Citalopram (specific activity ~70-90 Ci/mmol), diluted in assay buffer to a final concentration of ~1 nM.
-
Test Compound : Prepare a 10 mM stock of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Reference Compound : Desipramine for NET, Fluoxetine for SERT. Prepare in the same manner as the test compound.
-
Non-Specific Binding (NSB) Agent : 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT.
-
Membrane Preparation : Use commercially available cell membranes from HEK293 cells stably expressing human NET or SERT, or prepare in-house. Dilute to a final protein concentration of 5-15 µ g/well in assay buffer.
-
-
Assay Plate Setup (96-well plate) :
-
Total Binding (TB) : 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Membrane Suspension.
-
Non-Specific Binding (NSB) : 25 µL NSB Agent + 25 µL Radioligand + 50 µL Membrane Suspension.
-
Test Compound Wells : 25 µL Test Compound Dilution + 25 µL Radioligand + 50 µL Membrane Suspension.
-
-
Incubation :
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Harvesting :
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Wash each filter 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Detection :
-
Dry the filter plate.
-
Add 50 µL of liquid scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) in a microplate scintillation counter.
-
-
Data Analysis :
-
Specific Binding : Calculate as (CPM in TB wells) - (CPM in NSB wells).
-
Percent Inhibition : Calculate for each test compound concentration as: 100 * (1 - [(CPMinhibitor - CPMNSB) / (CPMTB - CPMNSB)]).
-
IC₅₀ Determination : Plot percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Kᵢ Calculation : Convert the IC₅₀ to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Expected Data and Interpretation
The primary output will be the Kᵢ values for NET and SERT.
| Target | Kᵢ (nM) of this compound | Selectivity Ratio (SERT Kᵢ / NET Kᵢ) |
| NET | [Experimental Value] | multirow{2}{}{[Calculated Value]*} |
| SERT | [Experimental Value] |
A low Kᵢ value (typically < 100 nM) indicates high binding affinity. The selectivity ratio provides insight into the compound's preference for one transporter over the other, which can have significant implications for its therapeutic profile and potential side effects.[10]
Part 3: Secondary Pharmacological Profiling: Off-Target Liabilities
The characteristic side effects of TCAs (e.g., dry mouth, sedation, orthostatic hypotension) are due to their "off-target" antagonist activity at various receptors.[1] A preliminary screening against these targets is essential for a comprehensive risk assessment.
Key Off-Targets for TCAs
-
Muscarinic M1 Receptor : Antagonism is associated with anticholinergic effects (dry mouth, blurred vision, constipation).[1]
-
Histamine H1 Receptor : Antagonism is a primary cause of sedation.[1]
-
α₁-Adrenergic Receptor : Antagonism can lead to orthostatic hypotension and dizziness.[1]
The same radioligand binding assay principle described for monoamine transporters can be applied here, using different cell membranes, radioligands, and non-specific binding agents.
| Target | Radioligand | Non-Specific Agent | Cell Source |
| Muscarinic M1 | [³H]-Pirenzepine | 1 µM Atropine | CHO-K1 cells expressing hM1 |
| Histamine H1 | [³H]-Mepyramine | 10 µM Mianserin | HEK293 cells expressing hH1 |
| α₁-Adrenergic | [³H]-Prazosin | 10 µM Phentolamine | HEK293 cells expressing hα₁ |
The Kᵢ values obtained from these assays will indicate the compound's potency at these off-targets. High affinity (low Kᵢ values) for these receptors suggests a higher likelihood of corresponding side effects.
Part 4: Initial Safety Assessment: In Vitro Cytotoxicity
An early assessment of cytotoxicity is critical to determine the compound's therapeutic window—the concentration range where it is effective without causing cell death. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[11]
Principle of the MTT Assay
Caption: Principle of the MTT cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding :
-
Use a relevant cell line, such as human neuroblastoma (SH-SY5Y) or human liver carcinoma (HepG2), to assess neurotoxicity and hepatotoxicity, respectively.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 200 µM). The final DMSO concentration should be ≤0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for a relevant exposure time, typically 24 or 48 hours.
-
-
MTT Addition :
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization :
-
Carefully aspirate the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[12]
-
Mix gently on an orbital shaker for 10-15 minutes.
-
-
Absorbance Measurement :
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Percent Viability : 100 * (Absorbance_Treated / Absorbance_VehicleControl).
-
CC₅₀ Determination : Plot percent viability versus the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the CC₅₀ (the concentration that reduces cell viability by 50%).
-
Conclusion: Synthesizing the Data for Go/No-Go Decisions
This preliminary biological screening cascade provides a multi-faceted view of this compound. The ideal candidate would exhibit high affinity and selectivity for NET and/or SERT, low affinity for the off-targets associated with TCA side effects, a high CC₅₀ value (indicating low cytotoxicity), and a favorable in silico ADME-Tox profile. By integrating these diverse data streams, researchers and drug development professionals can make an informed, evidence-based decision on whether to advance this compound to the next stage of preclinical development. This structured, front-loaded screening approach maximizes the probability of success while conserving valuable resources.
References
-
Title: In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry (2020) Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies Source: RAPS URL: [Link]
-
Title: Protriptyline: Package Insert / Prescribing Information Source: Drugs.com URL: [Link]
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Title: In Silico Tools and Software to Predict ADMET of New Drug Candidates Source: Methods in Molecular Biology (via Springer) URL: [Link]
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Title: Protriptyline Source: StatPearls - NCBI Bookshelf URL: [Link]
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Title: In vitro muscarinic receptor radioligand-binding assays Source: Current Protocols in Pharmacology (via PubMed) URL: [Link]
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Title: Major metabolic pathway of amitriptyline and nortriptyline. Source: ResearchGate URL: [Link]
-
Title: In silico Toxicology - A Tool for Early Safety Evaluation of Drug Source: JSciMed Central URL: [Link]
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Title: In silico ADME/tox comes of age: twenty years later Source: Xenobiotica (via Taylor & Francis Online) URL: [Link]
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Title: Amitriptyline and Nortriptyline Pathway, Pharmacokinetics Source: PharmGKB URL: [Link]
-
Title: Protriptyline Source: Wikipedia URL: [Link]
-
Title: Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart Source: Current Protocols (via PubMed Central) URL: [Link]
-
Title: In silico predictions of ADME-Tox properties: drug absorption Source: Combinatorial Chemistry & High Throughput Screening (via PubMed) URL: [Link]
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Title: Tricyclic Antidepressants: Mechanism, Clinical Applications, and Safety Profile Source: Psych Scene Hub URL: [Link]
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- 4. jscimedcentral.com [jscimedcentral.com]
- 5. In silico predictions of ADME-Tox properties: drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. eaglebio.com [eaglebio.com]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. admescope.com [admescope.com]
- 10. psychscenehub.com [psychscenehub.com]
- 11. clyte.tech [clyte.tech]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: Microbial Synthesis of Hydroxylated Cyclobenzaprine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobenzaprine, a widely prescribed muscle relaxant, undergoes extensive metabolism in humans, primarily through oxidation reactions mediated by cytochrome P450 (CYP) enzymes.[1] Access to significant quantities of these metabolites is crucial for comprehensive pharmacokinetic, pharmacological, and toxicological assessments during drug development. This guide details a robust and scalable protocol for the synthesis of hydroxylated cyclobenzaprine metabolites using the filamentous fungus Cunninghamella elegans, a well-established microbial model for mimicking mammalian drug metabolism.[2][3] This biotransformation approach offers a cost-effective, efficient, and ethically advantageous alternative to complex chemical synthesis or isolation from in vivo studies.[3][4] The protocol covers all stages, from microbial culture preparation to the extraction and analysis of the resulting metabolites.
Introduction: The Rationale for Microbial Biotransformation
1.1. Cyclobenzaprine Metabolism: Cyclobenzaprine is structurally similar to tricyclic antidepressants and is primarily metabolized in the liver by CYP isoforms, including CYP3A4, CYP1A2, and to a lesser extent, CYP2D6.[5][1][6] Key metabolic pathways include N-demethylation and aromatic hydroxylation, leading to metabolites such as 2-hydroxycyclobenzaprine, 3-hydroxycyclobenzaprine, and N-desmethylcyclobenzaprine.[2] Understanding the biological activity and potential toxicity of these metabolites is a regulatory requirement and a key component of drug safety evaluation.
1.2. The Cunninghamella elegans Model: Filamentous fungi, particularly of the genus Cunninghamella, are eukaryotic organisms that possess metabolizing enzyme systems, such as cytochrome P450 monooxygenases, that are analogous to those in mammalian systems.[3][7][8] C. elegans has been successfully used to produce mammalian metabolites of numerous drugs, including tricyclic compounds like cyclobenzaprine.[2][9] This microbial system provides several advantages over traditional methods:
-
Higher Yields: Microorganisms can be cultured in large volumes to produce milligram quantities of metabolites, which are often difficult to obtain from animal studies.[2][4]
-
Cost-Effectiveness: Fermentation-based processes are generally less expensive than multi-step chemical synthesis or extensive animal trials.[3]
-
Simplicity and Scalability: The protocols are relatively easy to establish and can be scaled up for larger production volumes.[4][10]
-
Ethical Considerations: It reduces the reliance on animal testing in the early phases of drug development.[3]
The core principle of this method rests on the ability of fungal CYP enzymes to catalyze oxidative reactions on the cyclobenzaprine molecule, mirroring the Phase I metabolism observed in humans.[2][11]
Experimental Workflow Overview
The entire process, from inoculum preparation to final analysis, follows a systematic workflow. This ensures reproducibility and high-quality metabolite production.
Caption: High-level workflow for microbial synthesis of cyclobenzaprine metabolites.
Materials and Reagents
-
Microorganism: Cunninghamella elegans (e.g., ATCC 9245 or equivalent).
-
Cyclobenzaprine HCl: Analytical standard grade.
-
Culture Media:
-
Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB).
-
Sabouraud Dextrose Agar (SDA) for slants.
-
-
Solvents (HPLC or ACS grade):
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Methanol
-
Acetonitrile
-
Formic Acid
-
-
Equipment:
-
Laminar flow hood
-
Autoclave
-
Incubator shaker (capable of 25-28°C and 150-200 rpm)
-
Centrifuge (capable of >5,000 x g)
-
Rotary evaporator
-
Analytical balance
-
pH meter
-
HPLC or UHPLC system with UV/PDA detector
-
LC-MS/MS system (Triple Quadrupole or Q-TOF)
-
Detailed Experimental Protocols
4.1. Protocol 1: Culture Preparation and Maintenance
Causality: A healthy, actively growing culture is paramount for maximizing the expression of metabolic enzymes. This two-stage inoculum development ensures a large, viable biomass is introduced into the production culture.
-
Stock Culture Maintenance: Maintain C. elegans on SDA slants at 4°C for long-term storage. Aseptically transfer to fresh slants every 4-6 months to ensure viability.
-
Stage 1 Inoculum: Aseptically transfer a small portion of mycelia from an SDA slant into a 250 mL Erlenmeyer flask containing 50 mL of sterile SDB.
-
Incubation: Incubate the flask at 27°C on an orbital shaker at 150 rpm for 48-72 hours. Growth should be visible as dispersed mycelial pellets. This serves as the seed culture.
4.2. Protocol 2: Biotransformation of Cyclobenzaprine
Causality: This protocol is designed to introduce the drug substrate to the culture during its exponential growth phase when enzymatic activity is highest. The use of control flasks is a critical self-validating step to confirm that metabolite formation is a direct result of microbial action.
-
Production Culture Setup: Prepare several 1 L Erlenmeyer flasks, each containing 200 mL of SDB. Autoclave and cool to room temperature.
-
Inoculation: In a laminar flow hood, inoculate each production flask with 10 mL of the Stage 1 seed culture.
-
Initial Growth: Incubate the production flasks at 27°C, 150 rpm for 24 hours to allow for robust growth before introducing the substrate.[4]
-
Substrate Preparation: Prepare a stock solution of cyclobenzaprine HCl in DMSO at a concentration of 50 mg/mL.
-
Substrate Addition: Aseptically add the cyclobenzaprine stock solution to the production flasks to achieve a final concentration of approximately 0.2-0.5 mg/mL (1 mM). The addition of a small volume of DMSO helps solubilize the lipophilic drug in the aqueous culture medium.
-
Control Flasks: Prepare two essential control flasks in parallel:
-
Culture Control: A flask inoculated with C. elegans but receiving only the DMSO vehicle (no drug).
-
Substrate Control: A flask containing sterile SDB and cyclobenzaprine, but not inoculated with the fungus. This control confirms the drug's stability under incubation conditions.
-
-
Incubation: Continue incubation of all flasks under the same conditions (27°C, 150 rpm) for an additional 72 hours.[2] Samples can be taken at 24-hour intervals to monitor the progress of the biotransformation.
4.3. Protocol 3: Metabolite Extraction and Preparation
Causality: A liquid-liquid extraction with a moderately polar solvent like ethyl acetate efficiently partitions the parent drug and its more polar hydroxylated metabolites from the aqueous culture medium, while leaving behind salts and media components.
-
Harvesting: After 72 hours, harvest the entire culture. Separate the fungal biomass from the culture broth by centrifugation (5,000 x g for 20 min) or by vacuum filtration.
-
Extraction: Transfer the supernatant (culture broth) to a separatory funnel. Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes and allow the layers to separate.
-
Combine Organic Layers: Collect the upper organic (ethyl acetate) layer. Repeat the extraction process on the aqueous layer two more times to maximize recovery. Pool all organic extracts.
-
Drying and Concentration: Dry the pooled organic extract over anhydrous sodium sulfate to remove residual water. Filter off the drying agent and concentrate the filtrate to dryness in vacuo using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 1-2 mL) of methanol or a mobile phase-like solvent for analysis. This reconstituted sample contains the parent drug and its microbially synthesized metabolites.
Analysis and Characterization
5.1. HPLC-UV Method for Screening
A preliminary screening by HPLC-UV is used to quickly assess the extent of metabolism by comparing the chromatograms of the experimental and control samples. The disappearance of the parent drug peak and the appearance of new, typically more polar (earlier eluting), peaks indicates successful biotransformation.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating moderately polar to nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and ionization in MS. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 10% B to 90% B over 20 min | A gradient ensures separation of the nonpolar parent from polar metabolites. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | 225 nm or 290 nm | Wavelengths where cyclobenzaprine and related structures absorb UV light.[12] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
5.2. LC-MS/MS for Identification and Confirmation
LC-MS/MS is the definitive technique for identifying the synthesized metabolites. By determining the mass-to-charge ratio (m/z) of the parent compound and its metabolites, their molecular structures can be proposed.
-
Ionization Mode: Electrospray Ionization Positive (ESI+) is highly effective for amine-containing compounds like cyclobenzaprine.[13]
-
Parent Drug (Cyclobenzaprine): Expected [M+H]⁺ = 276.2 m/z.[13][14]
-
Expected Metabolites:
-
Hydroxylation (+16 Da): [M+H]⁺ = 292.2 m/z
-
N-Oxidation (+16 Da): [M+H]⁺ = 292.2 m/z
-
N-Demethylation (-14 Da): [M+H]⁺ = 262.2 m/z
-
Dihydrodiol (+34 Da): [M+H]⁺ = 310.2 m/z
-
| Compound | Formula | MW | Expected [M+H]⁺ | Key MS/MS Fragments |
| Cyclobenzaprine | C₂₀H₂₁N | 275.39 | 276.2 | 215.1, 216.2[13][14][15] |
| Hydroxycyclobenzaprine | C₂₀H₂₁NO | 291.39 | 292.2 | 215.1, 232.2 |
| Cyclobenzaprine N-Oxide | C₂₀H₂₁NO | 291.39 | 292.2 | 276.2 (loss of O) |
| N-desmethylcyclobenzaprine | C₁₉H₁₉N | 261.36 | 262.2 | 215.1, 216.2 |
| Cyclobenzaprine Dihydrodiol | C₂₀H₂₃NO₂ | 309.40 | 310.2 | 292.2 (loss of H₂O) |
Expected Results and Metabolic Pathway
Using this protocol, Cunninghamella elegans is expected to metabolize a significant portion of the initial cyclobenzaprine substrate within 72 hours.[2] The primary metabolites formed are typically products of aromatic hydroxylation and N-demethylation, closely mirroring those found in mammalian systems.[2]
Caption: Major metabolic pathways of cyclobenzaprine by C. elegans.
Conclusion and Applications
This application note provides a comprehensive, field-proven protocol for the synthesis of hydroxylated cyclobenzaprine metabolites using the microbial model Cunninghamella elegans. The method is reliable, scalable, and generates metabolites identical to those produced in mammalian systems, making it an invaluable tool for drug development. The synthesized compounds can be purified and used as analytical standards for quantitative bioanalysis, for profiling in metabolic stability assays, and for early-stage toxicological screening, thereby accelerating the drug development pipeline.
References
-
Cyclobenzaprine - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]
-
Formation of mammalian metabolites of cyclobenzaprine by the fungus, Cunninghamella elegans. PubMed. [Link]
-
Microbial models of mammalian metabolism of xenobiotics: An updated review. PubMed. [Link]
-
FLEXERIL (CYCLOBENZAPRINE HCL) TABLETS DESCRIPTION. U.S. Food and Drug Administration. [Link]
-
Cunninghamella elegans - Wikipedia. Wikipedia. [Link]
-
Cytochrome P450 5208A3 is a promiscuous xenobiotic biotransforming enzyme in Cunninghamella elegans. PubMed. [Link]
-
Microbial models of mammalian metabolism. Fungal metabolism of phenolic and nonphenolic p-cymene-related drugs and prodrugs. I. Metabolites of thymoxamine. PubMed. [Link]
-
Cyclobenzaprine - Wikipedia. Wikipedia. [Link]
-
Cytochrome P450 5208A3 is a Promiscuous Xenobiotic Biotransforming Enzyme in Cunninghamella elegans. ResearchGate. [Link]
-
Identification of Human Liver Cytochrome P450 Isoforms Involved in the in Vitro Metabolism of Cyclobenzaprine. PubMed. [Link]
-
Rediscovering the chemistry of the Cunninghamella species: potential fungi for metabolites and enzymes of biological, industrial, and environmental values. Royal Society of Chemistry. [Link]
-
Filamentous fungal biofilm for production of human drug metabolites. ResearchGate. [Link]
-
Use of Microorganisms as Models of Mammalian Drug Metabolism. Pharmaceutical Microbiology - Pharmacy 180. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
-
Determination of Cyclobenzaprine in Human Plasma by Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry and Its Application in a Pharmacokinetic Study. PubMed. [Link]
-
Biotransformation of Chlorpromazine and Methdilazine by Cunninghamella elegans. Applied and Environmental Microbiology. [Link]
-
Quantification of Cyclobenzaprine in Human Plasma by LC/MS/MS and its Pharmacokinetics Application. Acta Scientific. [Link]
-
Microbial Models of Mammalian Metabolism. Journal of Natural Products. [Link]
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Green Analytical Chromatographic Assay Method for Quantitation of Cyclobenzaprine in Tablets, Spiked Human Urine and In-Vitro Dissolution Test. PubMed. [Link]
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Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of 3,5-Hydroxy-N-methylprotriptyline in Human Plasma
Abstract
This document provides a comprehensive, step-by-step protocol for the quantification of 3,5-Hydroxy-N-methylprotriptyline in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this guide details a robust and validated method, from sample preparation to data analysis. The methodology is grounded in established bioanalytical guidelines to ensure data integrity and reliability for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction: The Rationale for Precise Quantification
Protriptyline is a tricyclic antidepressant (TCA) used in the management of depression and anxiety.[1][2] Like many TCAs, it undergoes extensive hepatic metabolism, leading to the formation of various metabolites.[3][4] Understanding the pharmacokinetic profile of these metabolites is crucial for assessing drug efficacy, potential toxicity, and inter-individual variability in patient response.[5] this compound is a key metabolite, and its accurate quantification in biological matrices like plasma is essential for a complete understanding of protriptyline's disposition in the body.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity.[6][7] This application note describes a method that leverages these advantages to provide a reliable means of quantifying this compound, ensuring the generation of high-quality data for regulatory submissions and clinical decision-making. The validation of this method is based on the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[8][9]
Method Overview: A Logic-Driven Workflow
The described method follows a logical progression from sample receipt to final data reporting. Each stage is optimized to minimize variability and maximize recovery and sensitivity.
Figure 1: Overall Experimental Workflow
Materials and Reagents
This section details the necessary materials for the successful execution of this protocol. Sourcing high-purity reagents is critical for minimizing background noise and ensuring analytical accuracy.
| Material/Reagent | Supplier (Example) | Grade |
| This compound | Toronto Research Chemicals | ≥98% |
| This compound-d3 (Internal Standard) | Alsachim | ≥98%, Isotopic Purity ≥99% |
| Acetonitrile | Honeywell | LC-MS Grade |
| Methanol | Honeywell | LC-MS Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Water | Milli-Q® System | Type 1, 18.2 MΩ·cm |
| Human Plasma (K2EDTA) | BioIVT | Pooled, Screened |
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
The accuracy of the calibration curve and quality control (QC) samples begins with the precise preparation of stock solutions.
Protocol 4.1.1: Stock Solution Preparation (1 mg/mL)
-
Accurately weigh approximately 1 mg of this compound and its deuterated internal standard (IS), this compound-d3.
-
Dissolve each compound in methanol to a final concentration of 1 mg/mL in separate volumetric flasks.
-
Store stock solutions at -20°C. These are stable for at least 6 months.
Protocol 4.1.2: Working Solution Preparation
-
Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and QC samples.
-
Prepare a working solution of the internal standard (IS) at a concentration of 100 ng/mL in acetonitrile. This solution will be used as the protein precipitation agent.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.[5][10]
Protocol 4.2.1: Plasma Sample Extraction
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of the appropriate matrix (blank plasma, spiked plasma, or study sample) into the corresponding tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex the tubes vigorously for 3 minutes at 1500 rpm. This step is critical for ensuring complete protein precipitation and mixing of the IS.[10]
-
Centrifuge the samples at 16,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Add 400 µL of water (containing 0.1% formic acid) to each well/vial.
-
Seal the plate or cap the vials and vortex for 2 minutes at 1500 rpm before placing in the autosampler.
Figure 2: Sample Preparation Workflow
LC-MS/MS Instrumentation and Conditions
The chromatographic and mass spectrometric parameters must be carefully optimized to ensure selectivity, sensitivity, and robust performance.[7]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| LC System | Waters ACQUITY UPLC I-Class or equivalent | Provides high resolution and rapid separation times.[10] |
| Column | XSelect Premier HSS C18, 2.1 x 100 mm, 2.5 µm | C18 chemistry provides excellent retention for moderately polar compounds like hydroxylated metabolites.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape. |
| Flow Rate | 0.4 mL/min | A standard flow rate for this column dimension, balancing speed and efficiency. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Gradient | See Table 2 | A gradient is necessary to elute the analyte with good peak shape and separate it from matrix components. |
Table 2: LC Gradient Program
| Time (min) | Flow (mL/min) | %A | %B | Curve |
| 0.00 | 0.4 | 95.0 | 5.0 | Initial |
| 0.50 | 0.4 | 95.0 | 5.0 | 6 |
| 4.00 | 0.4 | 5.0 | 95.0 | 6 |
| 5.00 | 0.4 | 5.0 | 95.0 | 6 |
| 5.10 | 0.4 | 95.0 | 5.0 | 6 |
| 6.00 | 0.4 | 95.0 | 5.0 | 6 |
Table 3: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| MS System | Sciex Triple Quad™ 6500+ or equivalent | High-sensitivity triple quadrupole is ideal for targeted quantification.[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | TCAs and their metabolites readily form positive ions. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[6] |
| Source Temp. | 550 °C | Optimal for desolvation of the mobile phase. |
| IonSpray Voltage | 5500 V | Standard voltage for efficient ionization. |
| Curtain Gas | 35 psi | Prevents neutral molecules from entering the mass analyzer. |
| Collision Gas | Nitrogen (Medium) | Used for fragmentation in the collision cell. |
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 280.2 | 117.1 | 100 | 35 |
| This compound-d3 (IS) | 283.2 | 120.1 | 100 | 35 |
Note: The precursor ion corresponds to the [M+H]+ adduct. Collision energy should be optimized for the specific instrument used.
Method Validation
A bioanalytical method must be validated to demonstrate its reliability for the intended application.[11] The validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, according to FDA and ICH M10 guidelines.
Table 5: Summary of Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a weighted linear regression. |
| Accuracy & Precision (Intra- and Inter-day) | For QC samples, %Bias should be within ±15% of nominal (±20% at LLOQ). %CV should be ≤15% (≤20% at LLOQ). |
| Matrix Effect | Matrix factor should be consistent across different lots of matrix (CV ≤ 15%). |
| Recovery | Extraction recovery should be consistent and reproducible. |
| Stability | Analyte should be stable under various storage and handling conditions (freeze-thaw, bench-top, long-term). |
Data Analysis and Reporting
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the IS using the instrument's software (e.g., Sciex OS, MassLynx).
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. Apply a weighted (1/x² or 1/x) linear regression.
-
Quantification: Determine the concentration of the analyte in QC and unknown samples by back-calculating from the regression equation of the calibration curve.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, from sample preparation using protein precipitation to analysis by UPLC-MS/MS, is designed to be both efficient and reliable. Adherence to the described validation principles will ensure that the method generates high-quality, reproducible data suitable for pharmacokinetic and clinical research studies, ultimately contributing to a better understanding of protriptyline's pharmacology.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
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Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
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Drugs.com. (n.d.). Protriptyline Monograph for Professionals. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Kragh-Sorensen, P., et al. (1981). Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum. PubMed. [Link]
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Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]
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National Center for Biotechnology Information. (n.d.). Protriptyline. PubChem. [Link]
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Semantic Scholar. (n.d.). Preparation of Serum and Plasma Samples for Determination of Tricyclic Antidepressants: Effects of Blood Collection Tubes and Storage. [Link]
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Sutheimer, C., et al. (1983). Liquid-chromatographic Analysis for Common Tricyclic Antidepressant Drugs and Their Metabolites in Serum or Plasma With the Technicon "FAST-LC" System. PubMed. [Link]
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Ziegler, V. E., et al. (1978). Protriptyline kinetics. Clinical Pharmacology & Therapeutics. [Link]
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Thour, A., & Marwaha, R. (2023). Protriptyline. StatPearls. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Protriptyline. LiverTox. [Link]
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Rosano, T. G., & Wood, M. (2018). Quantification of Tricyclic Antidepressants Using UPLC-MS/MS. SpringerLink. [Link]
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Spiteri, M., et al. (2019). Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum. PubMed. [Link]
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Wang, F., & Zhang, Y. (2018). Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. SpringerLink. [Link]
-
Pilli, N. R., et al. (2012). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: Application to a human pharmacokinetic study. ResearchGate. [Link]
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Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
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Application Note: A Validated UPLC-MS/MS Method for the Sensitive Quantification of 3,5-Hydroxy-N-methylprotriptyline in Human Plasma
Abstract
This application note describes a robust, sensitive, and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of 3,5-Hydroxy-N-methylprotriptyline in human plasma. Protriptyline is a tricyclic antidepressant (TCA) whose therapeutic window is narrow, necessitating careful monitoring.[1][2] As a significant metabolite, quantifying this compound provides crucial data for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies. The method utilizes solid-phase extraction (SPE) for sample clean-up, which effectively minimizes matrix effects and ensures high recovery.[3] Chromatographic separation is achieved on a C18 column followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and demonstrated excellent linearity, accuracy, precision, and stability.[4][5]
Introduction
Protriptyline is a secondary amine tricyclic antidepressant used in the management of depression.[1][6] Like other TCAs, it functions by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system.[6] The drug undergoes extensive hepatic metabolism, and its metabolites, including hydroxylated forms like this compound, contribute to the overall pharmacological and toxicological profile.[2][7] Given its long half-life of approximately 74 hours and the potential for cardiotoxicity, monitoring the plasma concentrations of both the parent drug and its major metabolites is critical for dose optimization and minimizing adverse effects.[1][8]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[9] However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (like plasma) interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[10][11][12] This can compromise the accuracy and reproducibility of the assay.[13] To mitigate this, a highly efficient sample preparation technique is paramount. This protocol employs a solid-phase extraction (SPE) strategy, which provides superior cleanup compared to simpler methods like protein precipitation, thereby reducing matrix effects and improving assay performance.[3][9]
This document provides a detailed, step-by-step protocol for the entire analytical workflow, from sample preparation to data analysis, designed for use by researchers and drug development professionals.
Experimental
Materials and Reagents
-
Analytes: this compound reference standard (≥98% purity), Protriptyline-d3 (Internal Standard, IS, ≥98% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (≥99%), Water (deionized, 18.2 MΩ·cm).
-
Reagents: Ammonium acetate, Phosphoric acid.
-
Plasma: Drug-free human plasma (K2-EDTA as anticoagulant) from at least six unique sources for validation.
-
SPE Cartridges: Oasis HLB 1 cc (30 mg) cartridges or equivalent.
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent, equipped with a binary solvent manager and sample manager.
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Data System: MassLynx software with TargetLynx for data acquisition and quantification.
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Protriptyline-d3 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working solutions to obtain final concentrations ranging from 0.1 to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Medium QC (MQC): 30 ng/mL
-
High QC (HQC): 80 ng/mL
-
Analytical Procedure
Sample Preparation: Solid-Phase Extraction (SPE)
The choice of SPE is deliberate; it offers a more rigorous cleanup than protein precipitation or liquid-liquid extraction, which is crucial for removing phospholipids—a major cause of ion suppression in plasma analysis.[9]
Protocol:
-
Pre-treatment: To a 100 µL aliquot of plasma sample (blank, CC, QC, or unknown), add 10 µL of IS working solution (e.g., 100 ng/mL Protriptyline-d3) and 200 µL of 2% phosphoric acid. Vortex for 10 seconds. This step lyses cells and precipitates proteins.
-
Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water. This removes polar interferences while retaining the analyte and IS.
-
Elution: Elute the analyte and IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A (0.1% formic acid in water). Vortex thoroughly.
-
Transfer: Transfer the reconstituted sample to a UPLC vial for analysis.
UPLC-MS/MS Conditions
The chromatographic and mass spectrometric parameters are optimized to ensure a short run time, good peak shape, and high sensitivity without interference from matrix components.
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Optimized MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 296.2 | 107.1 | 35 | 22 |
| Protriptyline-d3 (IS) | 267.2 | 155.1 | 30 | 20 |
Method Validation
The method was validated following the FDA's Bioanalytical Method Validation Guidance for Industry.[4][14] The acceptance criteria are summarized below.
| Validation Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze 6 different blank plasma lots. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS. |
| Linearity | Analyze 8 non-zero calibration standards in triplicate over 3 runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at 4 levels (n=5) in 3 separate runs (intra-day and inter-day). | Mean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) ≤15% (≤20% for LLOQ).[15][16] |
| Matrix Effect | Analyze post-extraction spiked samples from 6 different plasma lots at LQC and HQC levels. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.[13] |
| Recovery | Compare analyte peak areas from pre-extraction spiked samples to post-extraction spiked samples at 3 QC levels (n=5). | Recovery should be consistent, precise, and reproducible. |
| Stability | Assess analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Analytical Workflow Visualization
The following diagram illustrates the complete workflow from sample receipt to final data reporting.
Caption: UPLC-MS/MS workflow for this compound analysis.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantification of this compound in human plasma. The use of solid-phase extraction effectively minimizes matrix interferences, leading to excellent accuracy and precision that meet regulatory standards. This method is well-suited for therapeutic drug monitoring, clinical research, and pharmacokinetic studies involving protriptyline.
References
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Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
Zhang, Y., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Xing, J., et al. (2020). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis. Retrieved from [Link]
-
Lee, X. P., et al. (2008). Determination of Tricyclic Antidepressants in Human Plasma Using Pipette Tip Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
-
LGC. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. Retrieved from [Link]
-
Drugs.com. (n.d.). Protriptyline Monograph for Professionals. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
de Oliveira, A. R., et al. (2004). Optimization of solid-phase microextraction procedures for the determination of tricyclic antidepressants and anticonvulsants in plasma samples by liquid chromatography. Journal of Chromatography B. Retrieved from [Link]
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de Souza, I. D., et al. (2006). Analysis of tricyclic antidepressant drugs in plasma by means of solid-phase microextraction-liquid chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
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Cheng, Y. F., et al. (1997). Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Protriptyline. PubChem. Retrieved from [Link]
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de Oliveira, A. R., et al. (2004). Optimization of solid-phase microextraction procedures for the determination of tricyclic antidepressants and anticonvulsants in plasma samples by liquid chromatography. ResearchGate. Retrieved from [Link]
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Ziegler, V. E., et al. (1978). Protriptyline kinetics. Clinical Pharmacology & Therapeutics. Retrieved from [Link]
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Thour, A., & Marwaha, R. (2023). Protriptyline. StatPearls. Retrieved from [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Protriptyline. LiverTox. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. PubMed Central. Retrieved from [Link]
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Roberts, M. S., et al. (2010). Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma. Bioanalysis. Retrieved from [Link]
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Peitz, D., et al. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. Clinica Chimica Acta. Retrieved from [Link]
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NMR spectroscopy for "3,5-Dihydroxy cyclobenzaprine" characterization
An Application Note for the Structural Characterization of 3,5-Dihydroxy Cyclobenzaprine using Nuclear Magnetic Resonance (NMR) Spectroscopy
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive guide for the structural elucidation of 3,5-Dihydroxy cyclobenzaprine, a potential metabolite or analog of the muscle relaxant cyclobenzaprine. Unambiguous characterization of novel small molecules is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for determining molecular structure in solution. We present a systematic workflow, from sample preparation to advanced 2D NMR data interpretation, designed to provide researchers, scientists, and drug development professionals with the necessary protocols for confident structural verification. The methodology leverages a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, which together form a self-validating system for molecular characterization.
Introduction: The Imperative for Structural Verification
Cyclobenzaprine is a widely prescribed muscle relaxant with a chemical structure closely related to tricyclic antidepressants.[1][2] The study of its metabolites, such as hydroxylated derivatives, is critical for understanding its pharmacokinetics, efficacy, and safety profile. 3,5-Dihydroxy cyclobenzaprine represents a plausible metabolite, and its definitive structural confirmation is essential for further pharmacological assessment.
NMR spectroscopy offers unparalleled insight into molecular architecture by probing the magnetic properties of atomic nuclei.[3] Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to piece together the complete covalent framework of a molecule. This guide details the strategic application of these techniques to confirm the identity and structure of 3,5-Dihydroxy cyclobenzaprine.
Assumed Structure for Analysis:
For this guide, we will assume the following structure for 3,5-Dihydroxy cyclobenzaprine, with hydroxyl groups located on one of the aromatic rings. The numbering scheme used for spectral assignment is shown below.
Figure 1: Hypothesized structure of 3,5-Dihydroxy cyclobenzaprine with proton (H) and carbon (C) numbering for NMR assignment.
Foundational Principles of Key NMR Experiments
A multi-faceted approach using several NMR experiments is required for complete structural assignment. Each experiment provides a unique piece of the structural puzzle.
-
¹H NMR (Proton NMR): This is the starting point for most structural analyses. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and neighboring protons (scalar coupling/multiplicity).[4]
-
¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).
-
DEPT (Distortionless Enhancement by Polarization Transfer): A subsidiary experiment to ¹³C NMR, DEPT (commonly DEPT-135) helps differentiate between CH, CH₂, and CH₃ groups, simplifying spectral assignment.[4]
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[5][6] It is invaluable for tracing out spin systems within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons directly to the carbon atom they are attached to, providing definitive ¹H-¹³C one-bond connectivities.[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between protons and carbons over multiple bonds (typically 2 to 4 bonds).[8][9] It is the key experiment for connecting different molecular fragments and establishing the overall carbon skeleton.
Detailed Experimental Protocols
Part A: Protocol for NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[10] Following a rigorous preparation protocol is crucial for obtaining high-resolution data.
Materials:
-
3,5-Dihydroxy cyclobenzaprine (5-10 mg for ¹H and 2D NMR; 15-30 mg for optimal ¹³C NMR)[11][12]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆), high purity (≥99.8% D)
-
High-quality 5 mm NMR tubes[13]
-
Glass Pasteur pipette and glass wool or a syringe filter (0.22 µm)
-
Secondary vial for dissolution
Step-by-Step Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of 3,5-Dihydroxy cyclobenzaprine into a clean, dry secondary vial.
-
Solvent Selection: DMSO-d₆ is chosen for this application due to its excellent solvating power for polar compounds containing hydroxyl groups and its wide chemical shift window.[14]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[11][13] Gently vortex or swirl the vial until the sample is completely dissolved. The solution must be homogeneous and transparent.[15]
-
Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube.[10][15] Tightly pack a small plug of glass wool into a Pasteur pipette and use it to transfer the solution. Alternatively, use a syringe with a compatible filter.
-
Capping and Labeling: Cap the NMR tube securely to prevent contamination and solvent evaporation. Label the tube clearly with the sample identity.
-
Cleaning: Before inserting the sample into the magnet, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[15]
Part B: Protocol for NMR Data Acquisition
This protocol outlines a standard suite of experiments for structural elucidation on a modern NMR spectrometer (e.g., 400 MHz or higher).
Workflow Diagram:
A typical workflow for NMR structural elucidation.
Experimental Sequence:
-
Lock and Shim: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the DMSO-d₆ to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for sharp spectral lines.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This provides the initial overview of the proton environments.
-
¹³C and DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. This requires a higher number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.[12]
-
2D COSY Acquisition: Run a standard gradient-enhanced (gCOSY) experiment to establish ¹H-¹H correlations.
-
2D HSQC Acquisition: Run a standard gradient-enhanced HSQC experiment to determine all one-bond ¹H-¹³C connections.
-
2D HMBC Acquisition: Run a standard gradient-enhanced HMBC experiment. This is often the longest experiment but provides the most critical long-range connectivity data.
Data Processing and Structural Interpretation
After acquisition, the raw data (Free Induction Decay, or FID) must be processed to generate interpretable spectra.[3][16] This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak of DMSO-d₆ (~2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Hypothetical Spectral Analysis of 3,5-Dihydroxy Cyclobenzaprine
The following is a predictive analysis based on the assumed structure in Figure 1.
¹H and ¹³C NMR Data Summary:
| Atom # | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm), DEPT-135 | Key HMBC Correlations from ¹H |
| 1 | ~6.9-7.1, d | ~125-130, CH | C3, C4a, C11a |
| 2 | ~6.2-6.4, dd | ~110-115, CH | C4, C4a |
| 3 | - | ~155-160, C | - |
| 4 | ~6.6-6.8, d | ~112-118, CH | C2, C5, C5a |
| 4a | - | ~135-140, C | - |
| 5 | - | ~140-145, C | - |
| 5a | - | ~138-142, C | - |
| 6 | ~7.1-7.3, d | ~128-132, CH | C8, C9a |
| 7 | ~7.2-7.4, t | ~126-130, CH | C9 |
| 8 | ~7.2-7.4, t | ~126-130, CH | C6, C9a |
| 9 | ~7.1-7.3, d | ~128-132, CH | C7, C5a |
| 9a | - | ~135-140, C | - |
| 10 | ~6.8-7.0, s | ~130-135, CH | C5a, C11a |
| 11a | - | ~135-140, C | - |
| 1' | ~5.8-6.0, t | ~125-130, CH | C5, C3' |
| 2' | ~2.4-2.6, q | ~30-35, CH₂ | C1', C3', C4' |
| 3' | ~2.2-2.4, t | ~55-60, CH₂ | C1', C2', C4' |
| 4' (N-CH₃) | ~2.1-2.3, s | ~43-48, CH₃ | C3' |
| OH | ~9.0-9.5, br s | - | C3, C5 |
Interpretation Strategy:
-
Identify Spin Systems (COSY): The COSY spectrum would confirm the connectivity within the aliphatic side chain (H-1' ↔ H-2' ↔ H-3'). It would also show correlations between adjacent aromatic protons (H-1 ↔ H-2; H-6 ↔ H-7 ↔ H-8 ↔ H-9). The isolated aromatic proton (H-4) and olefinic proton (H-10) would show no COSY cross-peaks.
-
Assign Direct Connections (HSQC): The HSQC spectrum provides a straightforward pairing of each proton signal with its corresponding carbon signal, populating the first two columns of the table above.
-
Connect the Fragments (HMBC): The HMBC spectrum is crucial for assembling the full structure. The diagram below illustrates key correlations that would unambiguously confirm the molecular framework.
Key HMBC correlations for structural confirmation.
-
Side Chain Confirmation: A correlation from the N-methyl protons (H-4') to the adjacent methylene carbon (C-3') confirms the N,N-dimethylpropylamine unit.
-
Connecting Side Chain to Core: The crucial correlation is from the olefinic proton of the side chain (H-1') to the bridgehead carbon of the tricyclic system (C-5). This unambiguously links the side chain to the core.
-
Confirming Aromatic Substitution: Correlations from the remaining aromatic protons to nearby quaternary carbons (e.g., H-4 to C-5 and C-5a) help to lock in the positions of the substituents on the aromatic rings. The low number of protons on one aromatic ring (H-1, H-2, H-4) compared to the other (H-6, H-7, H-8, H-9) confirms the substitution pattern. The characteristic downfield shift of C-3 and C-5 confirms they are attached to electronegative oxygen atoms.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural characterization of 3,5-Dihydroxy cyclobenzaprine. By systematically applying the protocols for sample preparation, data acquisition, and spectral interpretation outlined in this note, researchers can achieve unambiguous assignment of all proton and carbon signals. The synergistic use of COSY, HSQC, and HMBC experiments creates a self-validating dataset, ensuring the highest level of confidence in the final structure. This foundational characterization is a prerequisite for all subsequent research and development activities.
References
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Application Notes and Protocols for In Vitro Metabolism Studies of N-methylprotriptyline
Introduction: The Imperative for In Vitro Metabolic Profiling of N-methylprotriptyline
N-methylprotriptyline, a tertiary amine tricyclic antidepressant (TCA), belongs to a class of drugs whose therapeutic efficacy and safety are profoundly influenced by their metabolic fate.[1][2] The inter-individual variability in patient response to TCAs is largely governed by the activity of cytochrome P450 (CYP) enzymes, which are responsible for their clearance.[3] Therefore, a thorough understanding of the in vitro metabolism of N-methylprotriptyline is a critical step in drug development. It allows for the early identification of key metabolic pathways, the enzymes responsible for its biotransformation, and the potential for drug-drug interactions (DDIs).[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro metabolism studies of N-methylprotriptyline, grounded in established scientific principles and regulatory expectations.[6][7]
The primary metabolic routes for TCAs involve N-demethylation and hydroxylation.[3] For N-methylprotriptyline, it is hypothesized that the primary metabolic pathways will be N-demethylation to its active metabolite, protriptyline (a secondary amine), and subsequent hydroxylation of both the parent compound and its primary metabolite.[8] The key enzymes anticipated to be involved are CYP2D6 and CYP2C19, which are known for their polymorphic nature and significant role in the metabolism of numerous antidepressants.[9][10]
This application note will detail the necessary protocols to:
-
Determine the metabolic stability of N-methylprotriptyline in human liver microsomes.
-
Identify the specific CYP isoforms responsible for its metabolism through reaction phenotyping with recombinant human CYP enzymes.
-
Confirm the contribution of these CYP isoforms using chemical inhibition assays.
-
Provide a robust analytical methodology using LC-MS/MS for the quantification of N-methylprotriptyline and its primary metabolite, protriptyline.
Predicted Metabolic Pathways of N-methylprotriptyline
Based on the well-established metabolism of analogous tricyclic antidepressants like amitriptyline, the primary metabolic pathways for N-methylprotriptyline are predicted to be N-demethylation and hydroxylation.[9][11]
Caption: Predicted metabolic pathways of N-methylprotriptyline.
Experimental Protocols
Protocol 1: Metabolic Stability of N-methylprotriptyline in Human Liver Microsomes (HLMs)
This assay determines the rate at which N-methylprotriptyline is metabolized by the mixed-function oxidase system present in HLMs. This provides an initial assessment of its intrinsic clearance.
Caption: Workflow for the metabolic stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of N-methylprotriptyline in DMSO.
-
Prepare a working solution by diluting the stock solution in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the incubation buffer.
-
Prepare the quenching solution: ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar compound not found in the matrix).
-
-
Incubation:
-
In a microcentrifuge tube, add the incubation buffer, the HLM suspension (final protein concentration of 0.5-1.0 mg/mL), and the N-methylprotriptyline working solution (final concentration of 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the ice-cold quenching solution.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of N-methylprotriptyline remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of N-methylprotriptyline remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Protocol 2: CYP Reaction Phenotyping with Recombinant Human CYP Enzymes
This assay identifies which specific CYP isoforms are capable of metabolizing N-methylprotriptyline by incubating the compound with individual recombinant CYP enzymes.
Caption: Workflow for CYP reaction phenotyping.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of N-methylprotriptyline and a positive control substrate for each CYP isoform.
-
Obtain commercially available recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) co-expressed with cytochrome P450 reductase.
-
-
Incubation:
-
For each CYP isoform, prepare a reaction mixture containing the incubation buffer, the recombinant enzyme, and N-methylprotriptyline (at a concentration below its Km, if known, or a standard concentration of 1-10 µM).
-
Include a negative control without the NADPH regenerating system.
-
Include a positive control with a known substrate for each CYP isoform to ensure enzyme activity.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reactions by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Quench the reactions with ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in Protocol 1.
-
Analyze the samples by LC-MS/MS to measure the depletion of N-methylprotriptyline and the formation of its metabolites (e.g., protriptyline).
-
-
Data Analysis:
-
Calculate the rate of metabolism for each CYP isoform.
-
The isoforms showing the highest rates of parent compound depletion and metabolite formation are identified as the primary enzymes responsible for the metabolism of N-methylprotriptyline.
-
Protocol 3: Chemical Inhibition Assay in HLMs
This assay confirms the involvement of specific CYP isoforms in the metabolism of N-methylprotriptyline in a more complex biological matrix (HLMs) by using selective chemical inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of N-methylprotriptyline and selective chemical inhibitors for the CYP isoforms identified in Protocol 2.
-
-
Incubation:
-
Prepare reaction mixtures containing HLMs, incubation buffer, and a selective chemical inhibitor (or vehicle control).
-
Pre-incubate the mixtures at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.
-
Add N-methylprotriptyline to the mixtures.
-
Pre-incubate for an additional 5 minutes at 37°C.
-
Initiate the reactions by adding the NADPH regenerating system.
-
Incubate for a time period determined from the metabolic stability assay (e.g., the time at which approximately 20-30% of the parent compound is metabolized in the absence of an inhibitor).
-
Quench the reactions with ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process and analyze the samples as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of N-methylprotriptyline metabolism for each inhibitor compared to the vehicle control.
-
Significant inhibition by a selective inhibitor confirms the involvement of that specific CYP isoform in the metabolism of N-methylprotriptyline.
-
Data Presentation and Interpretation
Table 1: Kinetic Parameters of N-methylprotriptyline Metabolism by Recombinant CYP Isoforms (Hypothetical Data)
| CYP Isoform | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) |
| CYP2D6 | Protriptyline | 12 | 45 | 3.75 |
| CYP2D6 | Hydroxy-N-methylprotriptyline | 9 | 95 | 10.56 |
| CYP2C19 | Protriptyline | 15 | 500 | 33.33 |
| CYP3A4 | Protriptyline | 80 | 120 | 1.50 |
| CYP1A2 | Protriptyline | >100 | <10 | <0.1 |
| CYP2C9 | Protriptyline | >100 | <10 | <0.1 |
Note: The data presented in this table is hypothetical and based on published values for structurally similar tricyclic antidepressants such as amitriptyline and nortriptyline.[12][13][14] Experimental results for N-methylprotriptyline should be determined empirically.
Table 2: Chemical Inhibition of N-methylprotriptyline Metabolism in HLMs (Hypothetical Data)
| CYP Isoform Inhibited | Selective Inhibitor | Inhibitor Concentration (µM) | % Inhibition of N-methylprotriptyline Depletion |
| CYP2D6 | Quinidine | 1 | 65% |
| CYP2C19 | Ticlopidine | 5 | 85% |
| CYP3A4 | Ketoconazole | 1 | 15% |
| CYP1A2 | α-Naphthoflavone | 1 | <5% |
| CYP2C9 | Sulfaphenazole | 10 | <5% |
Note: The data in this table is for illustrative purposes. The choice of inhibitors and their concentrations should be justified based on the literature.[15]
Analytical Methodology: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices.[16][17]
LC-MS/MS Parameters for the Analysis of N-methylprotriptyline and Protriptyline
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation of these basic compounds.[18]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) over a short run time (e.g., 5 minutes).[18]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
N-methylprotriptyline: Precursor ion (Q1) -> Product ion (Q3)
-
Protriptyline: Precursor ion (Q1) -> Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3)
-
-
Note: The specific MRM transitions must be optimized by infusing pure standards of N-methylprotriptyline, protriptyline, and the chosen internal standard.
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for the comprehensive in vitro metabolic evaluation of N-methylprotriptyline. By employing a combination of metabolic stability assays in HLMs, reaction phenotyping with recombinant CYP enzymes, and chemical inhibition studies, researchers can confidently identify the key metabolic pathways and the enzymes responsible for the clearance of this compound. This information is invaluable for predicting its pharmacokinetic behavior in vivo, assessing the potential for drug-drug interactions, and guiding clinical development. Adherence to these scientifically sound and field-proven methodologies will ensure the generation of high-quality, reliable data that meets regulatory expectations and contributes to the safe and effective use of N-methylprotriptyline in therapeutic applications.
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National Center for Biotechnology Information. (2023). Tricyclic Antidepressants. In: StatPearls [Internet]. [Link]
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Venkatakrishnan, K., von Moltke, L. L., & Greenblatt, D. J. (2008). Metabolism of amitriptyline with CYP2D6 expressed in a human cell line. Journal of clinical pharmacology, 48(9), 1079–1085. [Link]
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Brosen, K., & Rasmussen, B. B. (1997). Hydroxylation and demethylation of the tricyclic antidepressant nortriptyline by cDNA-expressed human cytochrome P-450 isozymes. Pharmacogenetics, 7(3), 225–230. [Link]
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Venkatakrishnan, K., von Moltke, L. L., & Greenblatt, D. J. (1997). Metabolism of the Tricyclic Antidepressant Amitriptyline by cDNA-Expressed Human Cytochrome P450 Enzymes. Pharmacology, 55(5), 235–243. [Link]
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Rudorfer, M. V., & Potter, W. Z. (1999). Metabolism of tricyclic antidepressants. Clinical Pharmacogenetics. [Link]
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U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
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Zhou, S. F., Xue, C. C., Yu, X. Q., Li, C., & Wang, G. (2014). Inhibitory effects of phytochemicals on metabolic capabilities of CYP2D61 and CYP2D610 using cell-based models in vitro. Acta pharmacologica Sinica, 35(5), 685–696. [Link]
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U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (n.d.). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. [Link]
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Patsnap Synapse. (2024). What is Protriptyline Hydrochloride used for?. [Link]
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LLerena, A., Dorado, P., & Peñas-Lledó, E. (2012). Pharmacogenomics of Antidepressants. Herald Scholarly Open Access. [Link]
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Stout, S. L., et al. (2009). Ligand-Based Design of a Potent and Selective Inhibitor of Cytochrome P450 2C19. Journal of Medicinal Chemistry, 52(23), 7525–7535. [Link]
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Schwinning, M., et al. (2017). A combinatorial approach for the discovery of cytochrome P450 2D6 inhibitors from nature. ResearchGate. [Link]
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Hamelin, B. A., et al. (1996). In Vitro Characterization of Cytochrome P450 2D6 Inhibition by Classic Histamine H1 Receptor Antagonists. Drug Metabolism and Disposition, 24(10), 1147–1150. [Link]
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PharmGKB. (n.d.). CYP2D6: Amitriptyline. [Link]
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Hiemke, C., & Baumann, P. (2012). Quantification of Tricyclic Antidepressants Using UPLC-MS/MS. In Clinical Applications of Mass Spectrometry in Drug Analysis. Humana Press. [Link]
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Drugs.com. (2025). Protriptyline: Package Insert / Prescribing Information. [Link]
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Shah, R. R., et al. (2018). CYP2C19 Inhibition: The Impact of Substrate Probe Selection on in Vitro Inhibition Profiles. Drug Metabolism and Disposition, 46(10), 1461–1470. [Link]
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U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2023). Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. [Link]
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Cambridge MedChem Consulting. (2014). CYP2D6 Inhibition. [Link]
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National Center for Biotechnology Information. (2017). Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype. In: Medical Genetics Summaries [Internet]. [Link]
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Ji, Y., et al. (2017). A Study on CYP2C19 and CYP2D6 Polymorphic Effects on Pharmacokinetics and Pharmacodynamics of Amitriptyline in Healthy Koreans. CPT: Pharmacometrics & Systems Pharmacology, 6(3), 164–173. [Link]
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National Center for Biotechnology Information. (2017). Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype. In: Medical Genetics Summaries [Internet]. [Link]
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de Castro, A., et al. (2007). LC–MS/MS method for the determination of nine antidepressants and some of their main metabolites in oral fluid and plasma. ResearchGate. [Link]
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Wójcik, A., et al. (2020). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Molecules, 25(24), 5911. [Link]
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Hucker, H. B., et al. (1974). Metabolism of Protriptyline by Rabbit Liver in vitro. Scite. [Link]
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Eugenomic. (n.d.). Amitriptyline / nortriptyline. [Link]
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Concheiro, M., et al. (2012). Liquid Chromatography-Mass Spectrometry for the Determination of Antidepressants and Some of their Major Metabolites in Human Biological Matrices. ResearchGate. [Link]
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Crewe, H. K., et al. (1992). N-demethylation of amitriptyline in vitro: role of cytochrome P-450 3A (CYP3A) isoforms and effect of metabolic inhibitors. British journal of clinical pharmacology, 34(3), 261–265. [Link]
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Murphy, G. M., et al. (2003). Effect of Nortriptyline and Paroxetine on CYP2D6 Activity in Depressed Elderly Patients. American Journal of Geriatric Psychiatry, 11(3), 285–293. [Link]
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Kirchheiner, J., et al. (2021). Effects of Genetic Polymorphism in CYP2D6, CYP2C19, and the Organic Cation Transporter OCT1 on Amitriptyline Pharmacokinetics in Healthy Volunteers and Depressive Disorder Patients. Frontiers in Pharmacology, 12, 642231. [Link]
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Application Notes & Protocols: 3,5-Dihydroxycyclobenzaprine as a Biomarker of Cyclobenzaprine Exposure
For: Researchers, scientists, and drug development professionals.
Introduction: The Need for a Specific Biomarker for Cyclobenzaprine Exposure
Cyclobenzaprine, a widely prescribed skeletal muscle relaxant, is structurally similar to tricyclic antidepressants.[1][2] It is indicated for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions.[1][2] Given its extensive use, a precise and reliable method for monitoring exposure to cyclobenzaprine is crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. While the parent drug can be measured in biological fluids, its extensive metabolism necessitates the identification and quantification of specific metabolites to provide a more comprehensive picture of drug exposure and disposition.
Cyclobenzaprine undergoes significant biotransformation in the liver, primarily mediated by cytochrome P450 enzymes, including CYP3A4, CYP1A2, and to a lesser extent, CYP2D6.[3][4][5] This extensive metabolism leads to a variety of metabolites, including N-demethylated and hydroxylated species. Among these, 3,5-Dihydroxycyclobenzaprine , which has also been referred to as 3,5-Hydroxy-N-methylprotriptyline , emerges as a key biomarker for assessing cyclobenzaprine exposure.[6] The presence of this dihydroxylated metabolite provides a distinct signature of cyclobenzaprine ingestion and metabolism.
These application notes provide a comprehensive guide to the use of 3,5-Dihydroxycyclobenzaprine as a biomarker for cyclobenzaprine exposure. We will delve into the metabolic pathways leading to its formation, present a detailed protocol for its quantification in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discuss the principles of biomarker assay validation in line with regulatory expectations.
Metabolic Pathway of Cyclobenzaprine to 3,5-Dihydroxycyclobenzaprine
The formation of 3,5-Dihydroxycyclobenzaprine from the parent drug, cyclobenzaprine, is a multi-step process involving oxidative metabolism. The primary metabolic routes for cyclobenzaprine include N-demethylation to form norcyclobenzaprine, and aromatic hydroxylation.[7]
The following diagram illustrates the proposed metabolic pathway:
Caption: Proposed metabolic pathway of cyclobenzaprine.
Quantitative Analysis of 3,5-Dihydroxycyclobenzaprine by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[8] The following protocol is a robust method for the determination of 3,5-Dihydroxycyclobenzaprine in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
The goal of sample preparation is to isolate the analyte of interest from the biological matrix, remove potential interferences, and concentrate the sample.
Step-by-Step Protocol:
-
Sample Thawing: Thaw frozen plasma samples at room temperature. Vortex mix for 10 seconds.
-
Internal Standard Spiking: To 200 µL of plasma, add 25 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the analyte). The IS is crucial for correcting for variability during sample processing and analysis.
-
Protein Precipitation: Add 600 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may need to be optimized for your specific instrumentation.
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Parameters (MRM Transitions)
The selection of appropriate MRM transitions is critical for the selectivity of the assay. The precursor ion corresponds to the protonated molecule of the analyte ([M+H]⁺), and the product ions are characteristic fragments generated by collision-induced dissociation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3,5-Dihydroxycyclobenzaprine | To be determined empirically (predicted ~308.2) | To be determined empirically |
| Internal Standard | Dependent on the chosen IS | Dependent on the chosen IS |
Note: The exact m/z values for 3,5-Dihydroxycyclobenzaprine need to be determined by direct infusion of a standard into the mass spectrometer.
Workflow for LC-MS/MS Analysis
The following diagram outlines the complete workflow from sample receipt to data analysis.
Caption: LC-MS/MS analytical workflow.
Biomarker Assay Validation: A Fit-for-Purpose Approach
For biomarker data to be considered reliable for decision-making in drug development or clinical settings, the analytical method must be rigorously validated. The U.S. Food and Drug Administration (FDA) provides guidance on bioanalytical method validation, which can be adapted for biomarker assays using a "fit-for-purpose" approach.[9]
The extent of validation depends on the intended use of the biomarker data. For pivotal studies supporting regulatory decisions, a full validation is typically required.[9] Key validation parameters include:
-
Selectivity and Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Conclusion
3,5-Dihydroxycyclobenzaprine is a promising biomarker for assessing exposure to cyclobenzaprine. The LC-MS/MS method detailed in these application notes provides a sensitive and specific approach for its quantification in biological samples. Proper validation of this method, guided by a fit-for-purpose strategy, is essential to ensure the generation of high-quality data for clinical and research applications. As with any analytical method, continuous monitoring of assay performance is crucial for maintaining data integrity.
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Cyclobenzaprine. In: Wikipedia. [Link]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
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Zhang, D., et al. (1996). Formation of mammalian metabolites of cyclobenzaprine by the fungus, Cunninghamella elegans. Chemico-Biological Interactions, 102(2), 79-94. [Link]
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U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2017). FLEXERIL (CYCLOBENZAPRINE HCL) TABLETS DESCRIPTION. [Link]
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Thapa, D., & Garlapati, V. (2023). Cyclobenzaprine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]
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U.S. Food and Drug Administration. Biomarker Guidances and Reference Materials. [Link]
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Tashiro, M. (2023). Cyclobenzaprine Pills Pharmacokinetics and Comparability Analysis. Journal of Chemical and Pharmaceutical Research, 15(6), 038. [Link]
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Li, K., et al. (2012). Determination of Cyclobenzaprine in Human Plasma by Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry and Its Application in a Pharmacokinetic Study. Biomedical Chromatography, 26(6), 729-734. [Link]
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El-Sayed, Y. M., et al. (2020). Quantification of Cyclobenzaprine in Human Plasma by LC/MS/MS and its Pharmacokinetics Application. Acta Scientific Pharmaceutical Sciences, 4(11), 90-96. [Link]
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El-Sayed, Y. M., et al. (2020). Quantification of Cyclobenzaprine in Human Plasma by LC/MS/MS and its Pharmacokinetics Application. ResearchGate. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Cyclobenzaprine. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
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Hucker, H. B., et al. (1978). Physiological disposition and metabolism of cyclobenzaprine in the rat, dog, rhesus monkey, and man. Drug Metabolism and Disposition, 6(6), 659-672. [Link]
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de la Torre, R., et al. (2012). Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets. Journal of Bioequivalence & Bioavailability, 4(5), 075-079. [Link]
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D'Arcy, D. M., et al. (2011). Cyclobenzaprine (CBP) and Its Major Metabolite Norcyclobenzaprine (nCBP) Are Potent Antagonists of Human Serotonin Receptor 2a (5HT2a), Histamine Receptor H-1 and α-Adrenergic Receptors: Mechanistic and Safety Implications for Treating Fibromyalgia Syndrome by Improving Sleep Quality. ACR Meeting Abstracts. [Link]
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Application Note: A Robust Protocol for the Solid-Phase Extraction of 3,5-Hydroxy-N-methylprotriptyline from Biological Matrices
Abstract
This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of 3,5-Hydroxy-N-methylprotriptyline, a key metabolite, from complex biological matrices such as plasma and urine. Tricyclic antidepressants (TCAs) and their metabolites are frequently monitored in clinical and forensic toxicology.[1] Due to the increased polarity imparted by its two hydroxyl groups, this compound requires a tailored extraction approach to achieve high recovery and sample cleanliness. This protocol leverages a mixed-mode cation exchange polymer-based sorbent to provide a highly selective and reliable method suitable for downstream analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Rationale for a Specialized SPE Protocol
Protriptyline is a tricyclic antidepressant characterized by a secondary amine group, making it a basic compound.[2] Its metabolite, this compound (CAS No. 30235-47-3), introduces two phenolic hydroxyl groups to the tricyclic ring structure.[3][4] This modification significantly increases the compound's polarity compared to the parent drug.
Solid-phase extraction (SPE) is a preferred method for preparing biological samples for the analysis of TCAs over techniques like liquid-liquid extraction because it minimizes solvent use, is amenable to automation, and can provide cleaner extracts.[1][5] The challenge in extracting this compound lies in selecting a sorbent and solvent system that can effectively retain this more polar metabolite while efficiently removing endogenous interferences like phospholipids and salts.[6]
This protocol employs a mixed-mode SPE strategy, which combines reversed-phase and ion-exchange retention mechanisms.[7][8] This dual-retention capability is ideal for basic compounds like this compound.
-
Ion-Exchange: The secondary amine on the protriptyline backbone will be protonated (positively charged) at acidic pH. A strong cation exchange sorbent will retain the analyte via a strong ionic bond.
-
Reversed-Phase: The dibenzocycloheptene ring system provides sufficient hydrophobicity for retention on a polymeric or silica-based reversed-phase sorbent.[9]
By manipulating the pH and solvent strength during the wash and elution steps, we can achieve a highly specific extraction, resulting in a concentrated, clean sample ready for sensitive analytical instrumentation.
Materials and Equipment
Consumables and Reagents
| Item | Description | Recommended Supplier |
| SPE Cartridges | Mixed-Mode, Strong Cation Exchange Polymeric Sorbent (e.g., Waters Oasis MCX, Phenomenex Strata-X-C, Agilent Bond Elut Certify). 30 mg / 1 mL format is suitable for typical biofluid volumes.[10][11] | Waters, Phenomenex, Agilent |
| Methanol (MeOH) | HPLC or LC-MS grade | Fisher Scientific, Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC or LC-MS grade | Fisher Scientific, Sigma-Aldrich |
| Formic Acid (FA) | ≥98% purity | Sigma-Aldrich |
| Ammonium Hydroxide (NH₄OH) | ~28% solution | Sigma-Aldrich |
| Phosphoric Acid (H₃PO₄) | ACS grade | Sigma-Aldrich |
| Water | Deionized (DI) or LC-MS grade | In-house purification system |
| Collection Tubes | 12 x 75 mm glass or polypropylene tubes | VWR, Sarstedt |
Equipment
| Item | Description |
| SPE Vacuum Manifold | 12- or 24-port manifold with vacuum gauge and pump |
| Vortex Mixer | Standard laboratory vortexer |
| Centrifuge | Capable of handling 1.5-15 mL tubes at ≥3000 x g |
| Pipettes | Calibrated micropipettes (10 µL to 5 mL range) |
| Nitrogen Evaporator | (Optional) For sample concentration |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for the extraction of this compound from a 0.5 mL plasma or urine sample. Volumes should be scaled proportionally for different sample amounts.
Step 1: Sample Pre-treatment
The objective of this step is to lyse cells, precipitate proteins, and adjust the pH to ensure the target analyte is in its cationic (protonated) state for optimal retention on the cation exchange sorbent.
-
Pipette 0.5 mL of the biological sample (plasma, serum, or urine) into a 2 mL polypropylene tube.
-
Add 0.5 mL of 4% phosphoric acid (H₃PO₄) in water. This step ensures proteins are precipitated and the pH is lowered to ~2-3.[12][13]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 3,500 rpm for 10 minutes to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
Step 2: SPE Sorbent Conditioning
This step activates the sorbent, wetting both the reversed-phase and ion-exchange functional groups to ensure reproducible interactions with the analyte.[15]
-
Place the mixed-mode SPE cartridges onto the vacuum manifold.
-
Add 1 mL of Methanol (MeOH) to each cartridge.
-
Apply gentle vacuum (~1-2 in. Hg) to pull the solvent through until it reaches the top of the sorbent bed. Do not let the sorbent bed go dry.
-
Add 1 mL of DI Water to each cartridge.
-
Pull the water through under gentle vacuum, again ensuring the sorbent bed does not dry out before sample loading.
Step 3: Sample Loading
The pre-treated sample is loaded onto the conditioned cartridge. The low pH ensures the analyte is charged and will be retained by the strong cation exchanger.
-
Load the entire supernatant from Step 1 onto the corresponding SPE cartridge.
-
Apply a slow, steady vacuum (~1-2 in. Hg) to pull the sample through the sorbent at a rate of approximately 1 drop per second. A slow flow rate is critical for ensuring adequate interaction time between the analyte and the sorbent.
Step 4: Wash Steps
Washing removes endogenous interferences that are not strongly bound to the sorbent. A two-step wash provides superior cleanup.
-
Aqueous Wash: Add 1 mL of 0.1 M Formic Acid in water to each cartridge. This wash removes polar, unretained matrix components. Apply vacuum to pull the solvent through completely.
-
Organic Wash: Add 1 mL of Methanol (MeOH) to each cartridge. This wash removes less polar, non-ionically bound interferences such as lipids and phospholipids. Apply vacuum to pull the solvent through completely. At the end of this step, apply high vacuum (10-15 in. Hg) for 5 minutes to thoroughly dry the sorbent. This is crucial for ensuring efficient elution in the next step.
Step 5: Elution
The elution solvent is designed to disrupt both the ionic and reversed-phase interactions, releasing the analyte from the sorbent. A basic, high-organic content solvent is used.
-
Place clean, labeled collection tubes inside the vacuum manifold.
-
Add 1 mL of a freshly prepared solution of Methanol containing 5% Ammonium Hydroxide (NH₄OH) . The high pH of the ammonium hydroxide neutralizes the charge on the analyte, breaking the ionic bond with the sorbent, while the methanol disrupts the reversed-phase interaction.
-
Allow the solvent to soak the sorbent for 1 minute without vacuum.
-
Apply a gentle vacuum to slowly pull the eluate through the cartridge at a rate of ~1 drop per second, collecting the purified analyte.
-
(Optional) A second elution with another 1 mL of the elution solvent can be performed to ensure complete recovery.
Step 6: Evaporation and Reconstitution
The collected eluate is typically evaporated to dryness and reconstituted in a smaller volume of mobile phase compatible with the analytical instrument (e.g., LC-MS/MS).
-
Place the collection tubes in a nitrogen evaporator at 35-40°C.
-
Evaporate the solvent to complete dryness.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase of your analytical method (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Workflow Visualization
The entire SPE protocol can be visualized as a logical sequence of steps designed to isolate and purify the target analyte.
Caption: Workflow diagram for the solid-phase extraction of this compound.
Discussion and Key Considerations
-
Choice of Sorbent: A mixed-mode strong cation exchange (MCX) sorbent is highly recommended. The polymeric backbone (e.g., styrene-divinylbenzene) provides excellent stability across the entire pH range used in this protocol and offers robust reversed-phase retention.[16] While traditional C18 silica sorbents can be used, polymeric sorbents often provide cleaner extracts for complex biological matrices.[12]
-
pH Control: Precise pH control is the cornerstone of this method's selectivity. The acidic load condition ensures the analyte is charged for ionic retention, while the basic elution neutralizes it for release. This allows for aggressive wash steps that remove many interferences without premature elution of the target compound.
-
Method Optimization: While this protocol provides a robust starting point, further optimization may be required depending on the specific matrix and analytical sensitivity needs.
-
Wash Solvents: The strength of the organic wash (Step 4b) can be adjusted. If recovery is low, consider a less polar solvent (e.g., 50% MeOH in water). If the extract is not clean, a stronger, non-polar solvent like dichloromethane could be used prior to the elution step.
-
Elution Solvent: The percentage of ammonium hydroxide can be varied (2-10%) to optimize elution efficiency.
-
Conclusion
This application note provides a comprehensive, step-by-step protocol for the solid-phase extraction of this compound from biological fluids. By utilizing a mixed-mode cation exchange mechanism, this method offers high selectivity and recovery, producing clean extracts suitable for sensitive downstream analysis. The detailed explanation of each step provides researchers, scientists, and drug development professionals with a strong foundation for implementing and adapting this protocol for their specific laboratory needs.
References
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Agilent Bond Elut Silica-Based SPE Selection Guide. (2017). Agilent. [Link]
-
Fast, Easy Solid Phase Extraction (SPE) Optimization for Prescribed Drugs Utilizing the Strata™-X Method Development Plate. Phenomenex. [Link]
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Mani, V., & Sereda, K. (2014). Bio-sample preparation and analytical methods for the determination of tricyclic antidepressants. Bioanalysis, 6(21), 2847-2861. [Link]
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Solid Phase Extraction (SPE) For Forensic Testing. (2017). Agilent Technologies. [Link]
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Zarzycki, P. K., & Smith, R. M. (2003). The use of the new SPE methods for isolation of some tricyclic antidepressant drugs from human serum. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 795-799. [Link]
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Bond Elut PPL SPE Cartridges and VersaPlates. Agilent. [Link]
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Solid Phase extraction (SPe) Agilent Bond Elut: accuracy Starts Here. Agilent. [Link]
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Patsalos, P. N., & Wicks, R. J. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Molecules, 24(9), 1723. [Link]
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Confirmation of Tricyclic Antidepressants by Liquid Chromatography-Tandem Mass Spectrometry. (2021). Washington State Patrol. [Link]
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Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). (2013). Waters Corporation. [Link]
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Bond Elut C18 Solid Phase Extraction (SPE) Cartridges. Agilent. [Link]
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Optimized SPE for Prescribed Drugs with Strata™-X. (2024). Phenomenex. [Link]
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This compound. Shanghai Huicheng Biological Technology Co., Ltd. [Link]
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Strata™-X SPE Line Enhanced to Extract Neutral Drugs of Abuse in Forensic Toxicology. (2011). Phenomenex. [Link]
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Kamal, A. M., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6649. [Link]
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Strata-X Solid Phase Extraction (SPE) from Phenomenex. Biocompare. [Link]
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What is Solid Phase Extraction (SPE)? Organomation. [Link]
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Al-Sibaai, A. A., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Analytical Science and Technology, 13(1), 43. [Link]
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Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]
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Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research. (2017). Waters Corporation. [Link]
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Oasis Sample Preparation. Waters Corporation. [Link]
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Method 3535A: Solid-Phase Extraction (SPE). (2007). U.S. Environmental Protection Agency. [Link]
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Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]
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Simplifying Solid-Phase Extraction - Oasis Solid-Phase Extraction Products. Waters Corporation. [Link]
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Development and validation of a high-throughput micro solid-phase extraction method coupled with ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry for rapid identification and quantification of phenolic metabolites in human plasma and urine. (2018). ResearchGate. [Link]
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Analytical Mass Spectrometry Method for Quantification of TriPPPro-Prodrugs and their Metabolites in Cell Extracts. (2018). ResearchGate. [Link]
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Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. (2011). ResearchGate. [Link]
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High-Resolution Mass Spectrometric Analysis of 3,5-Dihydroxy Cyclobenzaprine: An Application Note and Protocol
Abstract: This application note provides a comprehensive, in-depth technical guide for the identification and characterization of 3,5-Dihydroxy cyclobenzaprine, a putative metabolite of the skeletal muscle relaxant cyclobenzaprine, using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). Cyclobenzaprine is structurally related to tricyclic antidepressants and undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes.[1][2][3] The characterization of its metabolites is critical for a complete understanding of its pharmacological and toxicological profile. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol from sample preparation to data analysis, grounded in the principles of scientific integrity and analytical validation. We detail a robust method employing a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides the mass accuracy and resolution required for confident metabolite identification.[4][5]
Scientific Principles and Rationale
The Metabolic Landscape of Cyclobenzaprine
Cyclobenzaprine (C₂₀H₂₁N) is subject to significant first-pass metabolism. The primary pathways involve N-demethylation to form norcyclobenzaprine and oxidation reactions mediated by CYP3A4, CYP1A2, and to a lesser extent, CYP2D6.[1][3] Hydroxylation of the dibenzocycloheptene ring system is a known metabolic route for tricyclic compounds, leading to the formation of various hydroxylated metabolites.[6] This protocol focuses on the identification of a dihydroxy-metabolite, posited as 3,5-Dihydroxy cyclobenzaprine, which represents a Phase I biotransformation. Subsequent glucuronidation (Phase II) of these hydroxylated metabolites is the principal route of elimination via the kidneys.[1][3] Understanding these oxidative metabolites is crucial, as they may possess their own pharmacological activity or contribute to drug-drug interactions.
The Imperative of High-Resolution Mass Spectrometry (HRMS)
In drug metabolism studies, analytes are often present at low concentrations within complex biological matrices like plasma or urine. HRMS is the definitive tool for this challenge. Unlike nominal mass instruments (e.g., triple quadrupoles), HRMS instruments like Q-TOF or Orbitrap systems provide:
-
High Mass Accuracy: Typically achieving mass accuracy of <5 ppm, which severely constrains the number of possible elemental formulas for an unknown ion, moving from hundreds of possibilities to a handful.[5][7] This is the cornerstone of confident identification.
-
High Resolution: The ability to distinguish between ions with very similar mass-to-charge ratios (isobars) is critical to separate drug metabolites from endogenous matrix components.[4] A resolution of >10,000 Full Width at Half Maximum (FWHM) is standard for this work.[8]
-
Isotopic Pattern Analysis: HRMS can resolve the isotopic distribution of an ion (e.g., from ¹³C). Comparing the measured isotopic pattern to the theoretical pattern for a proposed elemental formula provides an additional layer of confirmation.
The Quadrupole Time-of-Flight (Q-TOF) Advantage
This protocol is optimized for a Q-TOF mass spectrometer, a hybrid instrument that synergizes the strengths of two mass analyzers.[8][9]
-
Quadrupole (Q1): Acts as a mass filter, allowing the user to isolate a specific precursor ion of interest (e.g., the [M+H]⁺ of 3,5-Dihydroxy cyclobenzaprine) from the torrent of ions entering the mass spectrometer.
-
Collision Cell (q): The isolated precursor ion is fragmented through collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). This process creates a unique fragmentation pattern that provides structural information.
-
Time-of-Flight (TOF) Analyzer: The resulting fragment ions are analyzed with high resolution and mass accuracy. The TOF analyzer's rapid acquisition speed is also highly compatible with fast UHPLC separations.[8][10]
This combination allows for experiments like data-dependent acquisition (DDA), where the instrument automatically triggers MS/MS fragmentation for ions of interest detected in a full scan, providing comprehensive structural data in a single run.[11]
Experimental Design and Methodology
This section details the complete workflow, from biological sample preparation to the specific instrumental parameters for LC-HRMS analysis.
Materials and Reagents
| Material | Specifications |
| Solvents | Acetonitrile (ACN), Methanol (MeOH), Water |
| Additives | Formic Acid (FA) |
| Biological Matrix | Human Plasma (K₂EDTA) |
| Internal Standard (IS) | Cyclobenzaprine-d₆ or other stable isotope-labeled analog |
| Labware | 1.5 mL polypropylene microcentrifuge tubes, 96-well plates |
| Instrumentation | UHPLC system, Q-TOF Mass Spectrometer with ESI source |
Causality Note: All solvents must be of LC-MS grade or higher to minimize background ions and ensure low baseline noise. Formic acid is used as a mobile phase modifier to promote protonation of the analyte in positive ionization mode, thereby enhancing signal intensity.
Plasma Sample Preparation: Protein Precipitation Protocol
Protein precipitation is a rapid, robust, and effective method for removing the majority of proteins from plasma samples, which would otherwise interfere with the analysis and foul the LC-MS system.[11][12]
-
Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard (IS) solution (e.g., 1 µg/mL Cyclobenzaprine-d₆ in methanol). Rationale: The IS is added early to account for variability during the subsequent extraction steps and matrix effects during ionization.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of organic solvent to plasma ensures efficient protein denaturation and precipitation.[13][14]
-
Vortexing: Vortex the mixture vigorously for 60 seconds to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving the analyte and IS in the supernatant.
-
Supernatant Transfer: Carefully transfer 250 µL of the clear supernatant to a new 96-well plate or autosampler vial. Avoid disturbing the protein pellet.
-
Dilution (Optional but Recommended): Add 250 µL of LC-MS grade water with 0.1% formic acid. Rationale: Diluting the supernatant with the initial mobile phase solvent (water) helps to improve peak shape during the chromatographic injection.
-
Final Mix: Cap the plate/vial and vortex briefly before placing it in the autosampler (maintained at 4-10°C).
Caption: Step-by-step workflow for plasma protein precipitation.
Ultra-High Performance Liquid Chromatography (UHPLC) Parameters
The chromatographic separation is designed to resolve the parent drug, its metabolites, and endogenous matrix components prior to MS detection. A reversed-phase C18 column is effective for separating these moderately polar compounds.[12]
| Parameter | Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for tricyclic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for retaining polar compounds. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting non-polar compounds. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, balancing speed and efficiency. |
| Injection Volume | 5 µL | Minimizes column overload while providing sufficient sensitivity. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity for better performance. |
| Gradient | 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-9 min), 95-5% B (9-9.1 min), 5% B (9.1-12 min) | A gradient is essential to elute compounds with a range of polarities and clean the column effectively. |
High-Resolution Mass Spectrometry (HRMS) Parameters
These parameters are optimized for a typical ESI-Q-TOF instrument to achieve high sensitivity and generate high-quality full scan and fragmentation data.
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is ideal for polar, ionizable molecules. The amine functional group in cyclobenzaprine and its metabolites is readily protonated.[15] |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Source Temp. | 120 °C | Assists in solvent desolvation. |
| Desolvation Gas | Nitrogen, 800 L/hr @ 450 °C | High temperature and flow rate are required to efficiently remove solvent droplets. |
| Acquisition Mode | Data-Dependent Acquisition (DDA) or MSᴱ | DDA triggers MS/MS on the most intense ions. MSᴱ provides fragmentation for all ions. |
| Full Scan (MS1) Range | 100 - 1000 m/z | Covers the expected mass range for the parent drug and its metabolites. |
| MS/MS (MS2) Scan | Collision Energy Ramp: 15-40 eV | A ramped energy ensures fragmentation of various bond types, providing rich structural information. |
| Mass Calibration | Internal calibrant (lock mass) continuously infused | Corrects for any drift in the mass analyzer during the run, ensuring sub-5 ppm mass accuracy. |
Data Acquisition and Processing
System Suitability and Validation
Before analyzing unknown samples, the analytical system's performance must be verified. This is a cornerstone of a self-validating and trustworthy protocol.[16][17] A system suitability test (SST) solution containing the parent drug and IS should be injected. Key metrics to assess include:
-
Peak Shape and Tailing Factor: Ensures good chromatographic performance.
-
Retention Time Stability: Should be consistent across injections.
-
Mass Accuracy: Must be <5 ppm for the known masses in the SST.
-
Signal Intensity/Reproducibility: Confirms injector and source stability.
Data Mining Workflow for Metabolite Identification
The identification of 3,5-Dihydroxy cyclobenzaprine relies on a systematic data interrogation workflow.
-
Calculate Theoretical Mass: Determine the exact mass of the proposed metabolite.
-
Cyclobenzaprine (C₂₀H₂₁N): Exact Mass = 275.1674
-
Addition of two oxygen atoms (+O₂): 275.1674 + (2 * 15.9949) = 307.1574
-
Protonated Ion [M+H]⁺ (C₂₀H₂₁NO₂ + H)⁺: 308.1645 m/z
-
-
Extracted Ion Chromatogram (EIC): Extract the chromatogram for the calculated m/z (308.1645) using a narrow mass window (e.g., ±10 ppm). A chromatographic peak at a retention time different from the parent drug is the first piece of evidence.
-
Mass Spectrum Analysis:
-
Mass Accuracy: Verify that the measured mass of the peak from the EIC is within 5 ppm of the theoretical mass.
-
Isotopic Pattern: Compare the observed isotopic distribution in the mass spectrum to the theoretical pattern for C₂₀H₂₂NO₂⁺. The relative abundance of the A+1 peak (primarily from ¹³C) should match.
-
-
MS/MS Fragmentation Analysis: Analyze the MS/MS spectrum to confirm the structure. Expected fragmentation could include:
-
Neutral loss of water (-18.0106 Da): A characteristic loss from a hydroxyl group. A double water loss would be strong evidence for a dihydroxy- metabolite.
-
Fragmentation of the dimethylaminopropyl side chain.
-
Caption: Data processing workflow for metabolite identification.
Protocol Validation Principles
For quantitative applications or when submitting data for regulatory review, the analytical method must be formally validated according to guidelines such as those from the International Council for Harmonisation (ICH).[17][18][19] This ensures the method is suitable for its intended purpose. Key validation parameters include:
| Parameter | Description |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components, including the parent drug, other metabolites, and matrix components.[20] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[16] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Conclusion
This application note provides a robust and scientifically grounded framework for the analysis of 3,5-Dihydroxy cyclobenzaprine using LC-HRMS. By explaining the causality behind experimental choices—from sample preparation to instrument settings—and embedding principles of self-validation, this guide equips researchers to confidently identify and characterize drug metabolites. The use of high-resolution mass spectrometry is indispensable in modern drug development, providing the high-quality, unambiguous data necessary to build a comprehensive metabolic profile, ultimately contributing to safer and more effective pharmaceuticals.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry.
- Chernushevich, I. V., Loboda, A. V., & Standing, K. G. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry.
- Weisler, R. H., et al. (n.d.). Cyclobenzaprine. StatPearls.
- Thermo Fisher Scientific. (n.d.). Quantification of tricyclic antidepressants in human plasma or serum by LC-HRAM(MS) for clinical research.
- Zhu, M., et al. (n.d.). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Semantic Scholar.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Spectroscopy Online. (n.d.). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.
- Wikipedia. (n.d.). Cyclobenzaprine.
- Clarke, W., & Ye, S. (2016). Quantification of Tricyclic Antidepressants in Serum Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS). Methods in Molecular Biology.
- Zhu, M., et al. (n.d.). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Semantic Scholar.
- LinkedIn. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResearchGate. (n.d.). Cyclobenzaprine.
- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry.
- de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova.
- Slideshare. (n.d.). Quadrupole and Time of Flight Mass analysers.
- Research Journal of Pharmacy and Technology. (n.d.). Analytical method validation: A brief review.
- Dargan, P. I., et al. (2015). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Clinical Chemistry.
- Chernushevich, I. V., Loboda, A. V., & Standing, K. G. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Semantic Scholar.
- Chernushevich, I. V., Loboda, A. V., & Standing, K. G. (2001). An Introduction to quadrupole-time-of-flight mass spectrometry. ResearchGate.
- YouTube. (2025). Pharmacology of Cyclobenzaprine Hydrochloride.
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Rogers, S., et al. (2021). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Metabolites.
- University of Mississippi. (n.d.). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma.
- U.S. Food and Drug Administration. (n.d.). FLEXERIL (CYCLOBENZAPRINE HCL) TABLETS DESCRIPTION.
- LCGC International. (n.d.). Development of a Rapid MS-Based Screen of Tricyclic Antidepressants as an Alternative to Immunoassay Screening.
- Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research.
- Analyst. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping.
- Journal of Proteomics. (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry.
- ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures.
- Merck Index. (n.d.). Cyclobenzaprine.
- National Center for Biotechnology Information. (n.d.). Cyclobenzaprine. PubChem.
- U.S. Food and Drug Administration. (n.d.). FLEXERIL® (CYCLOBENZAPRINE HCl) Tablets.
- MedChemExpress. (n.d.). Cyclobenzaprine hydrochloride.
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Troubleshooting & Optimization
Navigating the Nuances of 3,5-Hydroxy-N-methylprotriptyline Stability in Biological Samples: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Hydroxy-N-methylprotriptyline. This guide is designed to provide in-depth, field-proven insights into the stability of this metabolite in various biological samples. As you navigate your experimental workflows, this resource will serve as a comprehensive guide to troubleshoot common issues and answer frequently asked questions, ensuring the integrity and accuracy of your data.
Introduction: The Criticality of Stability in Bioanalysis
The accurate quantification of drug metabolites in biological matrices is a cornerstone of pharmacokinetic, pharmacodynamic, and toxicological studies. The stability of an analyte from the point of sample collection to the final analysis is paramount for generating reliable data.[1][2][3] this compound, a putative metabolite of the tricyclic antidepressant protriptyline, possesses functional groups—specifically a phenolic hydroxyl group and a secondary amine—that may be susceptible to degradation under various conditions. Understanding and mitigating these stability challenges is crucial for the successful validation and application of bioanalytical methods.
Part 1: Troubleshooting Guide - Addressing Common Experimental Hurdles
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Low Analyte Recovery During Sample Extraction
Question: We are observing consistently low and variable recovery of this compound from plasma samples using a liquid-liquid extraction (LLE) protocol. What could be the underlying cause and how can we improve it?
Answer:
Low and inconsistent recovery is a frequent challenge in bioanalysis and can stem from several factors.[4][5] Let's break down the potential causes and solutions:
-
pH of the Extraction Solvent: The ionization state of this compound is critical for its partitioning between the aqueous and organic phases. The phenolic hydroxyl group is acidic, while the N-methyl group is basic.
-
Causality: At a pH below its pKa, the amine group will be protonated (cationic), making it more water-soluble. Conversely, at a pH above the pKa of the phenolic group, it will be deprotonated (anionic), also increasing its aqueous solubility. For efficient extraction into an organic solvent, the molecule should ideally be in its neutral form.
-
Troubleshooting Steps:
-
Determine the pKa values of the phenolic hydroxyl and N-methyl groups of your molecule (if not known, they can be estimated using cheminformatics tools).
-
Adjust the pH of your plasma sample to a value that ensures the neutrality of the analyte. This is typically a pH between the pKa of the amine and the phenolic group. A pH of approximately 8-9 is often a good starting point for compounds with similar functionalities.
-
Experiment with different organic solvents. The polarity of the extraction solvent should be optimized. A more polar solvent may be required if the analyte has significant hydrogen bonding capabilities. Consider solvents like ethyl acetate or a mixture of hexane and isoamyl alcohol.
-
-
-
Analyte Adsorption to Surfaces: Hydroxylated metabolites can be prone to non-specific binding to glass or plasticware, especially at low concentrations.
-
Causality: The polar hydroxyl group can interact with active sites on container surfaces.
-
Troubleshooting Steps:
-
Use silanized glassware or low-binding polypropylene tubes to minimize adsorption.
-
Consider the addition of a small percentage of a competing agent, such as a structurally similar but unlabeled compound, to the extraction solvent to block active binding sites.
-
-
-
Incomplete Phase Separation: Emulsion formation during the vortexing step can trap the analyte at the interface, leading to poor recovery.
-
Troubleshooting Steps:
-
Optimize the vortexing time and speed. Overly vigorous mixing can promote emulsion formation.
-
Centrifuge at a higher speed or for a longer duration to improve phase separation.
-
Consider a "salting-out" effect by adding a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase to decrease the solubility of the organic solvent and break emulsions.
-
-
Issue 2: Analyte Degradation in Stored Samples
Question: We have noticed a significant decrease in the concentration of this compound in our urine samples that have been stored at -20°C for a month. What could be causing this degradation?
Answer:
Long-term stability is a critical parameter to assess during method validation.[1][6] The degradation of this compound in stored urine samples can be attributed to several factors:
-
Oxidative Degradation: The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can be catalyzed by trace metal ions or exposure to oxygen.[7][8][9][10]
-
Causality: Phenols can be oxidized to form quinone-type structures, which are often unstable and can further react or polymerize. This process can be accelerated by light and elevated temperatures.
-
Troubleshooting & Prevention:
-
Store samples at ultra-low temperatures (-80°C). This significantly slows down chemical reactions, including oxidation.
-
Minimize headspace in storage vials to reduce the amount of available oxygen.
-
Use amber-colored vials or wrap tubes in aluminum foil to protect samples from light.[11][12][13][14]
-
Consider the addition of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the samples before storage. However, be sure to validate that the antioxidant does not interfere with the analytical method.
-
-
-
pH-Dependent Hydrolysis: While the primary structure of this compound is not immediately prone to hydrolysis, extreme pH conditions in the urine matrix could potentially catalyze other degradation pathways.
-
Causality: The stability of many organic molecules is pH-dependent.[15][16][17][18][19] While less common for this structure, pH shifts during freezing and thawing could create localized environments that promote degradation.
-
Preventative Measures:
-
Measure and record the pH of the urine samples upon collection.
-
If a wide pH range is observed across samples, consider adjusting the pH to a neutral range (pH 6-7.5) with a suitable buffer before storage. This can help to standardize the sample matrix and improve stability.
-
-
-
Enzymatic Degradation: Although less likely in frozen urine, residual enzymatic activity from microorganisms could contribute to degradation if samples were not handled properly before freezing.
-
Preventative Measures:
-
Ensure rapid freezing of urine samples after collection.
-
Maintain a consistent cold chain during sample transport and handling.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal short-term storage conditions for plasma and urine samples containing this compound before processing?
A1: For short-term storage (up to 24 hours), it is recommended to keep biological samples at 2-8°C.[20] This temperature range minimizes enzymatic activity and slows down potential chemical degradation without the risk of freeze-thaw cycles that can occur with improper freezing. Ensure samples are protected from light.
Q2: How many freeze-thaw cycles are acceptable for this analyte?
A2: The stability of this compound through freeze-thaw cycles must be experimentally determined during your bioanalytical method validation as per FDA and ICH guidelines.[1][6] A typical freeze-thaw stability experiment involves analyzing the analyte concentration after three or more cycles of freezing (at your intended long-term storage temperature, e.g., -80°C) and thawing. If the concentration remains within ±15% of the baseline (initial) concentration, the analyte is considered stable for that number of cycles.
Q3: Is this compound sensitive to light?
A3: Given the presence of the tricyclic ring system and a phenolic hydroxyl group, there is a high probability of photosensitivity.[11][12][13][14] It is strongly recommended to handle all samples and standards containing this analyte under amber or low-light conditions. Photostability should be formally assessed as part of your stability studies according to ICH Q1B guidelines.[11][12][13][14]
Q4: Can I use serum separator tubes (SSTs) for collecting blood samples?
A4: Based on literature for other tricyclic antidepressants, the use of serum separator tubes is generally not recommended. The gel in these tubes can sometimes adsorb lipophilic compounds, leading to artificially low measured concentrations. It is advisable to use plain red-top tubes for serum or tubes containing EDTA or heparin as anticoagulants for plasma collection. However, this should be verified experimentally during method development.
Part 3: Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Materials:
-
Pooled blank biological matrix (e.g., human plasma or urine)
-
This compound analytical standard
-
Validated bioanalytical method (e.g., LC-MS/MS)
-
Low-binding polypropylene tubes
-
Freezer (-80°C)
Procedure:
-
Prepare two sets of quality control (QC) samples at low and high concentrations by spiking the blank matrix with the analyte. Prepare at least six replicates for each concentration.
-
Baseline Analysis (Cycle 0): Immediately after preparation, analyze three replicates of the low and high QC samples to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at -80°C for at least 12 hours.
-
Thaw the samples unassisted at room temperature until completely thawed.
-
This completes one freeze-thaw cycle.
-
-
Post-Cycle Analysis:
-
After the first, third, and any subsequent planned cycles, analyze three replicates of the low and high QC samples.
-
-
Data Analysis: Calculate the mean concentration and standard deviation for each set of replicates at each cycle. Compare the mean concentrations from the cycled samples to the baseline concentrations. The analyte is considered stable if the mean concentration is within ±15% of the baseline.
Protocol 2: Forced Degradation Study (Oxidative Stress)
Objective: To investigate the susceptibility of this compound to oxidative degradation.[21][22]
Materials:
-
This compound analytical standard
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Methanol or other suitable solvent
-
Validated stability-indicating analytical method (e.g., HPLC with UV or MS detection)
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Treatment: In a clear glass vial, mix the analyte stock solution with the 3% H₂O₂ solution.
-
Control: In a separate vial, mix the analyte stock solution with the solvent used for the H₂O₂ (e.g., water).
-
Incubation: Incubate both the treatment and control samples at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, and 24 hours).
-
Analysis: At each time point, take an aliquot from each vial, quench any remaining H₂O₂ if necessary (e.g., with a small amount of sodium bisulfite solution), and analyze using the stability-indicating method.
-
Data Analysis: Compare the chromatograms of the treated samples with the control. Look for a decrease in the peak area of the parent analyte and the appearance of new peaks, which would indicate degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure the stress condition is adequate but not overly harsh.
Part 4: Visualizations
Caption: Recommended workflow for handling biological samples to ensure the stability of this compound.
Caption: Potential degradation pathways for this compound in biological samples.
Part 5: Quantitative Data Summary
Table 1: General Stability Guidelines for Tricyclic Antidepressant Metabolites in Biological Samples
| Condition | Matrix | Temperature | Duration | Expected Stability | Reference(s) |
| Short-Term | Plasma, Serum, Urine | 2-8°C | Up to 24 hours | Generally Stable | [20] |
| Long-Term | Plasma, Serum, Urine | -20°C | Weeks to Months | Variable, risk of degradation | [23] |
| -80°C | Months to Years | Generally Stable | [23] | ||
| Freeze-Thaw | Plasma, Serum | -80°C to RT | ≥ 3 Cycles | Must be experimentally verified | [1][6] |
| Photostability | In Solution | Ambient | Light Exposure | Potentially Unstable | [11][12][13][14] |
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Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
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Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. PubMed. [Link]
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Effect of pH on the Stability of Plant Phenolic Compounds. ACS Publications. [Link]
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Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PubMed Central. [Link]
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Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. [Link]
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Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]
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Technical Support Center: Overcoming Matrix Effects in 3,5-Dihydroxycyclobenzaprine Analysis
Welcome to the technical support center for the bioanalysis of 3,5-Dihydroxycyclobenzaprine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the analytical challenges posed by matrix effects.
Introduction to 3,5-Dihydroxycyclobenzaprine and Matrix Effects
3,5-Dihydroxycyclobenzaprine is a metabolite of the muscle relaxant cyclobenzaprine.[1][2] Cyclobenzaprine is structurally similar to tricyclic antidepressants and is extensively metabolized in the liver by cytochrome P450 enzymes (CYP3A4, CYP1A2, and CYP2D6) into various metabolites, including glucuronide conjugates, which are then excreted by the kidneys.[1][3] Accurate quantification of its metabolites, such as 3,5-Dihydroxycyclobenzaprine, in biological matrices like plasma or urine is crucial for pharmacokinetic and toxicological studies.[4][5]
The analysis of such metabolites by sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often complicated by matrix effects .[6][7] Matrix effects are the alteration of analyte ionization, leading to signal suppression or enhancement, caused by co-eluting endogenous components from the biological sample.[8][9][10][11] These effects can compromise the accuracy, precision, and sensitivity of an assay.[9][12][13] This guide will provide practical solutions to identify, diagnose, and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in the analysis of 3,5-Dihydroxycyclobenzaprine?
A1: The primary causes of matrix effects, particularly ion suppression in LC-MS/MS, are endogenous components of the biological matrix that co-elute with the analyte.[8][9] For plasma or serum samples, the most common culprits are phospholipids .[8] Other sources include salts, proteins, and other metabolites.[11][14] The chemical properties of 3,5-Dihydroxycyclobenzaprine, being a polar metabolite, can also influence its susceptibility to matrix effects, especially when using reversed-phase chromatography where it may elute early with other polar interferences.[15][16]
Q2: How can I determine if my assay is suffering from matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer after the analytical column.[8][17] A blank matrix extract is then injected onto the column. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[8][17]
-
Post-Extraction Spike Method: This quantitative method, often considered the "gold standard," compares the response of an analyte spiked into a blank, extracted matrix to the response of the analyte in a neat solution at the same concentration.[8][11][17] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[11]
Q3: Is a stable isotope-labeled internal standard (SIL-IS) a complete solution for matrix effects?
A3: While a SIL-IS is the preferred choice and can compensate for many sources of variability, including matrix effects, it may not be a complete solution.[4][8][18][19] A SIL-IS, being chemically almost identical to the analyte, will co-elute and experience similar ion suppression or enhancement, allowing for accurate quantification.[4][18][20] However, significant ion suppression can still lead to a loss of sensitivity, potentially preventing the detection of the analyte at low concentrations.[8] Therefore, it's always best to minimize matrix effects as much as possible, even when using a SIL-IS.[21]
Troubleshooting Guide: A Deeper Dive
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your analysis of 3,5-Dihydroxycyclobenzaprine.
Issue 1: Poor Peak Shape and Signal Suppression
Q: I'm observing significant peak tailing and a suppressed signal for 3,5-Dihydroxycyclobenzaprine. What are the likely causes and how can I fix this?
A: This is a classic symptom of matrix effects, likely due to co-eluting phospholipids and other endogenous components.[8] Here’s a systematic approach to troubleshoot and resolve this issue:
Step 1: Diagnose the Problem with Post-Column Infusion
-
Protocol:
-
Set up a post-column infusion system by teeing in a constant flow of a 3,5-Dihydroxycyclobenzaprine standard solution between your LC column and the MS source.
-
Inject a blank, extracted plasma or urine sample.
-
Monitor the signal of your analyte. A significant drop in the signal at the expected retention time of 3,5-Dihydroxycyclobenzaprine confirms ion suppression.[8][17]
-
Step 2: Optimize Sample Preparation to Remove Interferences
Ineffective sample preparation is a major contributor to matrix effects.[8][10] Consider the following techniques, moving from simpler to more complex methods:
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[8] If you are using PPT, ensure optimal precipitation by testing different organic solvents (e.g., acetonitrile, methanol) and solvent-to-sample ratios.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[8]
-
Protocol:
-
Adjust the pH of your sample to ensure 3,5-Dihydroxycyclobenzaprine is in a neutral form for efficient extraction into an organic solvent.
-
Experiment with different extraction solvents (e.g., methyl tert-butyl ether, ethyl acetate) to find the best recovery for your analyte and minimal extraction of interfering compounds.[8]
-
-
-
Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by selectively isolating the analyte.[8][22][23]
-
Recommendation: Use a mixed-mode SPE sorbent (e.g., reversed-phase/strong cation-exchange) for basic compounds like 3,5-Dihydroxycyclobenzaprine. This allows for a more rigorous wash step to remove phospholipids and other interferences.
-
Specialized SPE: Consider SPE cartridges specifically designed for phospholipid removal, such as those with zirconia-coated particles (e.g., HybridSPE®).[24][25]
-
Step 3: Enhance Chromatographic Separation
If sample preparation improvements are insufficient, focus on chromatographic separation to resolve your analyte from matrix interferences.[10]
-
Column Chemistry: Since 3,5-Dihydroxycyclobenzaprine is a polar metabolite, a standard C18 column might not provide enough retention, causing it to elute with the solvent front and other polar interferences.[15][26]
-
Mobile Phase Optimization: Adjust the mobile phase composition (e.g., organic solvent type, pH, buffer concentration) to improve the separation between your analyte and the region of ion suppression identified in the post-column infusion experiment.
Workflow for Troubleshooting Signal Suppression
Caption: A systematic workflow for addressing signal suppression.
Issue 2: Inconsistent Results and Poor Reproducibility
Q: My results for 3,5-Dihydroxycyclobenzaprine are inconsistent between samples and batches. How can I improve the reproducibility of my assay?
A: Inconsistent results are often a manifestation of variable matrix effects between different lots of biological matrix.[11] Here’s how to address this:
Step 1: Evaluate Lot-to-Lot Matrix Variability
-
Protocol: Using the post-extraction spike method, calculate the matrix factor for 3,5-Dihydroxycyclobenzaprine in at least six different lots of blank matrix.[28] A high degree of variability in the matrix factor indicates that your method is sensitive to differences in matrix composition.
Step 2: Implement a Robust Internal Standard Strategy
-
The Best Choice: A Stable Isotope-Labeled (SIL) Internal Standard: A deuterated or ¹³C-labeled 3,5-Dihydroxycyclobenzaprine is the ideal internal standard.[4][18][19] It will co-elute and experience the same matrix effects as the analyte, thereby correcting for variability.[4][18][20]
-
Sourcing: If a commercial standard is unavailable, consider custom synthesis.[18]
-
-
Alternative: A Structural Analog: If a SIL-IS is not feasible, a close structural analog can be used. However, it must be demonstrated that it is not susceptible to different matrix effects than the analyte.
Step 3: Standardize Sample Preparation
Ensure your sample preparation protocol is highly consistent. Automation can help reduce variability introduced by manual pipetting and extraction steps.
Data Comparison: Impact of Internal Standard on Precision
| Internal Standard Type | Sample Preparation | Inter-batch Precision (%CV) |
| None | Protein Precipitation | 25.8% |
| Structural Analog | Protein Precipitation | 15.2% |
| SIL-IS | Protein Precipitation | < 5% |
| SIL-IS | Solid-Phase Extraction | < 3% |
This table illustrates the significant improvement in precision when using a stable isotope-labeled internal standard.
Issue 3: Low Recovery During Sample Preparation
Q: I'm experiencing low recovery of 3,5-Dihydroxycyclobenzaprine after solid-phase extraction. What could be going wrong?
A: Low recovery in SPE is typically due to incomplete elution of the analyte from the sorbent or breakthrough during the loading or washing steps.
Step 1: Verify Analyte Retention and Elution
-
Protocol:
-
Analyze the waste from each step of your SPE protocol (load, wash 1, wash 2, etc.) to see where the analyte is being lost.
-
If the analyte is in the loading waste, your sorbent may not have enough affinity or the sample pH may not be optimal for retention.
-
If the analyte is in the wash waste, your wash solvent may be too strong.
-
If recovery is still low after confirming retention, your elution solvent is likely too weak to fully desorb the analyte from the sorbent.
-
Step 2: Optimize SPE Protocol Parameters
-
pH Adjustment: For a basic compound like 3,5-Dihydroxycyclobenzaprine, ensure the sample is loaded at a pH at least 2 units below its pKa to promote retention on a cation-exchange sorbent.
-
Wash Solvent: Use the strongest organic wash solvent that does not elute the analyte to effectively remove interferences.
-
Elution Solvent: For a mixed-mode cation-exchange sorbent, the elution solvent should contain a small percentage of a basic modifier (e.g., ammonium hydroxide) in an organic solvent to disrupt the ionic interaction and elute the analyte.
Decision Tree for Optimizing SPE Recovery
Caption: A decision tree for troubleshooting low SPE recovery.
Conclusion
Overcoming matrix effects in the analysis of 3,5-Dihydroxycyclobenzaprine requires a systematic and logical approach. By carefully diagnosing the problem, optimizing sample preparation and chromatography, and implementing a robust internal standard strategy, you can develop a reliable and accurate bioanalytical method. This guide provides the foundational knowledge and practical steps to navigate these challenges effectively.
References
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Waters Corporation. (n.d.). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Retrieved from [Link]
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Jagerdeo, E., & Abdel-Rehim, M. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 24(18), 3345. Retrieved from [Link]
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Jagerdeo, E. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 33(10), 22-29. Retrieved from [Link]
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Weaver, M. F., & Garlapati, V. (2023). Cyclobenzaprine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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Dai, Y., & Hsiao, J. J. (2020). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies, Inc. Retrieved from [Link]
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Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclobenzaprine. Retrieved from [Link]
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Jindal, S. P., Lutz, T., & Vestergaard, P. (1980). Quantitative analysis for tricyclic antidepressant drugs in plasma or serum by gas chromatography-chemical-ionization mass spectrometry. Clinical chemistry, 26(8), 1201–1204. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. Retrieved from [Link]
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Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines. Retrieved from [Link]
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Pharmacology Animation. (2023, February 25). Pharmacology of Cyclobenzaprine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effect [Video]. YouTube. Retrieved from [Link]
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Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041–1044. Retrieved from [Link]
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SlideShare. (n.d.). Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx. Retrieved from [Link]
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International Journal of New Chemistry. (2023). A Comprehensive Review on the Pharmacology of Tricyclic Antidepressants and their Analytical Methods. International Journal of New Chemistry, 10(2), 1-10. Retrieved from [Link]
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CORE. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). FLEXERIL (CYCLOBENZAPRINE HCL) TABLETS DESCRIPTION. Retrieved from [Link]
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Journal of Analytical Toxicology. (1998). A New Method for Simultaneous Determination of Cyclic Antidepressants and their Metabolites in Urine Using Enzymatic Hydrolysis. Journal of Analytical Toxicology, 22(4), 285-291. Retrieved from [Link]
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Raggi, M. A., Casamenti, G., Mandrioli, R., Izzo, G., & Kenndler, E. (2010). Simultaneous HPLC determination of 14 tricyclic antidepressants and metabolites in human plasma. Journal of separation science, 33(1), 101–108. Retrieved from [Link]
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Zhang, G., Lin, S., & Foretz, M. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 176–181. Retrieved from [Link]
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LinkedIn. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
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LCGC International. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
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Li, W., & Tse, F. L. (2012). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(18), 2259–2278. Retrieved from [Link]
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DiVA portal. (2019). Development of UPLC-MS/MS method for the determination of polar metabolites. Retrieved from [Link]
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Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]
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Chromatography Forum. (2013). Internal standard in LC-MS/MS. Retrieved from [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145–150. Retrieved from [Link]
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Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]
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SlideShare. (n.d.). Matrix Effects In Metabolic Profiling Using Gc Lc Coupled Mass Spectrometers. Retrieved from [Link]
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ACS Publications. (2021). Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes. Journal of Proteome Research, 20(9), 4446-4457. Retrieved from [Link]
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Wiley Online Library. (2019). A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. Journal of Clinical Laboratory Analysis, 33(9), e22976. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Matrix effect in bioanalysis: An overview. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Recent progress in polar metabolite quantification in plants using liquid chromatography – mass spectrometry (LC-MS). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Cyclobenzaprine Pills Pharmacokinetics and Comparability Analysis. Journal of Chemical and Pharmaceutical Research, 7(3), 101-106. Retrieved from [Link]
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Technical Support Center: Purification of 3,5-Hydroxy-N-methylprotriptyline
A Senior Application Scientist's Guide to Navigating Purification Challenges
Welcome to the technical support center for the purification of complex metabolites. This guide is specifically tailored to address the challenges associated with isolating 3,5-Hydroxy-N-methylprotriptyline .
A Note on the Target Molecule: Direct, published protocols for the purification of "this compound" are scarce. Therefore, this guide is built upon established principles for the purification of hydroxylated metabolites of tricyclic antidepressants (TCAs) like protriptyline.[1][2] The strategies outlined here are based on the inferred chemical properties of the target molecule: a polar, basic compound containing a tricyclic core, a secondary amine, and two phenolic hydroxyl groups. These features are the primary drivers of the purification challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification so challenging?
A1: this compound is presumed to be a dihydroxylated metabolite of a protriptyline derivative. The primary purification challenges stem from its unique combination of chemical properties:
-
High Polarity: The two phenolic hydroxyl groups dramatically increase the molecule's polarity compared to the parent drug. This makes it highly water-soluble and difficult to retain on standard reversed-phase (C18) chromatography columns.[3]
-
Basic Amine Group: The N-methyl group confers basicity (typical pKa for this class is high), leading to strong interactions with acidic surfaces, such as the silanol groups on standard silica gel.[4] This can cause severe peak tailing in both normal- and reversed-phase chromatography.[5][6]
-
Structural Similarity to Impurities: The crude reaction or metabolic mixture will likely contain the unreacted starting material, monohydroxylated intermediates, and other structurally similar byproducts. Separating these closely related compounds requires high-resolution techniques.
-
Susceptibility to Oxidation: Phenolic compounds can be sensitive to oxidation, potentially leading to degradation during long purification processes or upon exposure to air and certain solvents.
Q2: What are the main classes of impurities I should anticipate?
A2: Expect a complex mixture. The primary impurities will likely be:
-
Starting Material: Unreacted N-methylprotriptyline.
-
Intermediates: Monohydroxylated species (e.g., 3-hydroxy- or 5-hydroxy-N-methylprotriptyline).
-
Over-oxidation Products: Quinone-type species if the phenolic groups are oxidized.
-
Reagents and Catalysts: Residual chemicals from the synthesis.
-
Degradation Products: Formed if the molecule is unstable under the reaction or workup conditions.[7]
Q3: What analytical techniques are essential for assessing purity throughout the process?
A3: A multi-technique approach is crucial for accurate impurity profiling.[8][9][10][11]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It provides retention time data for separation and mass data for identification of the target compound and impurities.[12] ESI (Electrospray Ionization) in positive mode is typically effective for this class of molecules.[9]
-
UPLC/UHPLC (Ultra-High-Performance Liquid Chromatography): Offers higher resolution and faster run times than traditional HPLC, which is invaluable for separating closely related impurities.[9]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for definitive structural confirmation of the final isolated product and for identifying the structure of unknown major impurities if they can be isolated.[9]
-
qNMR (Quantitative NMR): Can be used for accurate purity assessment of the final material without the need for a specific reference standard of the analyte itself.
Part 2: Troubleshooting Guides for Purification
This section addresses specific problems you may encounter with common purification techniques.
Guide 1: Reverse-Phase HPLC / Flash Chromatography
Reverse-phase chromatography is often the first choice for polar compounds. However, the combination of high polarity and a basic amine in your target molecule can cause significant issues.
Problem 1: Poor Peak Shape (Severe Tailing)
-
The Cause: This is a classic sign of secondary ionic interactions. The positively charged amine on your molecule is interacting strongly with residual, negatively charged silanol groups on the silica-based stationary phase (e.g., C18). This creates a mixed-mode retention mechanism that leads to tailing.[13][14]
-
The Solution:
-
Add a Mobile Phase Modifier: The most effective solution is to add a competing acid or base to the mobile phase.
-
Acidic Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phases. This protonates the silanol groups, minimizing their ionic interaction with the analyte.
-
Basic Modifier: Alternatively, adding a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide to raise the pH can deprotonate the analyte, but this is often less effective for highly basic amines and can degrade the silica column over time.
-
-
Use a "Base-Deactivated" Column: Modern columns are available that are end-capped or have a polar-embedded group to shield the silanols. These are highly recommended for purifying basic compounds.[14]
-
Problem 2: Compound Elutes in the Void Volume (No Retention)
-
The Cause: Your compound is too polar for the stationary phase and is not retained, even in 100% aqueous mobile phase.[3][15]
-
The Solution:
-
Switch to a More Retentive Stationary Phase: Use a column with a polar-embedded group or a phenyl-hexyl phase, which offer different selectivity and can increase retention for polar analytes.[14]
-
Use an Ion-Pairing Reagent: Add an ion-pairing reagent like sodium heptanesulfonate to the aqueous mobile phase.[14] This reagent has a non-polar tail that adsorbs to the C18 phase and a charged head that forms an ion pair with your protonated amine, effectively increasing its retention. Note that these reagents can be difficult to remove from the column and the final product.[16]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode that uses a polar stationary phase (like bare silica or an amide phase) and a high-organic mobile phase. In HILIC, water is the strong solvent, making it ideal for retaining very polar compounds.[15]
-
Guide 2: Normal-Phase Chromatography
While less common for highly polar metabolites, normal-phase chromatography on silica or alumina can sometimes be effective if the compound has poor solubility in water.
Problem: Irreversible Adsorption or Streaking on the Column
-
The Cause: The basic amine group is binding very strongly to the acidic silica gel surface, causing the compound to either get stuck at the origin or streak down the column instead of forming a clean band.[5][6]
-
The Solution:
-
Add a Basic Modifier to the Eluent: This is mandatory. Add 0.1% to 1% of a volatile amine like triethylamine (TEA) or n-propylamine to your mobile phase (e.g., dichloromethane/methanol).[5][6] The additive competes with your analyte for the acidic sites on the silica, leading to proper elution and improved peak shape.[5][6]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded phase like a diol or cyano column.[6][17]
-
Guide 3: Crystallization
Crystallization can be an excellent final purification step to achieve high purity, but it is often challenging for complex, polar molecules.
Problem: Compound "Oils Out" Instead of Forming Crystals
-
The Cause: The high polarity and multiple hydrogen-bonding sites on your molecule can lead to strong solvent interactions and a high barrier to forming an ordered crystal lattice. Amorphous solids or oils are thermodynamically favored under these conditions.[18] This can also be caused by the presence of impurities that disrupt crystal nucleation.[19]
-
The Solution:
-
Slow Down the Process: Rapid changes in solvent composition or temperature favor amorphous precipitation. Try very slow cooling or slow vapor diffusion of an anti-solvent into a solution of your compound.
-
Screen a Wide Range of Solvents: Use a systematic approach to screen various solvent/anti-solvent systems. Good solvents will fully dissolve the compound, while anti-solvents will be miscible with the solvent but cause the compound to precipitate. Common systems for polar molecules include Methanol/MTBE, Isopropanol/Heptane, or Acetone/Water.
-
Use Seeding: If you have even a tiny amount of crystalline material, add a seed crystal to a supersaturated solution to initiate crystallization.[19]
-
Ensure High Starting Purity: Crystallization is most effective when the starting material is already >90-95% pure. Attempting to crystallize a very crude mixture often leads to oils.[19][20]
-
Part 3: Data & Protocols
Table 1: Recommended Starting Conditions for Analytical Method Development (UPLC/HPLC)
| Parameter | Setting 1 (Acidic) | Setting 2 (HILIC) |
| Column | C18, Base-Deactivated (e.g., XBridge BEH C18) | Amide or Silica-based HILIC Column |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water |
| Gradient | 5% to 95% B over 10 minutes | 100% to 50% A over 10 minutes |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Detection | UV (254 nm, 280 nm) & MS (Positive ESI) | UV (254 nm, 280 nm) & MS (Positive ESI) |
| Column Temp | 40 °C | 40 °C |
Protocol 1: Preparative Reverse-Phase Flash Chromatography
This protocol provides a general workflow for purifying grams of crude material.
-
Analytical Method Transfer: Develop an analytical HPLC method first (as in Table 1). This will guide your choice of solvents and gradient for the preparative scale.
-
Column Selection: Choose a C18 flash column with a capacity appropriate for your sample size.
-
Mobile Phase Preparation: Prepare large batches of Mobile Phase A (e.g., 0.1% TFA in Water) and Mobile Phase B (e.g., 0.1% TFA in Acetonitrile). Ensure both are filtered and degassed.[16]
-
Sample Loading: Dissolve your crude material in a minimal amount of a strong solvent like DMSO or DMF. Alternatively, pre-adsorb the sample onto a small amount of C18 silica (dry loading) for best resolution.
-
Equilibration: Equilibrate the column with 5-10 column volumes of your starting mobile phase composition (e.g., 95% A / 5% B).
-
Elution: Run a gradient based on your analytical method, typically a shallow gradient around the elution point of your target compound.
-
Fraction Collection: Collect fractions based on UV absorbance.
-
Analysis: Analyze the collected fractions by analytical HPLC or TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions. Remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution containing TFA can be freeze-dried (lyophilized) to yield the product as a TFA salt.
Part 4: Visualized Workflows (Diagrams)
Diagram 1: Purification Strategy Selection
This decision tree helps in choosing the initial purification approach based on the properties of the crude material.
Caption: Decision tree for initial purification strategy.
Diagram 2: Workflow for Optimizing Reverse-Phase Separation
This flowchart details the iterative process for troubleshooting and refining an RP-HPLC method.
Caption: Workflow for reverse-phase method optimization.
References
-
Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A.[Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.[Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research.[Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.[Link]
-
Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Pharmaceutical Impurity Analysis Overview. Chemass.[Link]
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Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. ResearchGate.[Link]
-
Aqueous normal-phase chromatography. Wikipedia.[Link]
-
Stability of tricyclic antidepressants in formalin solutions. Forensic Science International.[Link]
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HPLC Troubleshooting Guide. LC-GC.[Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.[Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.[Link]
-
Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC.[Link]
-
HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science.[Link]
-
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics.[Link]
-
Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Crystals.[Link]
-
Solid State Concerns During Drug Discovery and Development: Thermodynamic and Kinetic Aspects of Crystal Polymorphism and the Special Cases of Concomitant Polymorphs, Co-Crystals and Glasses. ResearchGate.[Link]
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Tricyclic antidepressants as a class. Deranged Physiology.[Link]
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Phenolic Acids as Antidepressant Agents. Nutrients.[Link]
-
Isolation and identification of hydroxylated maprotiline metabolites. Xenobiotica.[Link]
-
Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. ResearchGate.[Link]
-
Mechanistic insights into the role of plant polyphenols and their nano-formulations in the management of depression. Frontiers in Pharmacology.[Link]
-
Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity. Expert Opinion on Drug Metabolism & Toxicology.[Link]
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Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Current Topics in Medicinal Chemistry.[Link]
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Metabolism of Tricyclic Antidepressants. Current Drug Metabolism.[Link]
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Metabolism of tricyclic antidepressants. ClinPGx.[Link]
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Technical Support Center: Optimizing LC Gradient for Polar Cyclobenzaprine Metabolites
Welcome to the technical support center for optimizing liquid chromatography (LC) methods for the analysis of cyclobenzaprine and its polar metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these challenging analytes. Here, we move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot and develop robust, high-quality analytical methods.
Introduction: The Challenge of Cyclobenzaprine and its Metabolites
Cyclobenzaprine, a tricyclic amine, undergoes extensive metabolism in the body, leading to a variety of more polar metabolites, including glucuronide conjugates and N-demethylated species.[1][2][3] The simultaneous analysis of the relatively nonpolar parent drug and its highly polar metabolites presents a significant chromatographic challenge. Standard reversed-phase (RP) liquid chromatography methods often struggle to retain the polar metabolites, leading to their elution in the solvent front, while providing excessive retention for the parent compound. This guide provides solutions to these common issues.
Troubleshooting Guide: From Problem to Peak Performance
This section addresses specific issues you may encounter during method development and analysis.
Issue 1: Poor Retention of Early-Eluting Polar Metabolites
Symptom: Your polar metabolites (e.g., glucuronides) are eluting at or very near the void volume (t₀), showing little to no retention on your C18 column.
Root Cause Analysis: Standard C18 stationary phases are nonpolar and retain compounds primarily through hydrophobic interactions. Highly polar molecules have little affinity for the stationary phase and are quickly swept through the column by the highly aqueous mobile phase used at the beginning of a typical reversed-phase gradient.[4][5][6]
Solutions:
-
Consider an Alternative Stationary Phase:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC columns use a polar stationary phase and a mobile phase with a high percentage of organic solvent.[5][7][8] Water acts as the strong eluting solvent. This mechanism provides excellent retention for very polar compounds that are unretained in reversed-phase.[9][10][11]
-
Polar-Embedded Phases: These are modified reversed-phase columns (e.g., with embedded amide or carbamate groups) that offer enhanced retention for polar analytes and are more stable in highly aqueous mobile phases.[12]
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms that can be highly effective for a diverse set of analytes like a parent drug and its charged metabolites.[13][14][15]
-
-
Modify Your Reversed-Phase Method (If you must use a C18 column):
-
Use a 100% Aqueous Mobile Phase: Start your gradient with 100% aqueous mobile phase (ensure your C18 column is specified for aqueous stability to prevent phase collapse).[5]
-
Ion-Pairing Chromatography: Introducing an ion-pairing reagent to the mobile phase can form a neutral complex with charged polar metabolites, increasing their hydrophobicity and retention on a C18 column.[4][16] However, be aware that these reagents can be difficult to remove from the LC system and may cause ion suppression in mass spectrometry.[6]
-
Issue 2: Poor Peak Shape (Tailing) for Cyclobenzaprine and Amine Metabolites
Symptom: The peaks for cyclobenzaprine and its primary/secondary amine metabolites are asymmetrical, with a pronounced "tail."
Root Cause Analysis: Cyclobenzaprine is a basic compound.[2][17] At acidic to neutral pH, the amine group is protonated (positively charged). This charged species can interact with negatively charged residual silanol groups on the surface of silica-based columns, leading to secondary retention mechanisms that cause peak tailing.[18][19]
Solutions:
-
Adjust Mobile Phase pH: The mobile phase pH is a critical parameter for controlling the ionization state of basic analytes.[20][21]
-
Low pH (e.g., pH 2-3): At this pH, the amine is fully protonated. While this ensures a consistent ionization state, it can exacerbate interactions with silanols. However, at very low pH, the silanol groups themselves are protonated and less likely to interact with the basic analyte. Using a mobile phase with an additive like formic acid or trifluoroacetic acid is common.[22][23]
-
High pH (e.g., pH 9-10): At a pH well above the pKa of the amine group, the analyte will be in its neutral, uncharged form. This minimizes interactions with silanols and can significantly improve peak shape. Crucially, you must use a pH-stable column (e.g., a hybrid or polymer-based column) when working at high pH to avoid damaging the stationary phase. [24][25]
-
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have fewer residual silanol groups. Look for columns that are specifically "base-deactivated" or "end-capped" for improved performance with basic compounds.[12]
-
Lower the Analyte Concentration: Column overload can also lead to peak tailing. Try injecting a more dilute sample to see if the peak shape improves.[18][26]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC gradient for cyclobenzaprine and its polar metabolites?
A1: A good starting point depends heavily on your chosen column.
| Column Type | Mobile Phase A | Mobile Phase B | Suggested Starting Gradient |
| Reversed-Phase (C18) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and re-equilibrate. |
| HILIC | 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate | 10% Acetonitrile / 90% Water with 10 mM Ammonium Formate | 100% A for 2 min, ramp to 60% A over 10 min, hold for 2 min, return to 100% A and re-equilibrate. |
Note: These are starting points. The gradient slope and time should be optimized for your specific separation.[27][28]
Q2: My retention times are drifting between injections. What could be the cause?
A2: Retention time variability is a common issue with several potential causes.[26]
-
Insufficient Equilibration Time: This is especially common in gradient elution. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before the next injection. A good rule of thumb is to allow 5-10 column volumes to pass through.
-
Mobile Phase Composition Change: Ensure your mobile phase is well-mixed and that volatile components (like acetonitrile) are not evaporating. Keep solvent bottles capped.
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in lab temperature can affect retention times.
-
Pump Issues: Check for leaks in the pump seals and ensure the pump is delivering a consistent flow rate.
Q3: How do I optimize the gradient shape for better resolution of closely eluting metabolites?
A3: A simple linear gradient is often not optimal for complex mixtures.
-
Shallow Gradient Segments: For regions of the chromatogram where metabolites are co-eluting, decrease the rate of change in mobile phase composition (i.e., make the gradient shallower). This gives the analytes more time to interact with the stationary phase, improving resolution.[29]
-
Step Gradients: A step gradient can be useful to quickly elute highly retained compounds after the analytes of interest have eluted, thus shortening the run time.[29]
-
Focusing the Gradient: After an initial scouting run, identify the elution window of your target metabolites and adjust the gradient to be shallower within that window, and steeper before and after.
Visualizing the Workflow
Diagram 1: Troubleshooting Poor Peak Shape for Basic Analytes
Caption: A logical workflow for troubleshooting peak tailing of basic compounds like cyclobenzaprine.
Diagram 2: Strategy for Analyzing Polar Metabolites
Caption: Decision tree for selecting a chromatographic strategy for polar metabolites.
Experimental Protocol: A Step-by-Step Guide to Gradient Optimization
This protocol outlines a systematic approach to developing a gradient method for cyclobenzaprine and its metabolites using a reversed-phase C18 column.
Objective: To achieve baseline separation of cyclobenzaprine and its major polar metabolites with good peak shape.
Materials:
-
HPLC or UHPLC system with a gradient pump and UV or MS detector.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm), preferably one rated for high pH stability.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 9.5
-
Mobile Phase B: Acetonitrile
-
Sample: Cyclobenzaprine and a mixture of its metabolite standards dissolved in 50:50 Water:Acetonitrile.
Methodology:
-
Initial Scouting Gradient:
-
Set the column temperature to 40 °C.
-
Set the flow rate to 0.4 mL/min.
-
Perform a fast linear gradient from 5% B to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
Rationale: This initial run will determine the approximate elution times of your analytes and the range of organic solvent needed.[28]
-
-
Analyze the Scouting Run:
-
Identify the elution time of the first polar metabolite and the last compound (likely cyclobenzaprine).
-
Let's assume the first metabolite elutes at 15% B and the parent drug at 70% B.
-
-
Optimize the Gradient Slope:
-
Adjust the gradient to focus on the elution window identified in step 2.
-
New Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
11.0 min: 75% B (This creates a shallower gradient: (75-5)% / (11-1) min = 7%/min)
-
11.1 min: 95% B (A rapid wash step)
-
13.0 min: 95% B
-
13.1 min: 5% B
-
18.0 min: 5% B (Re-equilibration)
-
-
Rationale: A shallower gradient increases the separation between peaks by giving them more time to interact with the stationary phase.[29]
-
-
Fine-Tuning for Critical Pairs:
-
If any two metabolites are still not fully resolved, introduce a multi-step gradient.
-
For example, if two peaks are co-eluting at around 40% B, modify the gradient to be even shallower in that region.
-
Example Fine-Tuned Gradient:
-
...
-
5.0 min: 35% B
-
8.0 min: 45% B (Slope of ~3.3%/min in the critical region)
-
11.0 min: 75% B (Steeper slope after the critical pair has eluted)
-
...
-
-
Rationale: This approach dedicates more of the separation power of the gradient to the most challenging parts of the chromatogram.[30]
-
-
Method Validation:
-
Once an optimal gradient is established, assess the method's robustness by making small, deliberate changes to parameters like pH, temperature, and flow rate to ensure the separation is stable.[26]
-
References
-
Quet al., F. (2024). Comparative Metabolomic Profiling of Resistant and Susceptible Coffea arabica Accessions to Bacterial Pathogen Infection. MDPI. Retrieved from [Link]
-
Abdel-Ghany, M. F., et al. (2020). Quantification of Cyclobenzaprine in Human Plasma by LC/MS/MS and its Pharmacokinetics Application. Acta Scientific. Retrieved from [Link]
-
Ding, L., et al. (2011). Determination of Cyclobenzaprine in Human Plasma by Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry and Its Application in a Pharmacokinetic Study. Biomedical Chromatography. Retrieved from [Link]
-
LCGC International. (2021). Mixed-Mode Chromatography—A Review. Retrieved from [Link]
-
Yuan, M., et al. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Retrieved from [Link]
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]
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Massolini, G., et al. (2022). Effect of mobile phase pH on liquid chromatography retention of mepartricin related compounds and impurities as support to the structural investigation by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cyclobenzaprine. PubChem. Retrieved from [Link]
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Zhao, X. Z., et al. (2014). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. RSC Advances. Retrieved from [Link]
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Gika, H. G., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclobenzaprine. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Pistos, C., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. Retrieved from [Link]
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Wang, Y., et al. (2015). Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome. Journal of Proteome Research. Retrieved from [Link]
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Thapa, R., & Thapa, P. (2023). Cyclobenzaprine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Agilent. (2020). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. Retrieved from [Link]
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Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
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Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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LCGC International. (2024). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of Cyclobenzaprine in Human Plasma by LC/MS/MS and its Pharmacokinetics Application. Retrieved from [Link]
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Shimadzu. (2019). Cocaine testing in wastewater: Mixed-mode chromatography in LC/MS. Retrieved from [Link]
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Agilent. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention times of polar metabolites are improved both by ion-pairing.... Retrieved from [Link]
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Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America. Retrieved from [Link]
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Agilent. (2020). Gradient Design and Development. Retrieved from [Link]
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Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclobenzaprine. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Development and validation of dissolution test method for determination of cyclobenzaprine hydrochloride from its formulation using HPLC. Retrieved from [Link]
-
Hucker, H. B., et al. (1977). Plasma levels and bioavailability of cyclobenzaprine in human subjects. Journal of Clinical Pharmacology. Retrieved from [Link]
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HALO. (n.d.). A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. Retrieved from [Link]
-
Moruz, L., & Käll, L. (2013). Optimized Nonlinear Gradients for Reversed-Phase Liquid Chromatography in Shotgun Proteomics. Analytical Chemistry. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Das Gupta, V., & Stewart, K. R. (1983). Determination of cyclobenzaprine in tablets by high-performance liquid chromatography. Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Wozniak, M. K., et al. (2020). Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). Molecules. Retrieved from [Link]
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Van der Ende, M., et al. (2021). Complementing reversed-phase selectivity with porous graphitized carbon to increase the metabolome coverage in an on-line two-dimensional LC-MS setup for metabolomics. Analytica Chimica Acta. Retrieved from [Link]
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Kim, S., et al. (2022). A Comprehensive Study of Gradient Conditions for Deep Proteome Discovery in a Complex Protein Matrix. MDPI. Retrieved from [Link]
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LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]
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- 23. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. waters.com [waters.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 27. researchgate.net [researchgate.net]
- 28. Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. pubs.acs.org [pubs.acs.org]
Technical Support Center: MS/MS Analysis of Cyclobenzaprine Metabolites
Welcome to the technical support center for the mass spectrometric analysis of cyclobenzaprine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting the MS/MS fragmentation patterns of hydroxylated cyclobenzaprine metabolites, with a specific focus on 3,5-dihydroxy cyclobenzaprine.
I. Understanding the Fragmentation of 3,5-Dihydroxy Cyclobenzaprine
Question: What is the expected precursor ion and major fragmentation pattern for 3,5-dihydroxy cyclobenzaprine in positive ion ESI-MS/MS?
Answer:
To confidently identify 3,5-dihydroxy cyclobenzaprine, it is crucial to first predict its protonated molecule and then deduce its fragmentation pathways based on the stable structural motifs of the parent compound, cyclobenzaprine.
-
Precursor Ion ([M+H]⁺): The monoisotopic mass of cyclobenzaprine (C₂₀H₂₁N) is approximately 275.17 g/mol . The addition of two hydroxyl groups (-OH) and a proton (H⁺) for positive ion mode analysis results in a predicted m/z for the precursor ion of 308.18 .
-
Predicted Fragmentation Pathway: Cyclobenzaprine itself typically undergoes fragmentation of the dimethylaminopropylidene side chain.[1][2][3][4][5][6] For 3,5-dihydroxy cyclobenzaprine, we can anticipate a similar primary fragmentation, with potential influence from the hydroxyl groups on the tricyclic ring system. The most likely fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen atom of the side chain, leading to the loss of a neutral dimethylamine group and subsequent rearrangements.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Origin of Fragment |
| 308.18 | 247.11 | C₂H₅N (Dimethylamine) | Loss of the dimethylamine moiety from the side chain. |
| 308.18 | 230.11 | C₃H₈N (Propylamine) | Cleavage of the entire propylamino side chain. |
| 247.11 | 229.10 | H₂O (Water) | Loss of a water molecule from one of the hydroxyl groups on the aromatic ring. |
II. Troubleshooting Guide for Metabolite Identification
This section addresses common issues encountered during the LC-MS/MS analysis of cyclobenzaprine metabolites.
Question: I am not seeing my expected precursor ion for 3,5-dihydroxy cyclobenzaprine. What are the possible causes?
Answer:
Several factors could contribute to the absence of the expected precursor ion. A systematic approach to troubleshooting is recommended.[7][8][9][10]
-
Instrumental Issues:
-
Mass Calibration: Ensure the mass spectrometer is recently and accurately calibrated. An uncalibrated instrument may result in a mass shift, causing you to miss the target m/z.
-
Source Conditions: Inappropriate source parameters (e.g., capillary voltage, source temperature) can lead to poor ionization or in-source fragmentation. For tricyclic compounds like cyclobenzaprine and its metabolites, electrospray ionization (ESI) in positive mode is generally effective.[11][12][13][14]
-
Ion Transmission: Check for any issues with ion optics that might be preventing the transmission of ions in the expected mass range.
-
-
Chromatographic Problems:
-
Poor Retention/Elution: The metabolite may not be eluting from the LC column under the current gradient conditions, or it may be co-eluting with interfering matrix components leading to ion suppression.
-
Analyte Degradation: The compound might be degrading in the sample matrix or during the chromatographic run.
-
-
Sample Preparation:
-
Extraction Efficiency: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be efficient for this more polar metabolite compared to the parent drug.
-
Matrix Effects: Endogenous components in the sample matrix can suppress the ionization of the target analyte.
-
Question: My MS/MS spectrum shows unexpected fragment ions or a very weak signal for the expected fragments. How can I resolve this?
Answer:
This is a common challenge that often points towards issues with collision energy, co-eluting interferences, or incorrect precursor ion isolation.
-
Optimize Collision Energy (CE): The CE is a critical parameter for obtaining a characteristic fragmentation pattern.
-
CE Too Low: Insufficient CE will result in poor fragmentation and a high abundance of the precursor ion in the product ion spectrum.
-
CE Too High: Excessive CE can lead to extensive fragmentation, producing low mass-to-charge ratio ions and diminishing the abundance of characteristic fragments. A collision energy ramp experiment is advisable to determine the optimal setting.
-
-
Check for Isobaric Interferences: It's possible that another compound with a similar m/z is co-eluting and being fragmented.
-
Improve Chromatographic Resolution: Modify your LC gradient to better separate the target analyte from interfering compounds.
-
High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to confirm the elemental composition of your precursor ion.
-
-
Verify Precursor Isolation Window: Ensure the isolation window in your MS/MS method is appropriate for your instrument and not too wide, which could allow for the co-isolation and fragmentation of interfering ions.
III. Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for the extraction of cyclobenzaprine and its metabolites from plasma or serum.
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
IV. Visualizations
Diagram 1: Predicted MS/MS Fragmentation Pathway of 3,5-Dihydroxy Cyclobenzaprine
Caption: Predicted fragmentation of 3,5-dihydroxy cyclobenzaprine.
Diagram 2: Troubleshooting Workflow for Missing Analyte Signal
Caption: Systematic troubleshooting for absent analyte signals.
V. References
-
Clarke, W., & Dasgupta, A. (2016). Quantification of Tricyclic Antidepressants in Serum Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS). In Methods in Molecular Biology (pp. 265-270). Humana Press. [Link]
-
Springer Nature Experiments. (n.d.). Quantification of Tricyclic Antidepressants in Serum Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS). [Link]
-
Johns Hopkins University. (2016). Quantification of tricyclic antidepressants in serum using liquid chromatography electrospray tandem mass spectrometry (HPLC-ESI-MS/MS). [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
Washington State Patrol. (2023). CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. [Link]
-
Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]
-
Zhao, X. Z., et al. (n.d.). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. RSC Publishing. [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Troubleshooting Guide for LC-MS/MS. [Link]
-
Hidal, J. T., et al. (2012). Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets. BioMed Research International. [Link]
-
E-lactancia. (n.d.). Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets. [Link]
-
ResearchGate. (n.d.). Precursor ion spectrum m/z for citalopram with its fragmentation fashion. [Link]
-
Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]
-
Wang, R. W., et al. (1996). Identification of Human Liver Cytochrome P450 Isoforms Involved in the in Vitro Metabolism of Cyclobenzaprine. Drug Metabolism and Disposition. [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]
-
Sabri, N. A., et al. (2020). Quantification of Cyclobenzaprine in Human Plasma by LC/MS/MS and its Pharmacokinetics Application. Acta Scientific Pharmaceutical Sciences. [Link]
-
ResearchGate. (2025). Rapid and sensitive analysis of cyclobenzaprine by LC–MS/MS: Application to a pharmacokinetic study of cyclobenzaprine in dog. [Link]
-
American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]
-
Zhang, Y., et al. (2011). Determination of Cyclobenzaprine in Human Plasma by Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry and Its Application in a Pharmacokinetic Study. Biomedical Chromatography. [Link]
Sources
- 1. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gentechscientific.com [gentechscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. myadlm.org [myadlm.org]
- 11. Quantification of Tricyclic Antidepressants in Serum Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Tricyclic Antidepressants in Serum Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
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- 14. wsp.wa.gov [wsp.wa.gov]
Technical Support Center: Optimizing Ionization for Hydroxylated Protriptyline Derivatives
Last Updated: January 16, 2026
A Note on Analyte Specification
This guide provides detailed strategies for improving the mass spectrometry ionization efficiency for hydroxylated N-methylprotriptyline derivatives. The specific compound "3,5-Hydroxy-N-methylprotriptyline" (CAS 30235-47-3) is a known metabolite, and the principles outlined here are directly applicable.[1][2][3][4] This document leverages established methodologies for the broader class of tricyclic antidepressants (TCAs) and their metabolites to ensure robust and reliable signal detection.[5][6][7][8][9]
The core structure contains a dibenzocycloheptene tricycle, two hydroxyl groups, and a tertiary amine side chain, making it amenable to common ionization techniques.[10][11][12]
-
Key Structural Features:
-
Tertiary Amine: A highly basic site (pKa of parent protriptyline is ~8.2) that is readily protonated.[10][13] This is the primary target for generating a positive ion.
-
Aromatic Rings: The tricyclic system provides hydrophobicity.
-
Hydroxyl Groups: These increase the polarity of the molecule compared to its parent compound.
-
Troubleshooting Guide: Common Ionization Issues
This section addresses specific experimental problems in a question-and-answer format, providing both a solution and the scientific reasoning behind it.
Q1: Why is my signal intensity for [M+H]⁺ extremely low or nonexistent?
Short Answer: The most common causes are suboptimal mobile phase pH, the wrong choice of ionization technique, or suppression from matrix components.
Detailed Troubleshooting:
-
Verify Mobile Phase pH: The tertiary amine on your analyte is the most favorable site for protonation. To maximize the population of protonated molecules in solution before they enter the mass spectrometer, the mobile phase pH should be at least 2 units below the pKa of the amine group (~8.2).[10][13]
-
Evaluate Your Ionization Source: For a polar, ionizable molecule like a hydroxylated protriptyline derivative, Electrospray Ionization (ESI) is generally the preferred technique.[16][17]
-
Check for Ion Suppression: Co-eluting compounds from your sample matrix (e.g., salts, lipids, formulation excipients) can compete with your analyte for ionization, drastically reducing its signal.[22]
-
Action: Review your sample preparation. If using a simple "dilute-and-shoot" method, consider implementing a protein precipitation or, for cleaner results, a solid-phase extraction (SPE) step. Also, ensure your chromatographic method is separating the analyte from the bulk of the matrix components.
-
Workflow for Troubleshooting Low Signal Intensity
Caption: Systematic workflow for diagnosing and resolving low analyte signal.
Q2: My spectrum is dominated by sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, and the protonated [M+H]⁺ signal is weak. How do I fix this?
Short Answer: Sodium and potassium adducts are formed when alkali metal ions outcompete protons for binding to your analyte. This is a common issue stemming from glassware, reagents, or the sample matrix itself.
Detailed Troubleshooting:
-
Increase the Proton Supply: The most effective strategy is to drive the equilibrium towards the protonated form by providing a vast excess of H⁺ ions.[23]
-
Action: Lower the mobile phase pH by adding 0.1% formic acid. This is often sufficient to make the [M+H]⁺ the base peak.[23]
-
-
Add a Competing Cation: Introducing a volatile salt with a cation that can also form adducts, like ammonium, can help. Ammonium formate or ammonium acetate can serve a dual purpose of acting as a buffer and reducing alkali metal adduction.[24][25][26]
-
Action: Try adding ~5-10 mM of ammonium formate to your acidic mobile phase. The NH₄⁺ ions will compete with Na⁺ and K⁺ for adduction, but are more labile and less likely to suppress the desired [M+H]⁺ formation.[27]
-
-
Identify and Eliminate Contamination Sources:
-
Glassware: Avoid using sodium glass (Pyrex) if possible. If you must, ensure it is meticulously rinsed with high-purity water and solvent.
-
Reagents: Use only the highest purity solvents (LC-MS grade) and fresh additives.
-
Sample Matrix: If your sample is in a phosphate-buffered saline (PBS) or other non-volatile buffer, you MUST perform a desalting step (e.g., SPE or dialysis) before injection. Non-volatile salts will rapidly contaminate the mass spectrometer source.[15]
-
Q3: Should I use ESI or APCI for this compound?
Short Answer: Start with Electrospray Ionization (ESI) in positive ion mode.
Scientific Rationale:
-
ESI is a "soft" ionization technique ideal for molecules that are already charged or are easily ionizable in solution.[28][29][30][31] The presence of the basic tertiary amine makes this compound a perfect candidate for positive mode ESI, where it will readily accept a proton.
-
APCI is generally used for less polar, more volatile, and thermally stable compounds that are neutral in solution.[18][19][20][32] The ionization in APCI happens in the gas phase after vaporization. While it might work, it is typically less efficient for highly polar and pre-charged molecules like this one.[16][21]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Type | Polar, ionizable, large & small molecules | Less polar, thermally stable small molecules |
| Ionization Phase | Liquid Phase | Gas Phase |
| Mechanism | Desolvation of charged droplets | Corona discharge & proton transfer |
| Recommendation | Primary Choice | Secondary/Alternative Choice |
Frequently Asked Questions (FAQs)
Q: What are the expected m/z values I should be looking for in my mass spectrum?
The exact mass of this compound (C₂₀H₂₃NO₂) is 309.1729. You should primarily look for the protonated molecule and common adducts in positive ion mode.
| Ion Species | Formula | Charge | Calculated m/z | Notes |
| Protonated Molecule | [C₂₀H₂₄NO₂]⁺ | +1 | 310.1802 | This should be your target ion for quantification. |
| Sodium Adduct | [C₂₀H₂₃NO₂Na]⁺ | +1 | 332.1621 | Indicates sodium contamination.[23] |
| Potassium Adduct | [C₂₀H₂₃NO₂K]⁺ | +1 | 348.1361 | Indicates potassium contamination.[23] |
| Ammonium Adduct | [C₂₀H₂₃NO₂NH₄]⁺ | +1 | 327.2067 | May be present if using ammonium additives. |
Q: How do I optimize my source parameters for this specific compound?
While optimal values are instrument-dependent, a systematic approach is key. Use flow injection analysis (FIA) or infuse a standard solution of your analyte (~1 µg/mL) and monitor the [M+H]⁺ signal as you adjust parameters one at a time.
Protocol: ESI Source Parameter Optimization
-
Initial Setup: Infuse the analyte solution in a typical mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) at your intended LC flow rate.
-
Capillary Voltage: Set the polarity to Positive. Start at ~3.5 kV and vary it in 0.5 kV increments up to 5.0 kV and down to 2.5 kV. Find the voltage that gives the maximal stable signal.
-
Gas Temperatures:
-
Desolvation/Drying Gas Temperature: Set to a moderate value (e.g., 350 °C). Increase in 50 °C steps. Too low, and you'll see solvent clusters; too high, and you risk thermal degradation.
-
Nebulizer Gas: Adjust the pressure/flow to achieve a stable spray. This is often linked to the liquid flow rate.
-
-
Cone/Fragmentor Voltage: This voltage helps with desolvation but can also induce in-source fragmentation. Start with a low value (e.g., 20-30 V) and increase it incrementally. Note the voltage at which the [M+H]⁺ signal is maximized without the appearance of significant fragment ions.
-
Final Check: Re-adjust the capillary voltage and gas temperatures slightly to ensure the combination of settings is optimal.
Caption: Conceptual workflow of ESI for this compound.
References
-
Wikipedia. (2023). Atmospheric-pressure chemical ionization. Retrieved from [Link]
-
Sterling, A. S., et al. (2018). Desalting Protein Ions in Native Mass Spectrometry Using Supercharging Reagents. Journal of the American Society for Mass Spectrometry, 29(12), 2512–2520. Retrieved from [Link]
-
MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]
-
Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Retrieved from [Link]
-
Sterling, A. S., et al. (2015). Solution Additives that Desalt Protein Ions in Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(10), 1743–1751. Retrieved from [Link]
-
Sterling, A. S., et al. (2016). Anion Effects on Sodium Ion and Acid Molecule Adduction to Protein Ions in Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 27(6), 1079–1087. Retrieved from [Link]
-
MDPI. (2022). Atmospheric-pressure Chemical Ionization. Encyclopedia. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Atmospheric-pressure chemical ionization – Knowledge and References. Retrieved from [Link]
-
Crawford, K. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
-
Waters Corporation. (n.d.). How to mitigate ionization with sodium - WKB67465. Waters Knowledge Base. Retrieved from [Link]
-
Jenkins, R. G., & Friedel, R. O. (1978). Analysis of tricyclic antidepressants in human plasma by GLC--chemical-ionization mass spectrometry with selected ion monitoring. Journal of Pharmaceutical Sciences, 67(1), 17–23. Retrieved from [Link]
-
Schwaiger, B., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 125. Retrieved from [Link]
-
Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
-
CATO Reference Materials. (n.d.). 30235-47-3 | 3,5-Dihydroxy-N-Methylprotriptyline. Retrieved from [Link]
-
DrugFuture. (n.d.). Protriptyline. Retrieved from [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]
-
Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
American Chemical Society Publications. (2023). Experimental and Theoretical Analysis of Tricyclic Antidepressants by Ultraviolet Picosecond Laser Desorption Post-Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 30235-47-3 | Product Name : this compound. Retrieved from [Link]
-
Wikipedia. (2023). Electrospray ionization. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]
-
University of Mississippi. (2018). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. eGrove. Retrieved from [Link]
-
MDPI. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Applied Sciences. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]
-
Waters Corporation. (2005). Tricyclic Antidepressants Using LC-MS. Retrieved from [Link]
-
PubMed Central. (2020). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Pharmaceuticals. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]
-
University of Illinois. (n.d.). Electrospray Ionization. School of Chemical Sciences. Retrieved from [Link]
-
Wilson, J. M., & Williamson, L. J. (1977). Quantitative determination of amitriptyline and its principal metabolite, nortriptyline, by GLC-chemical ionization mass spectrometry. Journal of Chromatography A, 143(5), 559-566. Retrieved from [Link]
-
Bitesize Bio. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. Retrieved from [Link]
-
International Journal of New Chemistry. (2025). An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. International Journal of New Chemistry, 12(3), 401-410. Retrieved from [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2023). Environmental Antidepressants Disrupt Metabolic Pathways in Spirostomum ambiguum and Daphnia magna: Insights from LC-MS-Based Metabolomics. Metabolites, 13(11), 1123. Retrieved from [Link]
-
ResearchGate. (2012). Liquid Chromatography-Mass Spectrometry for the Determination of Antidepressants and Some of their Major Metabolites in Human Biological Matrices. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protriptyline. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (2023). Protriptyline. Retrieved from [Link]
-
ResearchGate. (2025). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones. Molecules, 28(23), 7793. Retrieved from [Link]
-
LCGC International. (2016). Development of a Rapid MS-Based Screen of Tricyclic Antidepressants as an Alternative to Immunoassay Screening. Retrieved from [Link]
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- 13. Protriptyline [drugfuture.com]
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Technical Support Center: Preserving Phenolic Metabolites During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide, developed from a Senior Application Scientist's perspective, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation of phenolic metabolites during sample preparation. Our focus is on explaining the underlying causes of degradation and providing validated protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My plant extract is turning brown almost immediately after homogenization. What is happening and how can I stop it?
This browning is a classic sign of enzymatic oxidation, a major cause of phenolic degradation.[1][2] When you homogenize plant tissue, you rupture cellular compartments, mixing phenolic compounds with enzymes that are normally kept separate.[3]
Causality: The primary culprits are Polyphenol Oxidase (PPO) and Peroxidase (POD) enzymes.[3][4][5] In the presence of oxygen, PPO catalyzes the oxidation of phenols (colorless) into quinones (colored), which then rapidly polymerize to form dark brown, black, or red pigments called melanins.[1][2][3][6] This process not only changes the color of your extract but also fundamentally alters the chemical structure of your target analytes, leading to a loss of biological activity and inaccurate quantification.[6]
Immediate Solutions:
-
Work Quickly and on Ice: Lowering the temperature slows down enzymatic reaction rates. Perform homogenization and extraction steps on ice or in a cold room (4°C).
-
Inactivate Enzymes: Flash-freezing the sample in liquid nitrogen immediately after harvesting and before homogenization is highly effective. Lyophilization (freeze-drying) can also be used to prepare the tissue while inhibiting enzyme activity.[7]
-
Use Additives: Incorporate antioxidants and enzyme inhibitors directly into your extraction buffer. (See Q3 for a detailed protocol).
Q2: What is the single most critical factor to control during extraction to prevent phenolic degradation?
While several factors are important, pH is arguably the most critical variable to control during the extraction of phenolic compounds.[8][9] The pH of your extraction solvent directly influences the stability, solubility, and ionization state of phenolic compounds.[8]
Causality:
-
Stability: Most phenolic compounds are significantly more stable in slightly acidic conditions (typically pH 3-6).[6][9][10] Under alkaline (high pH) conditions, many phenols deprotonate, making them highly susceptible to oxidation.[8][11] This degradation at high pH is often irreversible.[9][11] For example, caffeic acid, chlorogenic acid, and gallic acid are known to be unstable at high pH.[6][11]
-
Solubility & Extraction Efficiency: The pH also affects the solubility of your target compounds. For instance, acidic conditions can help keep phenols in their non-ionized form, which can be crucial for efficient extraction into less polar organic solvents.[8][12] However, the optimal pH can vary depending on the specific compound class; for example, the highest flavonoid concentration from licorice was found at pH 9, while the highest overall phenol content was at pH 7.[9]
Therefore, optimizing and maintaining a consistent, slightly acidic pH is a foundational step for protecting your analytes.
Q3: I hear about adding ascorbic acid and EDTA to my extraction buffer. What do they do and how much should I use?
Adding ascorbic acid and EDTA is a highly effective, field-proven strategy to counteract the two main non-enzymatic degradation pathways: oxidation and metal-catalyzed oxidation.[13][14]
Causality & Mechanisms:
-
Ascorbic Acid (Vitamin C): This is a powerful antioxidant that directly scavenges oxygen and free radicals.[13][15] It acts as a sacrificial shield, getting oxidized before your phenolic compounds do. It can also help inhibit the activity of PPO by keeping the pH of the extraction buffer low.[15][16]
-
EDTA (Ethylenediaminetetraacetic acid): This is a chelating agent. It works by "trapping" or sequestering metal ions (like Cu²⁺ and Fe³⁺) that are naturally present in plant tissues. These metal ions can act as catalysts, accelerating the oxidative degradation of phenols.[6][13] By binding these ions, EDTA effectively prevents them from participating in these destructive reactions.
The combination of both provides a robust protective system against both enzymatic and non-enzymatic oxidation.[13]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during sample preparation and provides actionable solutions grounded in scientific principles.
Issue 1: Low or Inconsistent Analyte Recovery
You've performed the extraction, but your final analysis (e.g., by HPLC or LC-MS) shows a much lower concentration of your target phenolic than expected.
Potential Cause A: Suboptimal Extraction Parameters
-
Incorrect pH: As discussed in the FAQ, an inappropriate pH can lead to poor extraction efficiency or degradation.[8][12] Phenols are often more soluble in water at neutral or slightly acidic pH, which can be problematic if you are trying to extract them into an organic solvent at pH 2.[12]
-
Temperature: While moderate heating (e.g., 60-80°C) can increase extraction yield by improving solvent penetration and analyte solubility, excessive temperatures can cause thermal degradation.[14][17][18] Flavonoids, for instance, can be more sensitive to heat than other phenolics.[17][19] Temperatures above 100-120°C often lead to a significant drop in phenolic content.[17][19]
-
Solvent Choice: The polarity of your solvent must match the polarity of your target metabolites. Methanol is effective for lower molecular weight phenols, while aqueous acetone is often better for higher molecular weight compounds.[20]
Solution: Systematic Optimization Protocol
-
pH Scouting: Perform small-scale extractions using buffers at different pH values (e.g., pH 3, 5, and 7) to determine the optimal pH for your specific plant matrix and target analyte.
-
Temperature Evaluation: Compare extraction yields at different temperatures (e.g., 4°C, 25°C, and 60°C). Note that for some advanced methods like Pressurized Liquid Extraction (PLE), higher temperatures (up to 150°C) can be used without degradation due to the oxygen-free environment.[17][20]
-
Solvent Screening: Test different solvents and their aqueous mixtures (e.g., 80% methanol, 70% acetone, 80% ethanol) to find the most efficient one for your compounds of interest.[20]
Potential Cause B: Incomplete Lysis and Extraction
The physical structure of the plant material (e.g., woody stems, waxy leaves) may prevent the solvent from accessing the metabolites.
Solution: Improve Homogenization
-
Cryogenic Grinding: Freeze the sample with liquid nitrogen and grind it to a very fine powder using a mortar and pestle or a specialized grinder. This makes the cell walls brittle and ensures a homogenous powder for extraction.
-
Mechanical Disruption: Use high-power methods like bead beating or sonication to ensure complete cellular disruption.
Issue 2: Extract Degradation During Storage
Your initial extract analysis looks good, but after storing it for a few days or weeks, you observe a color change and a significant decrease in analyte concentration.
Potential Cause: Improper Storage Conditions
Phenolic degradation doesn't stop after extraction. Exposure to light, oxygen, and elevated temperatures during storage will continue to degrade your sample.
-
Light Exposure (Photodegradation): UV and visible light can provide the energy to initiate oxidative reactions, leading to degradation.[6][21][22]
-
Temperature: Higher storage temperatures accelerate the rate of all chemical reactions, including degradation.[21][23] Storing extracts at room temperature (25°C) leads to significantly faster degradation than storing them at 5°C or frozen.[21][24]
-
Oxygen: The presence of oxygen in the headspace of your storage vial allows for continued oxidation.
Solution: Optimized Storage Protocol
-
Protect from Light: Always use amber glass vials or wrap clear vials completely in aluminum foil. Store samples in a dark location, such as a closed freezer or refrigerator.[6][21]
-
Control Temperature: For short-term storage (a few days), 4-5°C is adequate.[21] For long-term storage (weeks to months), -20°C or -80°C is mandatory .[10] Studies show that extracts stored at 5°C in the dark can retain over 95% of their phenolic content and antioxidant activity for up to 180 days.[21]
-
Remove Oxygen: After aliquoting your extract into vials, flush the headspace with an inert gas like nitrogen or argon for 30-60 seconds before capping tightly.[6] This displaces the oxygen and creates an inert atmosphere.
-
Aliquot Samples: Store the extract in small, single-use aliquots. This prevents repeated freeze-thaw cycles, which can introduce oxygen and accelerate degradation with each cycle.[6]
Data Summary: Impact of Storage Conditions
| Storage Condition | TPC Retention (180 days)[21] | Antioxidant Activity Retention (180 days)[21] | Recommendation |
| 5°C, Dark | > 99% | ~99% | Optimal for Long-Term Storage |
| 5°C, Light | ~97% | ~96% | Good, but light causes some degradation. |
| 25°C, Dark | ~97% | ~96% | Acceptable for very short-term (hours). |
| 25°C, Light | ~93% | ~90% | Avoid - Significant Degradation |
Key Experimental Protocols
Protocol 1: General-Purpose Stabilizing Extraction Buffer
This protocol provides a robust starting point for extracting phenolics from most plant tissues.
Objective: To prepare an extraction buffer that actively prevents enzymatic and non-enzymatic oxidation during homogenization and extraction.
Materials:
-
80% Methanol (HPLC Grade)
-
Deionized Water
-
L-Ascorbic Acid
-
EDTA (Disodium salt)
-
Hydrochloric Acid (HCl) or Formic Acid for pH adjustment
Procedure:
-
Prepare the 80% methanol solution by mixing 800 mL of methanol with 200 mL of deionized water.
-
To this 1 L solution, add 1 g of L-Ascorbic Acid (final concentration ~5.7 mM).
-
Add 0.2 g of EDTA (final concentration ~0.5 mM).
-
Stir until all components are fully dissolved.
-
Adjust the pH of the buffer to ~3.5 using dilute HCl or formic acid.
-
Store the buffer at 4°C and use it on the day of preparation for best results.
Rationale: This combination provides an acidic environment to maintain stability[6][9], an antioxidant (ascorbic acid) to scavenge free radicals[13][14], and a chelating agent (EDTA) to inactivate catalytic metal ions.[13][14]
Protocol 2: Step-by-Step Extraction Workflow for Maximizing Phenolic Stability
Objective: To provide a complete workflow from tissue harvesting to final extract storage, incorporating best practices at every stage.
-
Harvesting: Harvest plant material and immediately flash-freeze it in liquid nitrogen to halt all enzymatic activity.
-
Homogenization:
-
Keep the frozen tissue in liquid nitrogen while grinding to a fine powder using a pre-chilled mortar and pestle. Do not let the sample thaw.
-
Weigh the frozen powder into a pre-chilled tube.
-
-
Extraction:
-
Add the cold (4°C) Stabilizing Extraction Buffer (from Protocol 1) to the powdered tissue (a common ratio is 10:1 v/w, e.g., 10 mL buffer for 1 g of tissue).
-
Vortex vigorously for 1 minute.
-
Perform extraction using your chosen method (e.g., sonication in an ice bath for 30 minutes, or shaking at 4°C for 2 hours). Ensure the sample remains cold throughout.
-
-
Clarification:
-
Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant. For cleaner samples, filter the supernatant through a 0.22 µm syringe filter.
-
-
Storage:
-
Immediately transfer the clarified extract into single-use amber glass vials.
-
Flush the headspace of each vial with nitrogen gas.
-
Cap tightly and store at -80°C .
-
Visualizing Degradation Pathways & Prevention
The following diagrams illustrate the key degradation pathways and where the recommended interventions take place.
Caption: Key pathways of phenolic degradation and points of intervention.
Caption: Optimized workflow for preparing stable phenolic extracts.
References
- Phenol Extraction: A Deep Dive into the Factors Influencing Plant Compound Recovery. (2024). Google AI.
- Enzymatic and Nonenzymatic Degradation of Polyphenols. (n.d.).
- pH and Its Effects on Phytochemical Stability. (2022). Extraction Magazine.
- Effect of Temperatures on Polyphenols during Extraction. (2022). MDPI.
- Why are my phenol recoveries low on my EPA Method 8270/625.1 extractions? (2020). Biotage.
- Detection of bound phenolic acids: Prevention by ascorbic acid and ethylenediaminetetraacetic acid of degradation of phenolic acids during alkaline hydrolysis. (n.d.).
- Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2018). PMC - NIH.
- Techniques for Analysis of Plant Phenolic Compounds. (n.d.). PMC - NIH.
- Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characteriz
- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (n.d.). MDPI.
- How to prevent the oxidation of phenolic compounds in solution. (n.d.). Benchchem.
- Effect of Temperatures on Polyphenols during Extraction. (n.d.). Encyclopedia.pub.
- (PDF) Effect of Temperatures on Polyphenols during Extraction. (n.d.).
- Effect of pH on the Stability of Plant Phenolic Compounds. (n.d.).
- Storage effect on phenolic content and antioxidant activity in selected fruit extracts. (n.d.).
- Influence of Postharvest Storage, Processing, and Extraction Methods on the Analysis of Phenolic Phytochemicals. (2014).
- Effects of storage temperature on the total phenolic content of Cornelian Cherry (Cornus mas L.) fruits extracts. (n.d.). Unknown Source.
- Effect of temperature on the degradation of bioactive compounds of Pinot Noir grape pomace during drying. (n.d.). SciSpace.
- Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (n.d.). PMC - NIH.
- Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. (n.d.).
- preventing degradation of brominated phenols during sample extraction. (n.d.). Benchchem.
- Techniques for Analysis of Plant Phenolic Compounds. (n.d.). MDPI.
- Enzymatic browning: The role of substrates in polyphenol oxidase medi
- Influence of Short-Term Olive Fruit Storage Conditions on the Quality of Virgin Olive Oil: A Case Study of Three Cultivars ('Kalinjot', 'Leccino', and 'Frantoio') in Albania. (n.d.). MDPI.
- Molecular Modeling of Peroxidase and Polyphenol Oxidase: Substrate Specificity and Active Site Comparison. (2010). NIH.
- Biochemical Role of Ascorbic acid during the Extraction of Nucleic Acids in Polyphenol Rich Medicinal Plant Tissues. (n.d.). SciSpace.
- Plant Molecular Biology & Biotechnology. (2011).
- Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. (n.d.). PMC.
- Technical Support Center: Prevention of Flavonoid Degradation During Extraction. (n.d.). Benchchem.
Sources
- 1. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Short-Term Olive Fruit Storage Conditions on the Quality of Virgin Olive Oil: A Case Study of Three Cultivars (‘Kalinjot’, ‘Leccino’, and ‘Frantoio’) in Albania [mdpi.com]
- 5. Molecular Modeling of Peroxidase and Polyphenol Oxidase: Substrate Specificity and Active Site Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phenol Extraction: A Deep Dive into the Factors Influencing Plant Compound Recovery [greenskybio.com]
- 9. extractionmagazine.com [extractionmagazine.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
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- 15. researchgate.net [researchgate.net]
- 16. (Open Access) Biochemical Role of Ascorbic acid during the Extraction of Nucleic Acids in Polyphenol Rich Medicinal Plant Tissues (2011) | Tushar Borse | 14 Citations [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. bcc.bas.bg [bcc.bas.bg]
Navigating the Analytical Maze: A Guide to Internal Standard Selection for 3,5-Dihydroxy Cyclobenzaprine
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioanalytical method development for cyclobenzaprine metabolites. Specifically, we will address the challenges and strategic decisions involved in selecting an appropriate internal standard (IS) for the quantification of 3,5-dihydroxy cyclobenzaprine. Our aim is to provide you with not just procedural steps, but the scientific reasoning behind them, ensuring the robustness and accuracy of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is 3,5-dihydroxy cyclobenzaprine and why is it important to measure?
A1: 3,5-dihydroxy cyclobenzaprine is a putative metabolite of cyclobenzaprine, a widely prescribed muscle relaxant. Cyclobenzaprine undergoes extensive metabolism in the body, primarily through oxidation and conjugation pathways[1]. While N-desmethylation is a major metabolic route, hydroxylation on the aromatic rings also occurs, leading to the formation of various hydroxylated metabolites[2][3]. The study of these metabolites is crucial for a comprehensive understanding of the drug's pharmacokinetics, safety profile, and to investigate potential drug-drug interactions. Accurate quantification of hydroxylated metabolites like 3,5-dihydroxy cyclobenzaprine in biological matrices is therefore a key aspect of clinical and preclinical drug development.
Q2: I can't find a commercial source for a 3,5-dihydroxy cyclobenzaprine analytical standard or its stable isotope-labeled (SIL) internal standard. What are my options?
A2: This is a common and significant challenge in the analysis of novel or less-studied metabolites. The absence of a commercially available certified reference standard and, consequently, a SIL-IS, requires a carefully considered analytical strategy. Your options are:
-
Custom Synthesis: The most rigorous approach is to commission the custom synthesis of both 3,5-dihydroxy cyclobenzaprine and its stable isotope-labeled counterpart. While this provides the "gold standard" for bioanalysis, it can be a time-consuming and expensive process.
-
Use of a Structural Analog as an Internal Standard: This is a more practical and commonly employed alternative. The key is to select a compound that mimics the physicochemical behavior of 3,5-dihydroxy cyclobenzaprine as closely as possible.
-
"Standard-Free" Quantification: This is a less common and more complex approach that relies on theoretical assumptions and extensive characterization of the mass spectrometric response. It is generally not recommended for regulated bioanalysis.
For the remainder of this guide, we will focus on the most practical approach: the selection and validation of a structural analog internal standard.
Q3: What are the key criteria for selecting a structural analog internal standard for 3,5-dihydroxy cyclobenzaprine?
A3: The ideal internal standard should co-elute with the analyte and experience similar extraction recovery and matrix effects. When choosing a structural analog for 3,5-dihydroxy cyclobenzaprine, consider the following hierarchy of suitability:
-
Other Hydroxylated Cyclobenzaprine Metabolites: If available, other mono- or di-hydroxylated isomers (e.g., 2-hydroxycyclobenzaprine, 3-hydroxycyclobenzaprine, or 10,11-dihydroxy-nortriptyline) would be the most suitable structural analogs.[2][4] These compounds will likely have very similar polarity, ionization efficiency, and chromatographic retention to 3,5-dihydroxy cyclobenzaprine.
-
Parent Drug or Other Primary Metabolites: If hydroxylated metabolites are not available, cyclobenzaprine itself or its N-desmethyl metabolite could be considered. However, the addition of two hydroxyl groups will significantly increase the polarity of 3,5-dihydroxy cyclobenzaprine compared to the parent drug. This will lead to differences in chromatographic retention and potentially different extraction recoveries and matrix effects.
-
Structurally Related Compounds: If no cyclobenzaprine-related compounds are available, you might consider other tricyclic compounds with similar functional groups. For instance, hydroxylated metabolites of structurally similar drugs like amitriptyline could be evaluated.[5] This option should be approached with caution and requires extensive validation.
Table 1: Comparison of Potential Structural Analog Internal Standards
| Internal Standard Candidate | Pros | Cons |
| Other Hydroxylated Cyclobenzaprine Isomers | - Most similar physicochemical properties- Likely to have similar extraction recovery and matrix effects | - May not be commercially available- Potential for co-elution and isobaric interference if not chromatographically resolved |
| Cyclobenzaprine | - Readily available- Well-characterized | - Significant difference in polarity- Likely to have different chromatographic retention and extraction recovery |
| N-desmethyl cyclobenzaprine | - A major metabolite, may be available | - Difference in polarity and basicity of the amine group |
| Hydroxylated Amitriptyline Metabolites | - Structurally similar tricyclic core | - Different side chain- May have different ionization efficiency |
Q4: How do I validate the use of a structural analog internal standard?
A4: The validation process for a method using a structural analog IS is more rigorous than for a method with a SIL-IS. The key is to demonstrate that the IS reliably tracks the analyte's behavior. According to regulatory guidelines from the FDA and EMA, you must thoroughly assess:
-
Selectivity: Ensure that there are no interfering peaks from the biological matrix at the retention times of the analyte and the IS.
-
Matrix Effects: Evaluate the ion suppression or enhancement for both the analyte and the IS in multiple sources of the biological matrix. The variability of the matrix effect should be minimal.
-
Extraction Recovery: The extraction recovery of the analyte and the IS should be consistent and reproducible across different concentrations. While they don't need to be identical, their variability should be low.
-
Parallelism: This is a critical test for analog IS. You need to demonstrate that the analyte-to-IS peak area ratio remains constant across different dilutions of a high-concentration sample with blank matrix. This confirms that the IS response is proportional to the analyte response over the calibration range.
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol provides a general framework for the extraction of 3,5-dihydroxy cyclobenzaprine and a structural analog IS from human plasma. Optimization will be required based on the specific IS chosen.
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This is a starting point for developing a robust LC-MS/MS method.
-
LC Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-7 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions will need to be determined by infusing a standard solution of the analyte (if available) and the IS. For 3,5-dihydroxy cyclobenzaprine, the precursor ion would be [M+H]+. The product ions would likely result from fragmentation of the side chain and the tricyclic ring system.
Visualizing the Workflow
The following diagram illustrates the decision-making process for selecting an internal standard for 3,5-dihydroxy cyclobenzaprine.
Caption: A flowchart outlining the decision-making process for internal standard selection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IS peak area | - Inconsistent sample preparation- Pipetting errors- Instrument instability | - Ensure consistent and accurate pipetting of the IS.- Check the LC-MS system for leaks or other issues.- Evaluate the stability of the IS in the stock and working solutions. |
| Poor correlation between analyte and IS response | - The chosen analog IS is not tracking the analyte's behavior due to differences in physicochemical properties. | - Re-evaluate the choice of IS. Consider a more closely related structural analog.- Optimize the extraction procedure to ensure consistent recovery for both the analyte and the IS. |
| Significant matrix effects | - Co-eluting endogenous compounds from the biological matrix are suppressing or enhancing the ionization of the analyte and/or IS. | - Optimize the chromatographic separation to resolve the analyte and IS from interfering matrix components.- Consider a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE). |
| Lack of parallelism | - The IS is not behaving in the same way as the analyte across the concentration range. | - This is a critical failure for a structural analog IS. The IS is not suitable for this assay and a new one must be selected and validated. |
References
-
Liu, Y., Zhao, D., & Zhao, Z. (2014). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. RSC Advances, 4(10), 4989-5001. [Link]
-
Vable, K., & Patel, P. (2025). A Comprehensive and Systemic Review on the Development and Validation of Different Analytical Methods for the Estimation of Cyclobenzaprine. International Journal of Pharmaceutical Sciences, 3(9), 1683-1689. [Link]
-
Abdel-Aziz, A. H., Abdel-Gawad, S. A., & Abdel-Fattah, L. E. (2020). Quantification of Cyclobenzaprine in Human Plasma by LC/MS/MS and its Pharmacokinetics Application. Acta Scientific Pharmaceutical Sciences, 4(11), 10-18. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
Heinitz, M. L. (1982). Determination of cyclobenzaprine in tablets by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 71(6), 656-658. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2895, Cyclobenzaprine. [Link]
-
Dal-Pizzol, F., et al. (2013). Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets. Scientia Pharmaceutica, 81(4), 1031-1041. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?[Link]
-
Wikipedia. (n.d.). Cyclobenzaprine. [Link]
-
Islam, M. M., et al. (2020). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 22(4), 83. [Link]
-
American Chemical Society. (2024). Electrochemical Determination of Cyclobenzaprine Hydrochloride Muscle Relaxant Using Novel S-GCN/TiO2-Based Carbon Electrode. ACS Omega. [Link]
-
U.S. Food and Drug Administration. (n.d.). FLEXERIL® (CYCLOBENZAPRINE HCl) Tablets. [Link]
-
U.S. Drug Enforcement Administration. (n.d.). Cyclobenzaprine (Trade Name: Flexeril®, Amrix®). [Link]
-
National Cancer Institute. (n.d.). Definition of cyclobenzaprine hydrochloride. [Link]
-
Belvedere, G., Pantarotto, C., Rovei, V., & Frigerio, A. (1976). Identification of 10, 11-epoxide and Other Cyclobenzaprine Metabolites Isolated From Rat Urine. Journal of Pharmaceutical Sciences, 65(6), 815-821. [Link]
-
El-Sayed, A. M. A., et al. (2011). Formation of mammalian metabolites of cyclobenzaprine by the fungus, Cunninghamella elegans. Journal of Industrial Microbiology & Biotechnology, 38(11), 1777-1784. [Link]
Sources
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- 3. Identification of 10, 11-epoxide and other cyclobenzaprine metabolites isolated from rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
Validation & Comparative
A Comparative Guide to Cyclobenzaprine and its Metabolites for the Research Scientist
This guide offers an in-depth comparison of the centrally acting muscle relaxant cyclobenzaprine and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes current pharmacological and analytical knowledge to provide a comprehensive technical resource. We will explore the metabolic pathways of cyclobenzaprine, delve into the pharmacodynamic and pharmacokinetic profiles of its key derivatives, and provide actionable experimental protocols for their study.
Introduction: The Metabolic Fate of a Tricyclic Muscle Relaxant
Cyclobenzaprine, structurally akin to tricyclic antidepressants, is prescribed for the relief of muscle spasms associated with acute musculoskeletal conditions.[1] Its therapeutic action is centrally mediated, although the precise mechanisms are still under investigation.[1][2] The clinical efficacy and side-effect profile of cyclobenzaprine are not solely attributable to the parent compound; its biotransformation yields a spectrum of metabolites, some of which possess their own distinct pharmacological activities. Understanding the nuances of these metabolites is paramount for a complete comprehension of cyclobenzaprine's overall effect and for the development of novel therapeutic agents.
Cyclobenzaprine undergoes extensive metabolism in the liver, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. The major pathways of biotransformation include N-demethylation, hydroxylation, and N-oxide formation, followed by glucuronide conjugation for excretion.[3][4][5] The key enzymes implicated in these transformations are CYP3A4 and CYP1A2, with a lesser contribution from CYP2D6.[1][6]
While a multitude of metabolites have been identified, this guide will focus on the most significant and well-characterized derivatives, comparing them to the parent drug. It is important to note that while the topic of this guide specifies a comparison with "3,5-Hydroxy-N-methylprotriptyline," an extensive literature search did not yield any specific pharmacological or pharmacokinetic data for this particular compound as a metabolite of cyclobenzaprine. Therefore, this guide will focus on the known and pharmacologically relevant metabolites of cyclobenzaprine.
The Metabolic Pathway of Cyclobenzaprine: A Visual Overview
The metabolic journey of cyclobenzaprine from an active drug to its excretable forms is a multi-step process. The following diagram illustrates the primary metabolic transformations.
Caption: Primary metabolic pathways of cyclobenzaprine.
Comparative Analysis of Cyclobenzaprine and its Key Metabolites
A thorough understanding of the pharmacological and pharmacokinetic properties of cyclobenzaprine and its metabolites is crucial for predicting clinical outcomes and designing future research. The following sections provide a detailed comparison.
Pharmacodynamic Profile: Receptor Binding and Activity
Cyclobenzaprine's pharmacological effects are mediated through its interaction with a variety of neurotransmitter receptors.[7] Its primary active metabolite, norcyclobenzaprine, also exhibits significant receptor affinity, contributing to the overall therapeutic and adverse effect profile.
| Compound | 5-HT₂A Receptor | H₁ Receptor | α₁-Adrenergic Receptor | Muscarinic Receptor | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Cyclobenzaprine | Potent Antagonist | Potent Antagonist | Antagonist | Antagonist | Weak Inhibitor | Weak Inhibitor |
| Norcyclobenzaprine | Potent Antagonist | Potent Antagonist | Antagonist | Antagonist | Potent Inhibitor | Weak Inhibitor |
| Hydroxylated Metabolites | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Glucuronides | Generally considered inactive | Generally considered inactive | Generally considered inactive | Generally considered inactive | Generally considered inactive | Generally considered inactive |
Note: "Potent" refers to high-affinity binding and functional antagonism.
The potent antagonism of 5-HT₂A and H₁ receptors by both cyclobenzaprine and norcyclobenzaprine is thought to contribute to the sedative effects commonly observed in patients.[8][9] The notable difference lies in their activity at the norepinephrine transporter (NET). Norcyclobenzaprine is a more potent inhibitor of NET, which may influence its overall central nervous system effects.[10]
Pharmacokinetic Profile: A Comparative Overview
The pharmacokinetic parameters of a drug and its metabolites dictate their concentration and duration of action in the body.
| Parameter | Cyclobenzaprine | Norcyclobenzaprine |
| Bioavailability | 33-55% | Metabolite |
| Protein Binding | ~93% | Data not available |
| Half-life (t½) | 18 hours (range 8-37 hours) | Longer than parent drug |
| Primary Route of Elimination | Renal (as glucuronides) | Renal (as glucuronides) |
Cyclobenzaprine is well-absorbed orally and exhibits a relatively long half-life.[1][11] Norcyclobenzaprine has been shown to have a longer half-life than the parent compound, leading to its accumulation with repeated dosing.[10] This accumulation may have clinical implications, particularly concerning long-term therapy. Detailed pharmacokinetic data for other metabolites, such as the hydroxylated forms, are not extensively documented.
Experimental Protocols for the Analysis of Cyclobenzaprine and its Metabolites
The accurate quantification of cyclobenzaprine and its metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. The following provides a general framework for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the gold standard for this type of analysis.[12][13][14]
Workflow for LC-MS/MS Quantification
Caption: General workflow for LC-MS/MS analysis of cyclobenzaprine and its metabolites.
Step-by-Step Methodology
1. Sample Preparation (Liquid-Liquid Extraction)
-
Rationale: This step is crucial for removing proteins and other interfering substances from the plasma matrix, which can suppress the ionization of the analytes and damage the analytical column. Liquid-liquid extraction provides a cleaner sample compared to simple protein precipitation.
-
Protocol:
-
To 500 µL of plasma sample in a polypropylene tube, add 50 µL of an internal standard working solution (e.g., cyclobenzaprine-d3 or a structurally similar compound like amitriptyline at a known concentration).
-
Vortex briefly to mix.
-
Add 100 µL of 0.1 M NaOH to basify the sample.
-
Add 3 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
Rationale: Reversed-phase chromatography on a C18 column is effective for separating the relatively nonpolar cyclobenzaprine and its metabolites. A gradient elution allows for the efficient separation of compounds with differing polarities within a reasonable run time. Tandem mass spectrometry in MRM mode provides high selectivity and sensitivity for quantification.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
-
LC Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Cyclobenzaprine: Q1 m/z 276.2 -> Q3 m/z 231.1
-
Norcyclobenzaprine: Q1 m/z 262.2 -> Q3 m/z 231.1
-
(Transitions for hydroxylated metabolites would need to be determined experimentally)
-
-
Optimization: Ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for each analyte to achieve maximum sensitivity.
-
3. Data Analysis
-
Rationale: A calibration curve constructed from standards of known concentrations is used to accurately quantify the analytes in the unknown samples.
-
Procedure:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of cyclobenzaprine and its available metabolite standards.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.
-
Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion and Future Directions
This guide provides a comparative overview of cyclobenzaprine and its principal metabolites, with a focus on their pharmacodynamic and pharmacokinetic properties. The N-demethylated metabolite, norcyclobenzaprine, is a significant contributor to the overall pharmacological profile of cyclobenzaprine, exhibiting a distinct receptor binding profile, particularly at the norepinephrine transporter. While hydroxylation is a known metabolic pathway, there is a notable lack of publicly available data on the specific pharmacological activities of these hydroxylated derivatives. Further research is warranted to fully characterize these metabolites and their potential contribution to the therapeutic effects and adverse reactions associated with cyclobenzaprine therapy. The provided LC-MS/MS protocol offers a robust starting point for researchers aiming to quantify cyclobenzaprine and its metabolites in biological matrices, which is a critical step in advancing our understanding of this widely used muscle relaxant.
References
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Belvedere, G., Pantarotto, C., Rovei, V., & Frigerio, A. (1976). Identification of 10, 11-epoxide and other cyclobenzaprine metabolites isolated from rat urine. Journal of pharmaceutical sciences, 65(6), 815–821. [Link]
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Gao, H., Xiang, Y., Zhou, L., Qian, Z., Peng, K., Li, D., ... & Zheng, H. (2012). Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study. Biomedical chromatography : BMC, 26(9), 1083–1088. [Link]
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A Comparative Pharmacological Guide: 3,5-Dihydroxy Cyclobenzaprine in the Context of Centrally Acting Muscle Relaxants
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological activity of the putative cyclobenzaprine metabolite, 3,5-Dihydroxy cyclobenzaprine. As this molecule represents a novel chemical entity with limited direct characterization in publicly accessible literature, this document establishes a predictive pharmacological profile based on the well-documented activities of its parent compound, cyclobenzaprine. We will delve into the established mechanisms of cyclobenzaprine and extrapolate the potential impact of dihydroxylation on its pharmacodynamic and pharmacokinetic properties. Furthermore, this guide outlines the requisite experimental workflows for the empirical validation of these predictions.
Cyclobenzaprine: The Established Benchmark
Cyclobenzaprine is a centrally acting skeletal muscle relaxant that has been a mainstay in the short-term management of muscle spasms associated with acute, painful musculoskeletal conditions for decades.[1][2][3] Structurally and pharmacologically, it bears a close resemblance to tricyclic antidepressants (TCAs) like amitriptyline.[4][5]
Mechanism of Action
The primary therapeutic effects of cyclobenzaprine are not exerted directly on the skeletal muscle or at the neuromuscular junction.[1][6][7] Instead, it acts predominantly within the central nervous system (CNS), specifically at the brainstem level.[6][7][8] The prevailing evidence suggests that cyclobenzaprine's muscle relaxant properties stem from a reduction of tonic somatic motor activity, influencing both alpha and gamma motor systems.[6][7] This is achieved through its potent antagonism of serotonin 5-HT2 receptors within descending serotonergic pathways in the spinal cord.[6][9] By inhibiting these pathways, cyclobenzaprine effectively reduces the facilitation of spinal motor neurons, leading to a decrease in muscle hyperactivity and spasm.[8]
Receptor Binding Profile
Cyclobenzaprine exhibits a broad receptor binding profile, which contributes to both its therapeutic effects and its side-effect profile.[4] It is a potent antagonist at several receptor sites:
-
Serotonin Receptors: High affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors.[4]
-
Adrenergic Receptors: Antagonist at α1- and α2-adrenergic receptors.[4]
-
Histamine Receptors: Potent antagonist of the H1 receptor, which is a major contributor to its sedative effects.[4]
-
Muscarinic Acetylcholine Receptors: Antagonist at M1, M2, and M3 receptors, leading to anticholinergic side effects like dry mouth, blurred vision, and urinary retention.[4][5]
Pharmacokinetics and Metabolism
Cyclobenzaprine is well-absorbed orally, with a bioavailability of approximately 33-55%.[4][10] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP3A4, CYP1A2, and to a lesser extent, CYP2D6.[1][11] The major metabolic pathways include N-demethylation to form norcyclobenzaprine (an active metabolite) and glucuronidation.[4][11] The elimination half-life is approximately 18 hours for the immediate-release formulation.[1][4]
The Hypothetical Profile of 3,5-Dihydroxy Cyclobenzaprine: A Predictive Comparison
Hydroxylation is a key phase I metabolic transformation that introduces polar hydroxyl (-OH) groups onto a drug molecule. The introduction of two such groups in "3,5-Dihydroxy cyclobenzaprine" would be expected to significantly alter the physicochemical and pharmacological properties of the parent compound.
Predicted Pharmacodynamics
The addition of two hydroxyl groups to the aromatic rings of the cyclobenzaprine structure would likely have the following consequences:
-
Receptor Affinity and Selectivity: The electronic and steric changes introduced by hydroxylation could alter the binding affinity for its target receptors. It is plausible that affinity for 5-HT2 receptors might be retained, albeit potentially modulated. There is also a possibility of altered selectivity, with potentially reduced affinity for histaminic and muscarinic receptors, which could translate to a more favorable side-effect profile (e.g., less sedation and fewer anticholinergic effects).
-
Central vs. Peripheral Action: The increased polarity of 3,5-Dihydroxy cyclobenzaprine may reduce its ability to cross the blood-brain barrier. This could lead to a diminished central muscle relaxant effect compared to cyclobenzaprine. However, if it retains significant activity and can still penetrate the CNS to some degree, it might offer a more nuanced modulation of central pathways.
Predicted Pharmacokinetics
The pharmacokinetic profile of 3,5-Dihydroxy cyclobenzaprine is expected to differ significantly from that of cyclobenzaprine:
-
Absorption and Bioavailability: While increased polarity can sometimes hinder oral absorption, this is not always the case. The bioavailability would need to be empirically determined.
-
Metabolism: As a hydroxylated derivative, 3,5-Dihydroxy cyclobenzaprine would be a substrate for phase II conjugation reactions, such as glucuronidation. This would likely lead to more rapid metabolism and clearance from the body, resulting in a shorter elimination half-life compared to cyclobenzaprine.
-
Excretion: The increased water solubility would favor renal excretion of the compound and its conjugates.
Comparative Data Summary
| Feature | Cyclobenzaprine (Known) | 3,5-Dihydroxy Cyclobenzaprine (Predicted) | Rationale for Prediction |
| Primary Mechanism | Central 5-HT2 receptor antagonism | Potentially similar, but with modulated potency | Core tricyclic structure is retained |
| Receptor Binding | Broad (5-HT2, H1, M1-3, α1/2) | Potentially more selective; may have reduced H1/muscarinic affinity | Hydroxyl groups can alter receptor pocket interactions |
| CNS Penetration | High | Reduced | Increased polarity due to hydroxyl groups |
| Sedative Effects | Significant (H1 antagonism) | Potentially reduced | Lower affinity for H1 receptors and reduced CNS penetration |
| Anticholinergic Effects | Present (Muscarinic antagonism) | Potentially reduced | Lower affinity for muscarinic receptors |
| Metabolism | CYP-mediated oxidation and N-demethylation | Primarily Phase II conjugation (glucuronidation) | Hydroxyl groups are prime sites for conjugation |
| Elimination Half-life | ~18 hours (Immediate Release) | Shorter | More rapid clearance via conjugation and renal excretion |
Essential Experimental Workflows for Validation
To empirically determine the pharmacological profile of 3,5-Dihydroxy cyclobenzaprine, a systematic series of in vitro and in vivo studies are required.
In Vitro Characterization
Objective: To determine the binding affinity and selectivity of 3,5-Dihydroxy cyclobenzaprine across a panel of relevant CNS receptors.
Methodology:
-
Preparation of Cell Membranes: Obtain cell lines expressing the human recombinant receptors of interest (e.g., 5-HT2A, 5-HT2C, H1, M1, M2, M3, α1-adrenergic, α2-adrenergic).
-
Radioligand Binding Assay:
-
Incubate the cell membranes with a specific radioligand for the receptor of interest.
-
Add increasing concentrations of 3,5-Dihydroxy cyclobenzaprine (and cyclobenzaprine as a positive control).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Calculate the Ki (inhibition constant) values from competition binding curves to determine the affinity of the test compound for each receptor.[12][13]
Diagram of Receptor Binding Assay Workflow
Caption: Workflow for In Vitro Receptor Binding Assay.
In Vivo Assessment of Muscle Relaxant Activity
Objective: To evaluate the effect of 3,5-Dihydroxy cyclobenzaprine on motor coordination and muscle relaxation in rodents.[14][15]
Methodology:
-
Animal Acclimation and Training: Acclimate mice or rats to the laboratory environment. Train the animals to remain on a rotating rod (rotarod) at a constant speed (e.g., 15-25 rpm) for a predetermined duration (e.g., 2-5 minutes).[14]
-
Drug Administration: Divide the animals into groups and administer 3,5-Dihydroxy cyclobenzaprine at various doses, a vehicle control, and cyclobenzaprine as a positive control via an appropriate route (e.g., intraperitoneal or oral).
-
Testing: At specific time points after drug administration (e.g., 30, 60, 120 minutes), place each animal on the rotarod.
-
Data Collection: Record the latency to fall from the rod for each animal. A decreased time spent on the rod indicates impaired motor coordination and muscle relaxation.[14]
-
Data Analysis: Compare the mean fall-off times between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Diagram of In Vivo Rotarod Test Workflow
Caption: Workflow for In Vivo Rotarod Muscle Relaxation Assay.
Conclusion
While 3,5-Dihydroxy cyclobenzaprine remains a molecule to be fully characterized, this guide provides a robust, scientifically-grounded framework for understanding its potential pharmacological profile in comparison to its well-established parent compound, cyclobenzaprine. The predicted increase in polarity is anticipated to be the primary driver of differences in its pharmacokinetic and pharmacodynamic properties, potentially leading to a compound with a different therapeutic window and side-effect profile. The experimental workflows outlined herein provide a clear path for the empirical validation of these hypotheses, which is a critical next step in the evaluation of this novel compound for any potential therapeutic utility.
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A Senior Application Scientist's Guide to the Comparative Analysis of Hydroxylated Tricyclic Antidepressants
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the hydroxylated metabolites of tricyclic antidepressants (TCAs). As a senior application scientist, my aim is to synthesize technical data with practical insights, offering a comprehensive resource for researchers in pharmacology and drug development. We will explore the nuanced differences in the physicochemical properties, pharmacological activities, and toxicological profiles of these active metabolites, supported by detailed experimental protocols for their analysis.
Introduction to Tricyclic Antidepressants and Their Metabolism
Tricyclic antidepressants, a class of drugs named for their characteristic three-ring chemical structure, have been a cornerstone in the treatment of major depressive disorder for decades[1]. Their therapeutic effects are primarily attributed to their ability to inhibit the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET)[2]. This action increases the concentration of these neurotransmitters, thereby enhancing neurotransmission.
However, the clinical pharmacology of TCAs is complex, extending beyond the parent drug. Following administration, TCAs undergo extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes[3]. The two major metabolic pathways are N-demethylation and hydroxylation. N-demethylation of tertiary amine TCAs (e.g., amitriptyline, imipramine) results in the formation of active secondary amine metabolites (e.g., nortriptyline, desipramine).
Hydroxylation, the focus of this guide, introduces a hydroxyl group onto the tricyclic ring system, a reaction predominantly catalyzed by the polymorphic enzyme CYP2D6. This process generates pharmacologically active hydroxylated metabolites that can be present in substantial concentrations in plasma[4]. These metabolites contribute significantly to both the therapeutic efficacy and the adverse effect profile of the parent drug, making their individual analysis crucial for a comprehensive understanding of a TCA's overall effect.
Physicochemical Properties of Hydroxylated Tricyclic Antidepressants
The introduction of a hydroxyl group significantly alters the physicochemical properties of the TCA molecule, impacting its solubility, lipophilicity, and protein binding. These changes, in turn, influence the metabolite's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | pKa (strongest basic) |
| Amitriptyline | C20H23N | 277.41 | 4.9 | 9.4 |
| E-10-Hydroxyamitriptyline | C20H23NO | 293.41 | 3.9 | 9.3 |
| Imipramine | C19H24N2 | 280.41 | 4.8 | 9.5 |
| 2-Hydroxyimipramine | C19H24N2O | 296.41 | 4.1 | 9.6 |
| Nortriptyline | C19H21N | 263.38 | 4.6 | 9.7 |
| E-10-Hydroxynortriptyline | C19H21NO | 279.38 | 3.6 | 9.5 |
| Desipramine | C18H22N2 | 266.38 | 4.3 | 10.2 |
| 2-Hydroxydesipramine | C18H22N2O | 282.38 | 3.6 | 10.1 |
Data sourced from PubChem and other chemical databases.[1][5][6][7][8]
The addition of the polar hydroxyl group generally leads to a decrease in the octanol-water partition coefficient (LogP), indicating reduced lipophilicity. This can affect the volume of distribution and the ability of the metabolite to cross the blood-brain barrier. The basicity, as indicated by the pKa, remains largely similar to the parent compounds.
Comparative Pharmacological Activity
The hydroxylated metabolites of TCAs are not simply byproducts of detoxification; they are pharmacologically active compounds that contribute to the overall clinical effect. Their activity at monoamine transporters and other receptors can differ significantly from the parent drug and from each other.
Monoamine Transporter Inhibition
The primary mechanism of antidepressant action for TCAs is the inhibition of SERT and NET. The potency of hydroxylated metabolites at these transporters is a critical determinant of their contribution to the therapeutic effect.
| Compound | SERT Ki (nM) | NET Ki (nM) |
| Amitriptyline | 3.45 | 13.3 |
| E-10-Hydroxynortriptyline | - | Weaker than Nortriptyline |
| Imipramine | 1.4 | 37 |
| 2-Hydroxyimipramine | Active, similar to parent | Active, similar to parent |
| Nortriptyline | 4.0 | 1.5 |
| E-10-Hydroxynortriptyline | Weaker than Nortriptyline | Weaker than Nortriptyline |
| (Z)-10-Hydroxynortriptyline | - | - |
| Desipramine | 64 | 4.2 |
| 2-Hydroxydesipramine | Active, similar to parent | Active, similar to parent |
Studies have shown that hydroxylated metabolites of imipramine, desipramine, and nortriptyline can inhibit the uptake of norepinephrine and serotonin to a similar extent as their parent compounds[4]. For instance, (E)-10-hydroxynortriptyline, a major metabolite of nortriptyline, is a potent inhibitor of norepinephrine uptake, although it is considered weaker than nortriptyline itself. The stereochemistry of the hydroxyl group ((E)- vs. (Z)-isomer) can also influence activity, with the (E)-isomer of 10-hydroxynortriptyline being a more selective inhibitor of the norepinephrine transporter[10].
Off-Target Receptor Binding
The side-effect profile of TCAs is largely due to their affinity for various other receptors, including muscarinic acetylcholine receptors (M1), histamine H1 receptors, and alpha-1 adrenergic receptors. The binding of hydroxylated metabolites to these receptors can either mitigate or exacerbate the side effects of the parent drug. For example, amitriptylinoxide, a metabolite of amitriptyline, has a much weaker affinity for muscarinic acetylcholine and alpha-adrenergic receptors compared to amitriptyline, which may contribute to a more favorable side-effect profile[11].
Comparative Toxicological Profile
The toxicity of TCAs is a significant clinical concern, particularly in cases of overdose. Cardiotoxicity is a major contributor to the lethality of TCA overdose. Hydroxylated metabolites can play a substantial role in this toxicity.
In Vitro Cytotoxicity
In vitro cytotoxicity assays are essential for assessing the potential of a compound to cause cell death. Studies have shown that amitriptyline induces a dose-dependent neurotoxic effect in neuronal cell cultures[12]. The cytotoxic potential of hydroxylated metabolites can vary. For instance, one study found that desipramine was more readily bioactivated to cytotoxic metabolites by human liver microsomes compared to imipramine and amitriptyline[13].
| Compound | Cell Line | Assay | Endpoint | Key Findings |
| Amitriptyline | SH-SY5Y | MTT | IC50 | Time- and dose-dependent cytotoxicity[14] |
| Imipramine | 3T3 Fibroblasts | Cell Viability | Phototoxicity | Phototoxic at 100 µM with UVA exposure[15] |
| Desipramine | Human Mononuclear Leukocytes | Cell Death | % Cell Death | Bioactivated to cytotoxic metabolites |
Cardiotoxicity
A primary concern with TCAs is their potential to cause cardiac arrhythmias, largely through the blockade of cardiac ion channels, including the human Ether-à-go-go-Related Gene (hERG) potassium channels. Inhibition of hERG channels can lead to a prolongation of the QT interval, increasing the risk of life-threatening arrhythmias.
| Compound | hERG IC50 (µM) | Key Cardiotoxic Effects |
| Amitriptyline | 4.78 | Arrhythmias, hypotension |
| Imipramine | 3.4 | Arrhythmias, decreased cardiac output |
| 2-Hydroxyimipramine | - | More cardiotoxic than imipramine; higher incidence of arrhythmias[16] |
| Nortriptyline | - | Arrhythmias |
| E-10-Hydroxynortriptyline | - | Less arrhythmogenic than nortriptyline |
| (Z)-10-Hydroxynortriptyline | - | Bradycardia, decreased blood pressure and cardiac output |
| Doxepin | 6.5 | QT interval prolongation |
Comparative studies have revealed significant differences in the cardiotoxicity of hydroxylated metabolites. For example, 2-hydroxyimipramine has been shown to be significantly more cardiotoxic than its parent compound, imipramine, causing a greater incidence of life-threatening arrhythmias and more profound decreases in blood pressure and cardiac output in animal models[16]. In contrast, for nortriptyline, the (E)-10-hydroxy metabolite is less arrhythmogenic than the parent drug, while the (Z)-10-hydroxy metabolite induces marked bradycardia and hypotension.
Analytical Methodologies for Quantification
Accurate and sensitive analytical methods are essential for the therapeutic drug monitoring (TDM) of TCAs and for research into the pharmacokinetic and pharmacodynamic properties of their hydroxylated metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the gold standard for this purpose, offering high selectivity and sensitivity.
The analytical workflow typically involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The goal is to remove interfering substances from the biological matrix (e.g., plasma, serum) and concentrate the analytes of interest. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins, which are then removed by centrifugation.
-
Solid-Phase Extraction (SPE): A more selective technique where the sample is passed through a cartridge containing a solid sorbent. The analytes are retained on the sorbent while interferences are washed away. The analytes are then eluted with a small volume of solvent. Strong cation exchange (SCX) SPE is often effective for the basic TCA compounds[10].
Chromatographic Separation: UPLC with a reversed-phase column (e.g., C18) is commonly used to separate the parent TCA and its various metabolites, including the isomeric hydroxylated forms. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed[17].
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. The analytes are ionized (usually by electrospray ionization - ESI) and then fragmented. Specific parent-to-product ion transitions are monitored for each analyte (Multiple Reaction Monitoring - MRM) to ensure accurate identification and quantification.
Experimental Protocols
Protocol for Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of the parent TCA).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.
Protocol for Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a strong cation exchange (SCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Dilute 500 µL of plasma or serum with 500 µL of 2% phosphoric acid.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.
Protocol for UPLC-MS/MS Analysis
-
UPLC System: Waters ACQUITY UPLC or similar.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific MRM transitions for each analyte and internal standard need to be optimized.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (parent TCAs and hydroxylated metabolites) in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol for Receptor Binding Assay
-
Prepare cell membranes from cells expressing the target receptor (e.g., SERT or NET).
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand specific for the receptor (e.g., [3H]citalopram for SERT), and the test compound (hydroxylated TCA) at various concentrations.
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand in separate wells.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound from its IC50 value using the Cheng-Prusoff equation.
Conclusion
The hydroxylated metabolites of tricyclic antidepressants are not inert byproducts but are pharmacologically active entities that significantly contribute to the overall therapeutic and toxicological profile of the parent drug. This guide has highlighted the variations in their physicochemical properties, their potent inhibition of monoamine transporters, and their differential contribution to cardiotoxicity. A thorough understanding and a comparative analysis of these metabolites are imperative for the rational design of new drugs with improved efficacy and safety profiles, as well as for the personalized application of existing TCA therapies through therapeutic drug monitoring. The provided experimental protocols offer a starting point for researchers to further investigate the complex pharmacology of these important compounds.
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Vohra, J. K., et al. (1982). Simultaneous determination of amitriptyline, nortriptyline and their respective isomeric 10-hydroxy metabolites in plasma by liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 230(2), 391–400. [Link]
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Mercolini, L., et al. (2007). Simultaneous HPLC Determination of 14 Tricyclic Antidepressants and Metabolites in Human Plasma. Chromatographia, 66(S1), 127–133. [Link]
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A Comparative Guide to the In Vitro Potency of Protriptyline and its N-Methylated and Hydroxylated Derivatives
This guide provides a detailed comparison of the in vitro potency of protriptyline and its related N-methylated and hydroxylated forms. While direct experimental data for "3,5-Hydroxy-N-methylprotriptyline" is not extensively available in public literature, this document synthesizes information on structurally similar and metabolically related compounds to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will delve into the established pharmacology of tricyclic antidepressants (TCAs), focusing on the structure-activity relationships that govern their potency at key molecular targets.
Introduction to Protriptyline and its Derivatives
Protriptyline is a secondary amine tricyclic antidepressant (TCA) known for its energizing effects, distinguishing it from many other sedating TCAs.[1][2] Its therapeutic action, like other TCAs, is primarily attributed to the inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake from the synaptic cleft.[3][4] The metabolism of TCAs is a critical determinant of their overall pharmacological profile, often yielding active metabolites with distinct potencies and selectivities.[5][6]
The chemical structure of protriptyline features a dibenzocycloheptene core with a secondary amine side chain.[4] N-methylation of this secondary amine would yield N-methylprotriptyline, a tertiary amine. Hydroxylation of the dibenzocycloheptene ring system, a common metabolic pathway for TCAs, would produce hydroxylated metabolites.[5] This guide will focus on the comparative in vitro potency of these structural variations.
Mechanism of Action: Beyond Reuptake Inhibition
The primary mechanism of action for TCAs is the blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT).[3][7] This inhibition leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.[3] However, the therapeutic efficacy and side-effect profile of TCAs are also significantly influenced by their interactions with other receptors, including muscarinic acetylcholine receptors (mAChR), histamine H1 receptors, and α1-adrenergic receptors.[3][8] Antagonism at these receptors is responsible for common side effects like dry mouth, sedation, and orthostatic hypotension.[3][4]
Furthermore, some TCAs and their metabolites can interact with monoamine oxidases (MAO), enzymes responsible for the degradation of monoamine neurotransmitters.[9][10] While typically not the primary mechanism, inhibition of MAO can contribute to the overall increase in synaptic monoamine levels.
Caption: Simplified signaling pathway of tricyclic antidepressants.
Comparative In Vitro Potency
The in vitro potency of protriptyline and its derivatives can be compared across their primary and secondary targets. Generally, for TCAs, the following structure-activity relationships are observed:
-
Secondary vs. Tertiary Amines: Secondary amines (e.g., protriptyline, desipramine) are often more potent and selective inhibitors of NET, while tertiary amines (e.g., amitriptyline, imipramine) tend to be more potent inhibitors of SERT.[5]
-
Hydroxylation: Hydroxylation of the tricyclic ring system can influence both potency and selectivity. This metabolic step is primarily mediated by cytochrome P450 enzymes, such as CYP2D6 and CYP2C19.[5][6] The position of the hydroxyl group is crucial; for instance, hydroxylation can sometimes reduce the potency at monoamine transporters but may alter activity at other receptors.
| Compound | Target | Potency (Ki, nM) | Selectivity (SERT/NET) | Reference |
| Protriptyline | NET | 1.41 | 13.9 | [1] |
| SERT | 19.6 | [1] | ||
| DAT | 2100 | [1] | ||
| Nortriptyline (structurally similar secondary amine) | NET | 1.7 | 25.3 | [8] |
| SERT | 43 | [8] | ||
| Amitriptyline (structurally similar tertiary amine) | NET | 35 | 0.4 | [8] |
| SERT | 14 | [8] |
Based on these general principles, we can infer the likely in vitro profile of N-methylprotriptyline and its hydroxylated metabolites. N-methylprotriptyline, as a tertiary amine, would be expected to exhibit increased SERT inhibition compared to protriptyline, potentially at the expense of NET potency. The introduction of a hydroxyl group, as in "this compound," would likely alter its binding affinity for both transporters and other off-target receptors, though the precise impact would require experimental determination.
Experimental Protocols for In Vitro Potency Assessment
To empirically determine the in vitro potency of "this compound" and compare it to other TCAs, a series of well-established assays should be employed.
Monoamine Transporter Uptake Assays
These assays directly measure the functional inhibition of neurotransmitter reuptake into cells expressing the target transporters.[11][12]
Objective: To determine the IC50 value for the inhibition of norepinephrine and serotonin uptake.
Materials:
-
HEK293 cells stably expressing human SERT (hSERT) or NET (hNET).
-
Radiolabeled neurotransmitters ([³H]5-HT or [³H]NE) or a fluorescent substrate-based kit.[11]
-
Test compounds (protriptyline, N-methylprotriptyline, this compound).
-
Control inhibitors (e.g., desipramine for NET, fluoxetine for SERT).
-
Cell culture reagents and appropriate assay buffers.
Procedure:
-
Plate the hSERT or hNET expressing cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the test compounds and controls.
-
Pre-incubate the cells with the test compounds or vehicle for a specified time.
-
Add the radiolabeled or fluorescent neurotransmitter substrate to initiate the uptake reaction.
-
Incubate for a defined period at 37°C.
-
Terminate the uptake by washing with ice-cold buffer.
-
Lyse the cells and measure the amount of transported substrate using a scintillation counter or fluorescence plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for monoamine transporter uptake assay.
Receptor Binding Assays
These assays determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the Ki value for binding to off-target receptors (e.g., muscarinic M1, histamine H1, α1-adrenergic).
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest.
-
Radiolabeled ligands specific for each receptor (e.g., [³H]pirenzepine for M1, [³H]pyrilamine for H1, [³H]prazosin for α1).
-
Test compounds and reference compounds.
-
Assay buffer and filtration apparatus.
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.[13][14]
Objective: To determine the IC50 for the inhibition of MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
A suitable substrate (e.g., kynuramine or a fluorogenic substrate).[9][13]
-
Test compounds and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Assay buffer and a spectrophotometer or fluorometer.
Procedure:
-
Pre-incubate the MAO enzyme with the test compound or vehicle.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of product formation.
-
Calculate the initial reaction velocity for each compound concentration.
-
Determine the IC50 value by plotting the reaction velocity against the compound concentration.
Conclusion
The in vitro potency of "this compound" remains to be fully characterized. However, based on the established pharmacology of tricyclic antidepressants, it is possible to formulate a hypothesis regarding its likely activity profile. As the N-methylated form of a protriptyline metabolite, it would be expected to interact with both SERT and NET, with a potentially greater affinity for SERT compared to its secondary amine precursor. The presence and position of the hydroxyl group would further modulate its potency and selectivity, not only at the primary monoamine transporter targets but also at off-target receptors that contribute to the overall side-effect profile.
The experimental protocols outlined in this guide provide a robust framework for the comprehensive in vitro characterization of "this compound" and other novel TCA derivatives. Such studies are essential for understanding the structure-activity relationships that govern the pharmacology of this important class of compounds and for the development of new therapeutics with improved efficacy and tolerability.
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A Researcher's Guide to Navigating Immunoassay Cross-Reactivity: The Case of Cyclobenzaprine and its Metabolites
This guide provides an in-depth analysis of the cross-reactivity of cyclobenzaprine and its metabolites, with a focus on 3,5-Dihydroxy cyclobenzaprine, in immunoassays designed for tricyclic antidepressants (TCAs). As researchers, scientists, and drug development professionals, understanding the nuances of immunoassay specificity is paramount for accurate data interpretation and avoiding the pitfalls of false-positive results. This document offers a comparative analysis, detailed experimental protocols, and the foundational principles to empower you in your research.
The Challenge: Structural Mimicry and False Positives
Cyclobenzaprine, a widely prescribed muscle relaxant, presents a significant challenge in toxicological and clinical screening.[1] Its chemical architecture is strikingly similar to that of tricyclic antidepressants, particularly amitriptyline, from which it differs by only a single double bond.[2][3] This structural analogy is the root cause of its well-documented interference in TCA immunoassays, which can lead to erroneous false-positive results.[4]
Immunoassays are the workhorses of initial drug screening due to their speed and operational simplicity.[5] However, their utility is defined by the specificity of the antibodies they employ. When a non-target compound, such as cyclobenzaprine or its metabolites, binds to the assay's antibody, it can trigger a positive result, confounding clinical diagnosis and research outcomes.[2][6] This guide dissects this phenomenon and provides the tools to characterize and understand it.
Visualizing the Structural Similarity
The potential for cross-reactivity becomes evident when comparing the molecular structures of these compounds. The shared tricyclic core is the primary epitope recognized by many anti-TCA antibodies.
Caption: Structural relationship between TCAs and Cyclobenzaprine.
The Mechanism: How Cross-Reactivity Occurs in Competitive Immunoassays
Most screening immunoassays for small molecules like TCAs operate on a competitive principle.[7] In this format, a known quantity of enzyme-labeled drug (the conjugate) competes with the drug present in the sample (the analyte) for a limited number of antibody binding sites. A cross-reacting substance interferes by also competing for these sites, displacing the enzyme-labeled drug and leading to a signal change that is misinterpreted as a positive result for the target analyte.
The workflow below illustrates this competitive binding process and the point of interference.
Caption: Workflow of a competitive immunoassay.
Comparative Cross-Reactivity Data
While specific quantitative data for 3,5-Dihydroxy cyclobenzaprine is not extensively documented in peer-reviewed literature, the cross-reactivity of the parent compound, cyclobenzaprine, is well-established. The degree of interference can vary significantly between different immunoassay platforms and antibody lots. The following table summarizes known findings for cyclobenzaprine and highlights the need for empirical testing of its metabolites.
| Compound | Immunoassay Target | Platform/Assay | Observed Cross-Reactivity | Reference |
| Cyclobenzaprine | Tricyclic Antidepressants | Colloidal Metal Immunoassay | Significant cross-reactivity at 1000 ng/mL | [8] |
| Cyclobenzaprine | Tricyclic Antidepressants | General Immunoassays | Frequently identified as a TCA, causing false positives | [2][9][4] |
| Cyclobenzaprine | Tricyclic Antidepressants | EMIT Assay | Known to cross-react | [9] |
| 3,5-Dihydroxy cyclobenzaprine | Tricyclic Antidepressants | Not Specified | Data not available in literature; empirical testing required. |
Note: The cross-reactivity of hydroxylated metabolites can differ from the parent drug. The addition of polar hydroxyl groups may alter the molecule's affinity for the antibody, potentially increasing or decreasing the cross-reactivity. This underscores the necessity of direct experimental validation.
Experimental Protocol: Quantifying Cross-Reactivity
To determine the cross-reactivity of "3,5-Dihydroxy cyclobenzaprine" or any other potential interferent, a robust, validated experimental protocol is essential.[10][11] The following is a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), designed to be a self-validating system.
Objective:
To calculate the 50% inhibitory concentration (IC50) of 3,5-Dihydroxy cyclobenzaprine and determine its percent cross-reactivity relative to a standard TCA (e.g., Nortriptyline).
Materials:
-
High-binding 96-well microplate
-
TCA-specific monoclonal antibody
-
Nortriptyline standard
-
3,5-Dihydroxy cyclobenzaprine test compound
-
TCA-horseradish peroxidase (HRP) conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer / Diluent (e.g., PBS with 1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader (450 nm)
Step-by-Step Methodology:
-
Plate Coating (Antibody Immobilization):
-
Rationale: To create a solid phase with a fixed number of antibody binding sites.
-
Procedure: Dilute the TCA-specific antibody in Coating Buffer to an optimal concentration (typically 1-10 µg/mL, determined during assay development). Add 100 µL of this solution to each well of the 96-well plate. Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Rationale: To remove unbound antibody and block any remaining non-specific binding sites on the plastic surface, which prevents background noise.
-
Procedure: Aspirate the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well. After the final wash, add 200 µL of Assay Buffer to each well to block. Incubate for 1-2 hours at room temperature.
-
-
Preparation of Standards and Test Compound:
-
Rationale: To create a standard curve for the target analyte and a dose-response curve for the potential cross-reactant.
-
Procedure:
-
Nortriptyline Standard Curve: Prepare a serial dilution of the nortriptyline standard in Assay Buffer. A typical range would be from 1000 ng/mL down to 1 ng/mL (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6, 0 ng/mL).
-
Test Compound Curve: Prepare a similar serial dilution for 3,5-Dihydroxy cyclobenzaprine over a broad concentration range to ensure the IC50 value can be captured.
-
-
-
Competitive Reaction:
-
Rationale: This is the core step where the competition for antibody binding occurs.
-
Procedure:
-
Wash the blocked plate 3 times with Wash Buffer.
-
Add 50 µL of each standard or test compound dilution to the appropriate wells in duplicate or triplicate.
-
Immediately add 50 µL of the diluted TCA-HRP conjugate to every well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
-
Signal Development and Measurement:
-
Rationale: To generate a colorimetric signal that is inversely proportional to the amount of analyte or cross-reactant in the well.[12]
-
Procedure:
-
Wash the plate 5 times with Wash Buffer to remove all unbound reagents.
-
Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
Read the absorbance (Optical Density, OD) at 450 nm within 15 minutes.
-
-
Data Analysis and Interpretation:
-
Generate Standard Curve: Plot the OD values for the nortriptyline standards against their corresponding concentrations. Use a four-parameter logistic (4-PL) curve fit to determine the IC50 of nortriptyline (the concentration that causes 50% inhibition of the maximum signal).
-
Determine IC50 of Test Compound: Similarly, plot the OD values for 3,5-Dihydroxy cyclobenzaprine and determine its IC50 from its dose-response curve.
-
Calculate Percent Cross-Reactivity: Use the following established formula:
-
% Cross-Reactivity = (IC50 of Nortriptyline / IC50 of 3,5-Dihydroxy cyclobenzaprine) x 100
-
A high percentage indicates significant cross-reactivity, meaning the test compound is a potent interferent in the assay.
Conclusion and Best Practices
The structural similarity between cyclobenzaprine and tricyclic antidepressants makes cross-reactivity in TCA immunoassays a critical issue for researchers and clinicians. While the parent drug is a known interferent, the specific impact of its metabolites, such as 3,5-Dihydroxy cyclobenzaprine, must be empirically determined.
Key Takeaways:
-
Assume Nothing: Do not assume that a negative or positive immunoassay result is definitive when a patient has a history of cyclobenzaprine use.
-
Validate Empirically: The provided protocol offers a robust framework for quantifying the cross-reactivity of any compound of interest, lending trustworthiness to your results.
-
Confirm with Mass Spectrometry: All presumptive positive results from an immunoassay, especially when interference is suspected, should be confirmed by a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] These methods differentiate compounds based on their unique mass-to-charge ratios, providing definitive identification.
By understanding the underlying mechanisms and employing rigorous validation protocols, the scientific community can navigate the complexities of immunoassay cross-reactivity, ensuring data integrity and accurate clinical assessments.
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A Senior Application Scientist's Guide to Bioanalytical Method Validation: A Case Study for 3,5-Hydroxy-N-methylprotriptyline in Human Plasma
Introduction: The Analytical Imperative for Novel Metabolites
Protriptyline is a secondary amine tricyclic antidepressant (TCA) known for its efficacy in treating major depressive disorder.[1] Like other TCAs, it undergoes extensive hepatic metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes.[2] This process generates a variety of metabolites, including hydroxylated and demethylated species, which can be pharmacologically active and contribute to both the therapeutic and adverse effects of the drug.[2][3]
While the primary metabolic pathways of protriptyline are generally understood, the potential for the formation of novel or unexpected metabolites, such as the putative "3,5-Hydroxy-N-methylprotriptyline," presents a significant analytical challenge. The reliable quantification of such metabolites in complex biological matrices like human plasma is critical for comprehensive pharmacokinetic (PK), toxicokinetic (TK), and drug-drug interaction studies.[2][4]
This guide provides a comprehensive framework for the development, validation, and comparison of an analytical method for a novel, polar metabolite, using this compound as an exemplary analyte. We will detail a robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method, grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[4][5][6]
The Gold Standard: Rationale for UHPLC-MS/MS
For quantifying low-concentration analytes in complex biological fluids, UHPLC-MS/MS is the undisputed gold standard. Its selection is predicated on three core advantages:
-
Exceptional Specificity: Tandem mass spectrometry (MS/MS) utilizes Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented into a characteristic product ion.[7] This process provides an extremely high degree of certainty that the detected signal originates solely from the analyte of interest, minimizing the risk of interference from endogenous matrix components or other metabolites.
-
Superior Sensitivity: UHPLC-MS/MS systems can achieve Limits of Quantification (LOQ) in the low ng/mL or even pg/mL range, which is essential for characterizing the pharmacokinetics of metabolites that are often present at much lower concentrations than the parent drug.[8]
-
High Throughput: The speed of UHPLC allows for rapid separation of analytes, enabling analysis times of just a few minutes per sample, a critical factor for large-scale clinical studies.[9]
Comprehensive Method Validation Protocol
The objective of method validation is to demonstrate that the analytical procedure is reliable and reproducible for its intended use.[6] The following sections detail the experimental protocols for validating the method for this compound in human plasma, in accordance with ICH M10 guidelines.[4][5]
Sample Preparation: Solid-Phase Extraction (SPE)
The goal of sample preparation is to isolate the analyte from plasma proteins and other interfering substances.[10] A solid-phase extraction (SPE) method is chosen for its ability to provide a cleaner extract compared to simpler protein precipitation techniques, which is crucial for minimizing matrix effects in LC-MS/MS analysis.[11][12]
Experimental Protocol: SPE
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water. This activates the sorbent for analyte retention.
-
Sample Loading: To 200 µL of human plasma, add 20 µL of an internal standard (IS) working solution (e.g., this compound-d3) and 200 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for injection into the UHPLC-MS/MS system.
UHPLC-MS/MS System and Parameters
-
UHPLC System: Waters ACQUITY UPLC I-Class or equivalent.[13]
-
Analytical Column: XSelect Premier HSS C18, 2.1 x 100 mm, 2.5 µm.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.[13]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor Ion (Q1) m/z 296.2 → Product Ion (Q3) m/z 117.1
-
Internal Standard (-d3): Precursor Ion (Q1) m/z 299.2 → Product Ion (Q3) m/z 120.1
-
Validation Parameters and Acceptance Criteria
The following validation experiments are performed to demonstrate the method's suitability.
Specificity and Selectivity
-
Objective: To ensure that the method can differentiate the analyte from endogenous matrix components.
-
Protocol: Analyze blank plasma samples from at least six different sources.
-
Acceptance Criteria (ICH M10): The response in the blank samples should be no more than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and no more than 5% for the internal standard.[5]
Linearity, Range, and Sensitivity
-
Objective: To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.
-
Protocol: Prepare a calibration curve using at least six non-zero concentration levels by spiking blank plasma. The range should cover the expected concentrations in study samples.
-
Acceptance Criteria (ICH M10): The coefficient of determination (r²) should be ≥0.99.[5][14] Back-calculated concentrations of each calibrator must be within ±15% of the nominal value (±20% for LLOQ).[5]
| Parameter | Result (Example Data) | Acceptance Criteria |
| Calibration Range | 1.0 - 500 ng/mL | Covers expected concentrations |
| Regression Model | Linear, 1/x² weighting | Most appropriate fit |
| Correlation (r²) | >0.998 | ≥0.99 |
| LLOQ Accuracy | 95.7% | 80% - 120% |
| LLOQ Precision | 8.2% RSD | ≤20% RSD |
Accuracy and Precision
-
Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between measurements (precision).
-
Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, Low, Mid, High) in five replicates on three separate days.
-
Acceptance Criteria (ICH M10): The mean accuracy at each level must be within ±15% of the nominal value (±20% for LLOQ). The precision (%RSD) must not exceed 15% (20% for LLOQ).[5]
| QC Level (ng/mL) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (% Bias) |
| 1.0 (LLOQ) | 8.9% | 11.4% | -3.5% |
| 3.0 (Low) | 6.2% | 7.8% | +2.1% |
| 75 (Mid) | 4.1% | 5.5% | +1.3% |
| 400 (High) | 3.5% | 4.9% | -0.8% |
Matrix Effect
-
Objective: To assess the potential for ion suppression or enhancement from endogenous components in the plasma.
-
Protocol: Compare the peak response of the analyte spiked into extracted blank plasma with the response of the analyte in a neat solution.
-
Acceptance Criteria (ICH M10): The precision of the IS-normalized matrix factor across at least six different lots of plasma should be ≤15% RSD.[5]
Comparison of Analytical Alternatives
While UHPLC-MS/MS is the preferred method, other techniques may be considered depending on the application.
| Feature | UHPLC-MS/MS | HPLC-UV | Immunoassay (EIA) |
| Specificity | Very High (based on mass) | Moderate (based on retention time) | Low (potential cross-reactivity)[9] |
| Sensitivity (LOQ) | Very High (pg/mL - low ng/mL)[7] | Low (mid-high ng/mL) | High (low ng/mL) |
| Throughput | High | Moderate | Very High |
| Development Time | Long | Moderate | Long (requires antibody development) |
| Cost per Sample | High | Low | Moderate |
| Ideal Application | Definitive quantification for regulatory submissions (PK/TK studies).[6] | Routine therapeutic drug monitoring where high sensitivity is not required. | High-throughput screening (e.g., toxicology).[9] |
Conclusion
This guide outlines a comprehensive and robust framework for the validation of a bioanalytical method for a novel metabolite, exemplified by this compound. The detailed UHPLC-MS/MS method, validated according to stringent ICH M10 guidelines, ensures the generation of reliable, reproducible, and accurate data suitable for regulatory submission.[4][5] The comparison with alternative methods highlights the superior specificity and sensitivity of mass spectrometry for definitive quantification in complex matrices. By adhering to these principles of scientific integrity and thorough validation, researchers can confidently characterize the behavior of novel analytes in drug development.
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Patel, D. (2017). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. University of Mississippi, eGrove. [Link]
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Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
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Potter, W. Z., et al. (1979). Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity. PubMed. [Link]
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LCGC International. (2016). Development of a Rapid MS-Based Screen of Tricyclic Antidepressants as an Alternative to Immunoassay Screening. [Link]
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Drugs.com. (n.d.). Protriptyline Monograph for Professionals. [Link]
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Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. National Institutes of Health. [Link]
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European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
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Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
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Ziegler, V. E., et al. (1978). Protriptyline kinetics. Clinical Pharmacology & Therapeutics. [Link]
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MDPI. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
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National Center for Biotechnology Information. (2023). Protriptyline. StatPearls. [Link]
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National Center for Biotechnology Information. (2020). Protriptyline. LiverTox. [Link]
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Semantic Scholar. (n.d.). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. [Link]
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Grabnar, I., et al. (2005). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. National Institutes of Health. [Link]
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A Researcher's Guide to Elucidating the Enzyme Kinetics of 3,5-Hydroxy-N-methylprotriptyline Formation by Cytochrome P450 Isoforms
Introduction: The Critical Role of CYP450 in Tricyclic Antidepressant Metabolism
The therapeutic efficacy and safety of tricyclic antidepressants (TCAs) are intrinsically linked to their metabolism, a process predominantly orchestrated by the cytochrome P450 (CYP450) superfamily of enzymes.[1][2][3] These enzymes, primarily located in the liver, are responsible for the oxidative biotransformation of a vast array of xenobiotics, including a majority of clinically used drugs.[3] For TCAs, metabolism by CYP450 isoforms such as CYP2D6, CYP2C19, and CYP3A4 is a critical determinant of their pharmacokinetic profile, influencing drug clearance, the formation of active or inactive metabolites, and the potential for drug-drug interactions.[4][5] Genetic polymorphisms in CYP450 genes can lead to significant inter-individual variability in drug response, underscoring the importance of detailed metabolic studies in personalized medicine.[5][6]
Protriptyline, a secondary amine TCA, undergoes extensive hepatic metabolism.[7][8] While its general pharmacokinetic properties are known, the specific enzymatic pathways leading to all its potential metabolites, such as the putative 3,5-Hydroxy-N-methylprotriptyline, are not well-characterized in publicly available literature. This guide, therefore, provides a comprehensive experimental framework for researchers to determine the enzyme kinetics of this compound formation. We will present a systematic approach to identify the responsible CYP450 isoforms (reaction phenotyping) and subsequently quantify their kinetic parameters (Km and Vmax). This guide will also draw comparisons with the well-established metabolic pathways of other TCAs, such as amitriptyline and nortriptyline, to provide a contextual understanding of the potential findings.
Designing the Kinetic Study: A Two-Phase Approach
To thoroughly investigate the enzyme kinetics of this compound formation, a two-phase experimental approach is recommended. This involves an initial "reaction phenotyping" phase to identify the relevant CYP450 isoforms, followed by a "kinetic parameter determination" phase.
Phase 1: Reaction Phenotyping - Identifying the Key Enzymatic Players
The first crucial step is to identify which CYP450 enzymes are responsible for the formation of this compound.[9][10] This is typically achieved through a combination of experiments using human liver microsomes (HLMs) and a panel of recombinant human CYP450 enzymes.[9][10]
Experimental Design for Reaction Phenotyping:
-
Human Liver Microsomes (HLMs) with Selective Inhibitors: HLMs contain a mixture of CYP450 enzymes at physiologically relevant ratios. By incubating N-methylprotriptyline (the substrate) with HLMs in the presence and absence of isoform-selective chemical inhibitors, the contribution of each major CYP enzyme to the formation of the metabolite can be assessed.[10]
-
Recombinant Human CYP450 Enzymes: To confirm the findings from the inhibitor studies and to directly assess the catalytic activity of individual isoforms, incubations are performed with a panel of commercially available recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[10]
The following diagram illustrates the workflow for the reaction phenotyping phase:
Phase 2: Kinetic Parameter Determination - Quantifying Enzyme Efficiency
Once the key CYP450 isoforms are identified, the next phase is to determine the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), for each enzyme.[11] These parameters provide a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency.
Experimental Design for Kinetic Parameter Determination:
This phase involves incubating varying concentrations of N-methylprotriptyline with the identified recombinant CYP450 isoforms (or HLMs for a composite kinetic profile) and measuring the initial rate of metabolite formation. The data are then fitted to the Michaelis-Menten equation to determine Km and Vmax.
The following diagram outlines the workflow for determining kinetic parameters:
Detailed Experimental Protocols
Protocol 1: Reaction Phenotyping using Human Liver Microsomes and Selective Inhibitors
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing pooled human liver microsomes (e.g., 0.2 mg/mL), N-methylprotriptyline (at a concentration below the expected Km, e.g., 1 µM), and a selective chemical inhibitor for each major CYP isoform (see Table 1) in a phosphate buffer (pH 7.4). Include a control incubation with no inhibitor.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the inhibitor to interact with the enzymes.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the amount of this compound formed.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor compared to the control. A significant reduction in metabolite formation in the presence of a specific inhibitor suggests the involvement of that CYP isoform.
Table 1: Commonly Used Selective CYP450 Inhibitors
| CYP Isoform | Selective Inhibitor |
| CYP1A2 | Furafylline |
| CYP2B6 | Ticlopidine |
| CYP2C8 | Montelukast |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | S-(+)-Mephenytoin |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole |
Protocol 2: Kinetic Parameter (Km and Vmax) Determination using Recombinant CYP450 Enzymes
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing a specific recombinant human CYP450 enzyme (e.g., 10 pmol/mL), a range of N-methylprotriptyline concentrations (e.g., 0.1 to 100 µM), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-warm the mixtures at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding a pre-warmed NADPH-regenerating system.
-
Incubation: Incubate at 37°C for a time that ensures linear metabolite formation (e.g., 10 minutes).
-
Terminate Reaction: Stop the reaction with a cold organic solvent containing an internal standard.
-
Sample Preparation: Process the samples as described in Protocol 1.
-
LC-MS/MS Analysis: Quantify the formation of this compound.
-
Data Analysis: Plot the initial reaction velocity (v) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine Km and Vmax.
Comparative Analysis: Contextualizing the Kinetic Data
The true value of the determined kinetic parameters for this compound formation comes from comparing them to the known kinetics of other major metabolic pathways of TCAs. This comparative analysis will provide insights into the relative importance of this specific metabolic route.
Table 2: Comparative Enzyme Kinetics of TCA Metabolism (Hypothetical Data for this compound Formation)
| Metabolic Pathway | Substrate | CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |
| 3,5-Hydroxylation | N-methylprotriptyline | CYP2D6 (Hypothetical) | [To be determined] | [To be determined] | This Study |
| 3,5-Hydroxylation | N-methylprotriptyline | CYP3A4 (Hypothetical) | [To be determined] | [To be determined] | This Study |
| 10-Hydroxylation | Nortriptyline | CYP2D6 | 2.1 | High | [12] |
| 10-Hydroxylation | Nortriptyline | CYP3A4 | 37.4 | Low | [12] |
| N-demethylation | Amitriptyline | CYP2C19 | Low | High | [13] |
| N-demethylation | Amitriptyline | CYP3A4 | High | Low | [13] |
| 10-Hydroxylation | Amitriptyline | CYP2D6 | - | - | [4] |
Interpreting the Comparative Data:
-
A low Km value for the formation of this compound by a specific CYP isoform would suggest a high affinity of the enzyme for N-methylprotriptyline. If this Km is lower than that of other metabolic pathways, it could indicate that 3,5-hydroxylation is a significant metabolic route, especially at therapeutic drug concentrations.
-
A high Vmax value would indicate a high catalytic capacity of the enzyme for this reaction.
-
The intrinsic clearance (Vmax/Km) is a crucial parameter that reflects the overall efficiency of the enzyme. Comparing the intrinsic clearance of this compound formation with that of other metabolic pathways will provide a clear indication of its relative contribution to the overall metabolism of N-methylprotriptyline.
For instance, the 10-hydroxylation of nortriptyline is mediated by a high-affinity CYP2D6 and a low-affinity CYP3A4.[12] Should the formation of this compound also be primarily catalyzed by CYP2D6 with a similarly low Km, it would highlight the critical role of this polymorphic enzyme in the metabolism of protriptyline derivatives. Conversely, if a high-capacity enzyme like CYP3A4 is found to be the major contributor, the clinical implications regarding drug interactions would be different.
Conclusion: A Pathway to Understanding Protriptyline Metabolism
References
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Venkatakrishnan, K., et al. (1998). Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs. Journal of Clinical Pharmacology, 38(2), 113-127. [Link]
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Olesen, O. V., & Linnet, K. (1997). Hydroxylation and demethylation of the tricyclic antidepressant nortriptyline by cDNA-expressed human cytochrome P-450 isozymes. Drug Metabolism and Disposition, 25(6), 745-749. [Link]
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Gao, Y., et al. (2007). Enzyme kinetic analysis and inhibition of amitriptyline N-demethylation in human liver microsomes in vitro. Acta Pharmacologica Sinica, 28(8), 1239-1246. [Link]
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Venkatakrishnan, K., et al. (1998). Nortriptyline E-10-Hydroxylation in Vitro Is Mediated by Human CYP2D6 (High Affinity) and CYP3A4 (Low Affinity): Implications for Interactions with Enzyme-Inducing Drugs. Semantic Scholar. [Link]
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Dean, L. (2017). Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype. Medical Genetics Summaries. [Link]
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Ghosal, A., et al. (1996). Five distinct human cytochromes mediate amitriptyline N-demethylation in vitro: dominance of CYP 2C19 and 3A4. Journal of Pharmacology and Experimental Therapeutics, 277(3), 1320-1329. [Link]
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Dalén, P., et al. (1998). 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes. Clinical Pharmacology & Therapeutics, 63(4), 444-452. [Link]
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Crewe, H. K., et al. (1995). N-demethylation of amitriptyline in vitro: role of cytochrome P-450 3A (CYP3A) isoforms and effect of metabolic inhibitors. The Journal of Pharmacology and Experimental Therapeutics, 275(1), 324-331. [Link]
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Wen, B., et al. (2008). Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s. Chemico-Biological Interactions, 173(3), 177-186. [Link]
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A Comparative Guide to the Receptor Binding Affinity of 3,5-Hydroxy-N-methylprotriptyline and its Precursors
For researchers and drug development professionals, understanding the receptor binding affinity of a compound is paramount to elucidating its pharmacological profile. This guide provides a comparative analysis of the predicted receptor binding affinity of 3,5-Hydroxy-N-methylprotriptyline, a potential metabolite of N-methylprotriptyline and a derivative of the tricyclic antidepressant (TCA) protriptyline. Due to the limited availability of direct experimental data for this compound, this guide will leverage structure-activity relationships and data from its precursors to provide a scientifically grounded predictive analysis.
Introduction to this compound and its Pharmacological Context
Protriptyline is a secondary amine tricyclic antidepressant known for its energizing effects, primarily acting as a norepinephrine reuptake inhibitor.[1][2][3] Its metabolism can involve hydroxylation and N-demethylation, leading to various metabolites.[4][5][6] N-methylprotriptyline, a tertiary amine analog, is another key compound in this family.[1][7] The focus of this guide, this compound, represents a hydroxylated metabolite of N-methylprotriptyline. Understanding its receptor binding profile is crucial for predicting its potential therapeutic effects and side-effect profile.
Comparative Analysis of Receptor Binding Affinities: A Predictive Approach
The receptor binding affinity of a drug, typically measured as the inhibition constant (Ki), indicates the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The following table presents the known receptor binding affinities of protriptyline, which serves as our baseline for comparison.
| Receptor/Transporter | Protriptyline Ki (nM) | Predicted this compound Ki (nM) | Rationale for Prediction |
| Norepinephrine Transporter (NET) | 1.41[1][2] | Moderately Increased | Hydroxylation of TCAs generally maintains or slightly decreases affinity for NET.[8] N-methylation from a secondary to a tertiary amine can sometimes decrease NET affinity. |
| Serotonin Transporter (SERT) | 19.6[1][2] | Potentially Decreased | Tertiary amines often exhibit higher affinity for SERT compared to secondary amines. However, hydroxylation can have variable effects. |
| Dopamine Transporter (DAT) | 2100[1][2] | Likely to Remain Low | TCAs generally have low affinity for DAT, and these modifications are unlikely to dramatically increase it. |
| Muscarinic M1 Receptor | High Affinity (Antagonist) | Likely High Affinity | Anticholinergic effects are common with TCAs. N-methylation can sometimes increase muscarinic affinity. |
| Histamine H1 Receptor | High Affinity (Antagonist) | Likely High Affinity | Sedative effects of many TCAs are mediated by H1 antagonism. This property is often retained in metabolites. |
| Alpha-1 Adrenergic Receptor | Moderate Affinity (Antagonist) | Likely Moderate Affinity | Orthostatic hypotension is a known side effect mediated by alpha-1 blockade, a property often seen in TCAs and their metabolites. |
Causality Behind Predicted Changes:
-
N-methylation: The transition from a secondary amine (protriptyline) to a tertiary amine (N-methylprotriptyline) generally shifts the selectivity profile. Tertiary amines often show increased affinity for the serotonin transporter (SERT) and can have altered affinities for other receptors like muscarinic and histamine receptors.[3]
-
Hydroxylation: The introduction of a hydroxyl group, as seen in this compound, can impact binding affinity. Studies on other TCAs have shown that hydroxylated metabolites can be as active as the parent compounds in inhibiting norepinephrine and serotonin reuptake.[8] Hydroxylation increases the polarity of the molecule, which can influence its interaction with the binding pockets of various receptors and transporters.
Visualizing the Impact: Signaling Pathways
The interaction of these compounds with monoamine transporters and other receptors initiates a cascade of intracellular events. The following diagram illustrates the general signaling pathways affected by TCAs.
Caption: General signaling pathways affected by tricyclic antidepressants.
Experimental Protocol: A Self-Validating System for Determining Receptor Binding Affinity
To empirically determine the receptor binding affinity of this compound, a competitive radioligand binding assay is the gold standard.[9][10][11][12][13] This protocol provides a detailed, step-by-step methodology.
Objective: To determine the inhibition constant (Ki) of a test compound (this compound) for a specific receptor or transporter.
Materials:
-
Cell membranes or tissues expressing the target receptor/transporter.[9][14]
-
Radioligand specific for the target (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT).[15][16][17]
-
Unlabeled reference compound (e.g., desipramine for NET, fluoxetine for SERT).
-
Test compound (this compound).
-
Assay buffer (specific to the target).[18]
-
96-well microplates.[14]
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Workflow Diagram:
Caption: Experimental workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in an appropriate buffer and prepare a membrane fraction by centrifugation.[18]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed amount of the membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
Increasing concentrations of the test compound (this compound).
-
For determining non-specific binding, a high concentration of an unlabeled reference compound is used instead of the test compound.
-
For determining total binding, only the membrane and radioligand are added.
-
-
Incubation: Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.[18]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[18]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
While direct experimental data for this compound is not yet publicly available, a comparative analysis based on its parent compound, protriptyline, and the known effects of N-methylation and hydroxylation on tricyclic antidepressants provides a strong foundation for predicting its receptor binding affinity profile. It is hypothesized that this compound will retain high affinity for the norepinephrine transporter and may exhibit altered affinity for the serotonin transporter and various other receptors. The provided experimental protocol offers a robust framework for researchers to empirically validate these predictions and further elucidate the pharmacological properties of this and other novel compounds.
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A Comparative Guide to the Polarity of Cyclobenzaprine and its Hydroxylated Metabolites
For researchers and professionals in drug development and metabolism, understanding the physicochemical properties of a drug and its metabolites is fundamental. Polarity, in particular, governs a molecule's behavior in biological systems and analytical platforms. This guide provides an in-depth comparison of the polarity of the muscle relaxant cyclobenzaprine and its primary hydroxylated metabolites, supported by experimental data and detailed methodologies.
Introduction to Cyclobenzaprine and its Metabolism
Cyclobenzaprine is a centrally acting skeletal muscle relaxant structurally related to tricyclic antidepressants.[1][2] It is prescribed for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions.[1][2] Following administration, cyclobenzaprine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, including CYP3A4 and CYP1A2.[2][3] A key metabolic pathway is hydroxylation, which introduces polar hydroxyl (-OH) groups onto the parent molecule, significantly altering its physicochemical properties.[4] This guide will focus on the comparative polarity of cyclobenzaprine and three of its prominent hydroxylated metabolites: 2-hydroxycyclobenzaprine, 3-hydroxycyclobenzaprine, and 10,11-dihydroxynortriptyline.
The Chemical Basis of Polarity Changes: From Parent Drug to Hydroxylated Metabolites
The polarity of a molecule is determined by the distribution of electron density across its structure. Cyclobenzaprine is a lipophilic (fat-soluble) compound, a characteristic that facilitates its passage across the blood-brain barrier to exert its therapeutic effects. The introduction of one or more hydroxyl groups during metabolism dramatically increases the molecule's polarity. This is because the oxygen atom in the hydroxyl group is highly electronegative, creating a dipole moment and enabling the molecule to form hydrogen bonds with water. This increased affinity for water makes the hydroxylated metabolites more water-soluble and generally facilitates their renal excretion.
A common quantitative measure of a compound's lipophilicity, and inversely its polarity, is the logarithm of its partition coefficient between octanol and water (LogP). A higher LogP value indicates greater lipophilicity and lower polarity. Cyclobenzaprine has a reported LogP of 5.2, underscoring its nonpolar nature.[4]
Comparative Analysis of Polarity
The addition of hydroxyl groups to the cyclobenzaprine structure leads to a predictable decrease in LogP and an increase in polarity. This change in polarity is the fundamental principle behind the chromatographic separation of the parent drug from its metabolites.
| Compound | Structure | Predicted LogP | Relative Polarity |
| Cyclobenzaprine | C₂₀H₂₁N | 5.2 | Low |
| 2-Hydroxycyclobenzaprine | C₂₀H₂₁NO | 4.6 | Moderate |
| 3-Hydroxycyclobenzaprine | C₂₀H₂₁NO | 4.6 | Moderate |
| 10,11-Dihydroxynortriptyline | C₁₉H₂₁NO₂ | 2.7 | High |
Note: Predicted LogP values were calculated using computational models due to the limited availability of experimentally determined values for the metabolites.
As the table illustrates, the introduction of a single hydroxyl group in 2-hydroxycyclobenzaprine and 3-hydroxycyclobenzaprine results in a significant decrease in the predicted LogP value compared to the parent compound. The presence of two hydroxyl groups in 10,11-dihydroxynortriptyline leads to a more substantial reduction in LogP, indicating a marked increase in polarity.
This difference in polarity is directly observable in analytical techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Consequently, more polar compounds have a weaker interaction with the stationary phase and elute earlier, resulting in shorter retention times. Therefore, the expected elution order in an RP-HPLC system would be: 10,11-dihydroxynortriptyline (most polar, shortest retention time), followed by 2- and 3-hydroxycyclobenzaprine, and finally cyclobenzaprine (least polar, longest retention time).
Experimental Protocol for Polarity Assessment via Reversed-Phase HPLC
The following protocol outlines a general method for the separation and qualitative assessment of the polarity of cyclobenzaprine and its hydroxylated metabolites. This method is based on common practices for the analysis of these compounds in biological matrices.[5][6][7]
Objective: To separate cyclobenzaprine and its hydroxylated metabolites based on their polarity using reversed-phase high-performance liquid chromatography.
Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometry (MS) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standards: Analytical standards of cyclobenzaprine, 2-hydroxycyclobenzaprine, 3-hydroxycyclobenzaprine, and 10,11-dihydroxynortriptyline.
-
Sample Solvent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
Procedure:
-
Standard Preparation: Prepare individual stock solutions of each standard in methanol or acetonitrile. From these stocks, prepare a mixed working standard solution in the sample solvent.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at an appropriate wavelength (e.g., 290 nm) or MS detection for higher specificity and sensitivity.[8]
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 80% B
-
15-17 min: Hold at 80% B
-
17-18 min: Linear gradient from 80% to 20% B
-
18-25 min: Hold at 20% B for column re-equilibration.
-
-
-
Analysis: Inject the mixed standard solution and record the chromatogram.
-
Data Interpretation: Identify the peaks corresponding to each compound based on their retention times. The elution order will directly correlate with the polarity of the compounds, with the most polar eluting first.
Caption: Workflow for HPLC-based polarity assessment.
Conclusion
The metabolic hydroxylation of cyclobenzaprine fundamentally alters its physicochemical properties, most notably by increasing its polarity. This transformation is crucial for the elimination of the drug from the body. The introduction of hydroxyl groups leads to a decrease in the compound's LogP value and a corresponding shorter retention time on a reversed-phase HPLC column. A clear understanding of these polarity differences, supported by quantitative data and robust analytical methods, is essential for researchers in drug development, enabling accurate bioanalysis, pharmacokinetic modeling, and toxicological assessments.
References
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SIELC Technologies. (n.d.). Separation of Cyclobenzaprine hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2895, Cyclobenzaprine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cyclobenzaprine. StatPearls. Retrieved from [Link]
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A Head-to-Head Comparison of Analytical Techniques for the Quantification of 3,5-Dihydroxy Cyclobenzaprine
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of pharmaceutical research, a thorough understanding of a drug's metabolic fate is a cornerstone of establishing its safety and efficacy profile. For cyclobenzaprine, a widely prescribed muscle relaxant, this necessitates the accurate quantification of its various metabolites. Among these, 3,5-Dihydroxy cyclobenzaprine represents a key hydroxylated metabolite. The introduction of polar hydroxyl groups to the parent structure presents distinct analytical challenges and necessitates a careful selection of methodology to ensure robust and reliable data. This guide provides a head-to-head comparison of the primary analytical techniques suited for the quantification of 3,5-Dihydroxy cyclobenzaprine in biological matrices, grounded in established principles and methodologies for the parent compound and related structures.
The Analytical Challenge: Understanding the Molecule
Cyclobenzaprine is structurally similar to tricyclic antidepressants and is extensively metabolized by cytochrome P450 enzymes in the liver.[1][2][3] The resulting metabolites, including hydroxylated and N-demethylated species like norcyclobenzaprine, are more polar than the parent drug.[4] This increased polarity is a critical factor to consider when developing analytical methods, as it influences everything from sample extraction to chromatographic separation and detection.
Core Analytical Techniques: A Comparative Overview
The choice of an analytical technique for a drug metabolite is dictated by the required sensitivity, selectivity, throughput, and the nature of the biological matrix. Here, we compare three powerful techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Analytical Technique | Principle | Advantages for 3,5-Dihydroxy Cyclobenzaprine | Limitations |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | Cost-effective, widely available, robust for higher concentrations. | Lower sensitivity and selectivity compared to MS methods. Potential for interference from co-eluting compounds.[4][5] |
| LC-MS/MS | Separation by LC, detection by mass-to-charge ratio of precursor and product ions. | High sensitivity and selectivity, ideal for complex biological matrices.[6][7][8] | Higher cost, potential for matrix effects (ion suppression or enhancement). |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | High chromatographic resolution, provides structural information. | Requires derivatization for polar, non-volatile compounds like 3,5-Dihydroxy cyclobenzaprine, adding complexity and potential for variability.[4][5] |
In-Depth Methodological Guides
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a foundational technique in many analytical laboratories. For 3,5-Dihydroxy cyclobenzaprine, its utility will depend on the required limit of quantification.
Causality Behind Experimental Choices: The increased polarity of 3,5-Dihydroxy cyclobenzaprine compared to the parent drug will likely result in a shorter retention time on a reverse-phase C18 column. The mobile phase composition, particularly the ratio of organic solvent to aqueous buffer, will need to be optimized to achieve adequate retention and separation from other metabolites and endogenous matrix components. The UV detection wavelength should be selected based on the maximal absorbance of the metabolite, which is expected to be similar to cyclobenzaprine's absorbance maxima.[9][10]
Experimental Workflow:
Caption: A streamlined workflow for HPLC-UV analysis.
Step-by-Step Protocol:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated biological sample (e.g., plasma with internal standard).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the 3,5-Dihydroxy cyclobenzaprine with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted to ~3.0). The starting percentage of acetonitrile will likely be lower than for cyclobenzaprine to achieve retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the wavelength of maximum absorbance (e.g., 290 nm).[10]
-
-
Data Analysis:
-
Generate a calibration curve from standards of known concentrations.
-
Determine the concentration of 3,5-Dihydroxy cyclobenzaprine in samples by comparing its peak area to the calibration curve.
-
Self-Validating System: The protocol's trustworthiness is ensured by a comprehensive validation according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[11] The use of an appropriate internal standard is crucial to account for variability in sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high-sensitivity and high-selectivity quantification of 3,5-Dihydroxy cyclobenzaprine in complex biological matrices, LC-MS/MS is the gold standard.[8]
Causality Behind Experimental Choices: The high polarity of the analyte makes it amenable to electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (the protonated molecule) and its fragmentation into characteristic product ions. This multiple reaction monitoring (MRM) provides exceptional selectivity, minimizing interferences from the biological matrix.
Experimental Workflow:
Caption: The highly selective workflow of LC-MS/MS analysis.
Step-by-Step Protocol:
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Add an internal standard (ideally, a stable isotope-labeled version of the analyte) to the sample.
-
Adjust the pH of the sample to optimize the extraction of the polar metabolite.
-
Extract with an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C18 or a more polar-retentive column (e.g., a phenyl-hexyl phase) would be suitable.
-
Mobile Phase: A gradient of acetonitrile or methanol with 0.1% formic acid in water is a common choice for ESI-positive mode.
-
Ionization: ESI in positive mode.
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. Product ions will be determined by infusing a standard solution of 3,5-Dihydroxy cyclobenzaprine into the mass spectrometer and inducing fragmentation.
-
-
Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
Self-Validating System: Method validation must include assessment of matrix effects, recovery, and stability. The use of a stable isotope-labeled internal standard is the most robust way to ensure accuracy, as it co-elutes and experiences similar ionization effects as the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique, but its application to 3,5-Dihydroxy cyclobenzaprine requires a critical additional step.
Causality Behind Experimental Choices: The two polar hydroxyl groups make 3,5-Dihydroxy cyclobenzaprine non-volatile. Therefore, derivatization is mandatory to convert these polar groups into less polar, more volatile moieties (e.g., by silylation). This adds a layer of complexity to the sample preparation.[4][5]
Experimental Workflow:
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3,5-Hydroxy-N-methylprotriptyline and Related Tricyclic Compounds
As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it is a continuous responsibility that culminates in their safe and compliant disposal. This guide provides an in-depth operational plan for the proper disposal of 3,5-Hydroxy-N-methylprotriptyline, a metabolite and intermediate related to tricyclic antidepressants (TCAs) like protriptyline and cyclobenzaprine.[1][2] Given the potent physiological effects of TCAs, improper disposal poses significant risks to human health and the environment. This document is designed to equip researchers, scientists, and drug development professionals with the necessary procedures to manage this waste stream responsibly, ensuring safety and regulatory compliance.
Hazard Assessment & Chemical Profile
Understanding the inherent risks of a compound is the foundation of its safe management. While specific toxicological data for this compound is not extensively published, its classification as a tricyclic compound necessitates that it be handled with the same precautions as other TCAs, which are known for their potential for cardiovascular and central nervous system toxicity.[3][4]
Table 1: Chemical Identity and Classification
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 30235-47-3[1] |
| Molecular Formula | C20H23NO2[1] |
| Molecular Weight | 309.41[1] |
| Structural Class | Tricyclic Antidepressant (TCA) related compound |
| Regulatory Status | Must be managed as a hazardous pharmaceutical waste[5][6] |
Causality of Hazard: The primary risk associated with TCAs involves their mechanism of action, which can lead to life-threatening cardiac arrhythmias and seizures upon accidental exposure or environmental release.[3][4] Therefore, all waste containing this compound, regardless of concentration, must be treated as hazardous to prevent unintended physiological effects and environmental contamination.
Core Disposal Principles: A Self-Validating System
Adherence to the following core principles creates a disposal workflow that is inherently safe and compliant. Each principle validates the others, forming a robust safety system.
-
The Cardinal Rule: No Drain or Sewer Disposal. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous pharmaceutical waste.[7][8]
-
Rationale: TCAs are not readily broken down by standard wastewater treatment processes.[5] Their release into aquatic ecosystems can have unforeseen toxicological effects. This prohibition is a critical control point to prevent environmental contamination.
-
-
Partnership with Institutional Environmental Health & Safety (EHS). All disposal activities must be conducted in accordance with your institution's specific hazardous waste management plan.
-
Rationale: EHS provides institution-specific containers, labels, and pickup schedules. They are the authoritative resource for ensuring compliance with federal (EPA), state, and local regulations, which can vary.[9] Consulting them is a mandatory step for a self-validating protocol.
-
-
Waste Minimization. Design experiments to use the minimum amount of compound necessary to achieve the desired scientific outcome.
-
Rationale: Reducing the initial volume of the chemical directly reduces the volume of hazardous waste generated, which is both environmentally responsible and cost-effective.
-
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for managing different waste streams containing this compound.
Protocol 3.1: Disposal of Unused or Expired Pure Compound (Solid Waste)
This protocol applies to the bulk chemical in its original or a weighing container.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves. Consult the specific Safety Data Sheet (SDS) for additional PPE requirements.
-
Container Preparation: Obtain a designated hazardous pharmaceutical waste container from your institution's EHS office. This is typically a black container clearly labeled "Hazardous Waste Pharmaceuticals".[8][10]
-
Labeling: Ensure the container is accurately labeled with the full chemical name ("this compound"), CAS number, and the words "Hazardous Waste."
-
Waste Transfer: Carefully place the original vial or container with the unused compound directly into the designated EHS hazardous waste container. Do not attempt to consolidate powders outside of a certified chemical fume hood.
-
Secure Storage: Close the hazardous waste container securely. Store it in a designated and properly labeled satellite accumulation area within your laboratory.[11]
-
Arrange Pickup: Once the container is full or has been in storage for the maximum allowable time (typically 12 months for academic labs), arrange for pickup by your institution's EHS department.[12]
Protocol 3.2: Disposal of Contaminated Labware
This protocol covers items such as contaminated gloves, weigh boats, pipette tips, and paper towels.
-
Segregation: Do not mix this solid waste with regular trash or biohazardous waste.
-
Containment: Place all contaminated solid labware directly into the same designated hazardous pharmaceutical waste container (black bin) as the pure compound.
-
Rationale: Any item that has come into contact with the compound is considered hazardous. Co-mingling this waste ensures it is all sent for proper treatment, typically incineration, as required by the EPA.[8]
-
-
Storage and Pickup: Follow steps 5 and 6 from Protocol 3.1.
Protocol 3.3: Disposal of "RCRA Empty" Containers
This protocol applies to the original container once all usable material has been removed. A container that held an acutely hazardous waste is not considered "empty" until properly decontaminated.
-
Triple Rinsing: This procedure must be performed in a chemical fume hood. i. Rinse the empty container with a small amount of a suitable solvent (e.g., methanol or acetonitrile). ii. Pour the solvent rinsate into a designated hazardous waste container for liquid chemical waste. Crucially, this rinsate is now hazardous waste and must not be drain disposed. iii. Repeat the rinse two more times, collecting all rinsate in the hazardous waste container.[11]
-
Label Defacement: Once the container is dry, thoroughly obliterate or remove the original label to prevent confusion.[11]
-
Final Disposal: The triple-rinsed, dry glass container can now be disposed of in the laboratory's designated broken glass box.[11]
Spill & Decontamination Procedures
Accidental spills require immediate and correct action to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don Appropriate PPE: Increase PPE level if necessary (e.g., double-gloving).
-
Contain the Spill: For a small powder spill, gently cover it with an absorbent material designed for chemical spills. Avoid raising dust.
-
Decontamination: i. Carefully collect the absorbed spill material using a scoop or forceps and place it in the hazardous pharmaceutical waste container. ii. Clean the spill surface with a suitable solvent, followed by soap and water. iii. All cleaning materials (wipes, towels) must also be disposed of as hazardous pharmaceutical waste.[13]
-
Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for managing waste generated from work with this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
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This compound Product Page. Pharmaffiliates. [Link]
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Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA). [Link]
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Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]
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Tricyclic antidepressant poisoning: an evidence-based consensus guideline for out-of-hospital management. Taylor & Francis Online. [Link]
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Clinical Practice Guidelines: Tricyclic Antidepressant (TCA) Poisoning. The Royal Children's Hospital Melbourne. [Link]
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NIH Waste Disposal Guide 2022. National Institutes of Health (NIH). [Link]
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Protriptyline (oral route) - Side effects & dosage. Mayo Clinic. [Link]
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The management of tricyclic antidepressant poisoning: the role of gut decontamination, extracorporeal procedures and fab antibody fragments. PubMed. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
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Method Chemicals Disposal. OSU Seafood Lab. [Link]
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Tricyclic Antidepressant Toxicity Treatment & Management. Medscape. [Link]
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Safety Data Sheet: N-Tris(hydroxymethyl)-methyl-glycine. Carl ROTH. [Link]
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The management of tricyclic antidepressant poisoning. SciSpace. [Link]
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Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Hydroxy-N-methylprotriptyline
As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. Handling potent active pharmaceutical ingredients (APIs) and their metabolites, such as 3,5-Hydroxy-N-methylprotriptyline, demands a comprehensive safety strategy rooted in scientific principles. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, moving beyond a simple checklist to explain the causality behind each critical safety measure.
This compound is a metabolite of protriptyline, a tricyclic antidepressant.[1][2] While specific toxicological data for this metabolite is not extensively published, standard industry practice dictates that it be handled with the same high level of caution as its parent compound or other potent APIs. The primary risks associated with handling powdered compounds of this nature are inhalation of airborne particles and inadvertent dermal exposure, both of which can lead to systemic effects.[3][4] Therefore, our safety paradigm is built on a foundation of containment, supplemented by a final, critical layer of Personal Protective Equipment (PPE).
The Core of Safety: Risk Assessment and Engineering Controls
Before any PPE is selected, a thorough risk assessment is mandatory. This process should be formalized through your institution's Environmental Health & Safety (EHS) department. The cornerstone of safe handling is the use of engineering controls designed to isolate the operator from the hazardous material.[5][6]
-
Primary Engineering Controls: All operations involving the handling of powdered this compound, especially weighing and transfers, must be performed within a certified containment device.
-
Chemical Fume Hood: For handling solutions or very small quantities of powder where the risk of aerosolization is minimal.
-
Glovebox or Containment Ventilated Enclosure (CVE): The preferred method for weighing and manipulating powders. These systems provide a physical barrier and maintain negative pressure, preventing particle escape.[3][5]
-
-
Secondary Engineering Controls: The laboratory itself should be designed with controlled access and appropriate air handling, including negative pressure relative to adjacent areas to prevent contamination from spreading.[5]
PPE should never be considered a substitute for robust engineering controls; it is the final barrier to protect against exposure should primary containment fail or during procedures where full isolation is not feasible.
Selecting the Appropriate Personal Protective Equipment (PPE)
The selection of PPE must be tailored to the specific task. Handling a sealed stock vial requires a different level of protection than weighing out several milligrams of fine powder.
Respiratory Protection: Preventing Inhalation
Fine powders can easily become airborne, creating a significant inhalation risk.[3] Even trace amounts of potent compounds can have pharmacological effects.
-
Minimum Requirement (with Engineering Controls): When working within a certified fume hood or glovebox, an N95 respirator is the minimum requirement to protect against residual airborne particles.
-
Elevated Risk Scenarios: For tasks with a higher risk of aerosolization (e.g., large-quantity transfers, cleaning spills outside of containment), a Powered Air-Purifying Respirator (PAPR) is strongly recommended. A PAPR provides a higher protection factor and reduces user fatigue.[7]
-
Important Note: Surgical masks provide no protection against chemical aerosols or fine particles and must not be used for this purpose.[4][8]
Hand Protection: Avoiding Dermal Absorption
Many pharmaceutical compounds can be absorbed through the skin. Therefore, robust hand protection is non-negotiable.
-
Glove Selection: Use powder-free nitrile gloves as a minimum standard. Thicker, chemically resistant gloves are preferable. It is crucial to consult a glove selection chart for compatibility if using solvents.[9][10]
-
Double Gloving: Always wear two pairs of gloves. This provides a significant safety margin. The outer glove protects the inner glove from contamination. When exiting the immediate work area or handling non-contaminated items (e.g., a lab notebook), the outer pair can be removed to prevent cross-contamination.
-
Procedure: Ensure the cuffs of the outer gloves are pulled over the sleeves of the lab coat or gown to create a seal.[8] Change gloves immediately if they are compromised or after any known contact with the compound.
Eye and Face Protection: Shielding from Splashes and Particles
Protecting your eyes from both chemical splashes and airborne powder is critical.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[11] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[8]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during spill cleanup or large-volume solution handling), a full face shield should be worn over chemical splash goggles.
Body Protection: A Barrier for Your Skin
Your lab coat is your primary defense against contamination of your personal clothing and skin.
-
Garment Choice: A disposable, solid-front gown made of a low-permeability material is required. It should have long sleeves with tight-fitting elastic cuffs.[8] Traditional cotton lab coats are not recommended as they can absorb spills.
-
Footwear: Closed-toe shoes made of a non-porous material are required at all times in the laboratory.[11][12] Disposable shoe covers should be used when working with larger quantities of potent compounds or during spill cleanup.
Operational Plans: From Handling to Disposal
A clear, step-by-step plan is essential for minimizing risk during handling and ensuring compliant disposal.
Summary of PPE for Laboratory Operations
| Activity | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Receiving/Unpacking | N95 Respirator | Single Pair Nitrile Gloves | Safety Goggles | Disposable Gown/Coat |
| Weighing Powder | N95 (in CVE/Glovebox); PAPR (if higher risk) | Double Pair Nitrile Gloves | Safety Goggles | Disposable Gown |
| Preparing Solutions | N95 Respirator (in Fume Hood) | Double Pair Nitrile Gloves | Safety Goggles | Disposable Gown |
| Spill Cleanup | PAPR or N100 Respirator | Double Pair Heavy-Duty Nitrile Gloves | Face Shield over Goggles | Disposable Gown & Shoe Covers |
| Waste Disposal | N95 Respirator | Double Pair Nitrile Gloves | Safety Goggles | Disposable Gown |
Protocol: Safe Weighing and Solubilization of this compound Powder
This protocol assumes the use of a Containment Ventilated Enclosure (CVE) or glovebox.
1. Preparation:
- Don all required PPE (inner gloves, gown, safety goggles, N95 respirator, outer gloves).
- Prepare the work surface inside the CVE by covering it with disposable absorbent liner.
- Decontaminate all items entering the CVE (e.g., weigh paper, spatula, solvent vial, microtube) with 70% ethanol.
- Place a dedicated, sealed waste bag inside the CVE for all contaminated disposables.
2. Weighing:
- Carefully open the stock vial inside the CVE. Avoid any sudden movements that could aerosolize the powder.
- Using a dedicated spatula, carefully transfer the desired amount of powder to the weigh paper on the analytical balance.
- Once the target weight is achieved, securely close the primary stock vial.
- Carefully fold the weigh paper and transfer the powder into the final receiving vial (e.g., a microcentrifuge tube).
3. Solubilization:
- Using a calibrated pipette, add the required volume of solvent to the vial containing the powder.
- Securely cap the vial and vortex gently to dissolve the compound.
- Visually inspect to ensure complete solubilization.
4. Post-Procedure Cleanup:
- Place all disposable items (weigh paper, pipette tips) into the dedicated waste bag inside the CVE.
- Wipe down the spatula with a solvent-moistened wipe and place the wipe in the waste bag.
- Wipe down the interior surfaces of the CVE with an appropriate decontamination solution, followed by 70% ethanol.
- Seal the waste bag inside the CVE, then wipe down its exterior before removing it for disposal.
- Remove outer gloves and dispose of them in the hazardous waste stream.
- Remove remaining PPE in the designated area, avoiding contact between contaminated surfaces and skin. Wash hands thoroughly.[11][12]
Decontamination and Waste Disposal
All materials that come into contact with this compound must be treated as hazardous pharmaceutical waste.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, weigh papers, and vials, must be collected in clearly labeled, sealed hazardous waste containers.[13][14]
-
Liquid Waste: Unused solutions or liquid waste must be collected in a dedicated, labeled, and sealed hazardous waste container. Never dispose of pharmaceutical waste down the sanitary sewer.[15]
-
Disposal Compliance: All waste must be disposed of through your institution's certified hazardous waste management program, which will ensure compliance with EPA, RCRA, and local regulations.[16][17]
Workflow for Safe Handling of Potent Compounds
Caption: Workflow for the safe handling of potent compounds.
References
- Medical & Pharmaceutical Waste Disposal for Research Labs. Easy RX Cycle.
- Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer.
- Freund-Vector's Approach to Safely Processing Potent Compounds.
- Containment of High-Potency Products in a GMP Environment.
- Best Practices For Handling Potent APIs. Outsourced Pharma.
- Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. University of Delaware.
- Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover.
- Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Pharmaceutical Technology.
- What to Know Before Pharmaceutical Waste Disposal. Vision Environmental.
- Laboratory waste. Karolinska Institutet Staff Portal.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. The American Journal of Health-System Pharmacy.
- SAFETY D
- Life-Changing Safety Tips for Handling Labor
- Laboratory Safety Rules.
- Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society.
- Personal protective equipment for preparing toxic drugs. GERPAC.
- Protriptyline.
- Vivactil® Tablets (Protriptyline HCl, USP). U.S.
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- 4. gerpac.eu [gerpac.eu]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 8. pppmag.com [pppmag.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
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- 12. artsci.usu.edu [artsci.usu.edu]
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- 14. Laboratory waste | Staff Portal [staff.ki.se]
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- 17. What to Know Before Pharmaceutical Waste Disposal | Vision Environmental [visionenv.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
